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  • Product: 2,4-Dinitro-6-(1-methylheptyl)phenol
  • CAS: 3687-22-7

Core Science & Biosynthesis

Foundational

A-Z Guide to 2,4-Dinitro-6-(1-methylheptyl)phenol Synthesis: From Principles to Practice

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-Dinitro-6-(1-methylheptyl)phenol, a compound commonly known...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-Dinitro-6-(1-methylheptyl)phenol, a compound commonly known as Dinoseb. While its use as a herbicide has been discontinued in many regions due to significant toxicity, its unique chemical structure and biological activity as an uncoupler of oxidative phosphorylation continue to make it a subject of scientific interest.[1] This document delineates the core two-step synthetic strategy, beginning with the regioselective alkylation of phenol, followed by a controlled dinitration. We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that govern yield and purity. The inherent hazards of the reagents and products are also addressed, emphasizing the necessity of stringent safety protocols.

Chemical Profile & Retrosynthetic Analysis

  • IUPAC Name: 2-(1-Methylheptyl)-4,6-dinitrophenol

  • Common Name: Dinoseb

  • CAS Number: 88-85-7

  • Molecular Formula: C₁₄H₂₀N₂O₅

  • Appearance: Orange or yellow crystalline solid with a pungent odor.[2]

The synthesis of Dinoseb is conceptually straightforward and relies on classic electrophilic aromatic substitution reactions. A retrosynthetic approach reveals a clear two-step pathway:

  • C-N Disconnection: The two nitro groups can be installed on an activated aromatic ring via an electrophilic nitration reaction. This points to 2-(1-methylheptyl)phenol as the immediate precursor.

  • C-C Disconnection: The sec-octyl (1-methylheptyl) group can be attached to the phenol ring through a Friedel-Crafts alkylation reaction.

This analysis identifies phenol and a C8 alkylating agent as the primary starting materials.

Core Synthesis Pathway: A Two-Step Approach

The industrial production of Dinoseb and its analogues follows a well-established sequence involving Friedel-Crafts alkylation followed by nitration.[2][3][4]

The initial step involves the introduction of the 1-methylheptyl group onto the phenol backbone. This is an electrophilic aromatic substitution reaction where the electron-rich phenol ring attacks a carbocation electrophile.[5]

  • Reactants: Phenol and an appropriate C8 alkylating agent (e.g., 2-octene or 2-octanol).

  • Catalyst: A strong Brønsted or Lewis acid is required to generate the electrophile. Common catalysts include sulfuric acid (H₂SO₄), hydrofluoric acid (HF), or Lewis acids like aluminum chloride (AlCl₃).[3][5][6]

Mechanism Rationale: The hydroxyl (-OH) group of phenol is a powerful activating, ortho, para-directing group. The alkylation reaction is therefore directed to the positions ortho and para to the hydroxyl group. To favor the desired 2-alkylated product, reaction conditions must be carefully controlled. The choice of catalyst is critical; strong Lewis acids can sometimes coordinate with the phenolic oxygen, reducing its activating influence and potentially leading to side reactions.[7][8] Using an alkene like 2-octene with an acid catalyst is a common industrial approach, proceeding via protonation of the alkene to form a secondary carbocation, which is then attacked by the phenol ring.[4]

The second step is the nitration of the alkylated phenol intermediate to introduce two nitro groups onto the aromatic ring.

  • Reactants: 2-(1-methylheptyl)phenol and a nitrating agent.

  • Reagents: The classic nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4]

Mechanism Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4] The phenol ring, now activated by both the hydroxyl and the alkyl groups, readily attacks the nitronium ion. The first nitration occurs at the para position (position 4), which is sterically more accessible. The second nitration then proceeds at the remaining activated ortho position (position 6). Careful temperature control is paramount during this step to prevent over-nitration and oxidative side reactions, which can lead to the formation of tarry residues and reduced yields.[3][9]

The overall synthesis workflow is summarized in the diagram below.

Synthesis_Workflow Phenol Phenol Alkylation Step 1: Friedel-Crafts Alkylation Phenol->Alkylation Octene 2-Octene Octene->Alkylation H⁺ Catalyst Intermediate 2-(1-methylheptyl)phenol Alkylation->Intermediate Nitration Step 2: Dinitration Intermediate->Nitration NitratingMix HNO₃ / H₂SO₄ NitratingMix->Nitration Product 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) Nitration->Product

Overall Synthesis Pathway for Dinoseb.

Detailed Experimental Protocols

Warning: The synthesis described involves highly corrosive, toxic, and potentially explosive materials. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An emergency quench bath (ice water) should be readily available.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reaction Charge: Charge the flask with phenol (1.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Temperature Control: Heat the mixture to 90-120°C.

  • Alkene Addition: Add 2-octene (1.0-1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of phenol.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a non-polar organic solvent (e.g., toluene) and wash sequentially with water and a dilute sodium bicarbonate solution to neutralize the acid catalyst.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to isolate 2-(1-methylheptyl)phenol.

  • Apparatus Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is required. The reactor should be cooled using a circulating chiller.

  • Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid (2.2 eq) to chilled concentrated sulfuric acid (4-5 eq) while maintaining the temperature below 10°C.

  • Substrate Solution: Dissolve the 2-(1-methylheptyl)phenol (1.0 eq) from Step 1 in a suitable solvent, such as excess sulfuric acid or an inert chlorinated solvent.

  • Temperature Control: Cool the substrate solution to 0-5°C in the reactor.

  • Nitrating Agent Addition: Add the pre-made nitrating mixture dropwise to the substrate solution over 2-3 hours. Crucially, the internal temperature must be maintained below 10°C throughout the addition to minimize side reactions. [9][10]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20°C) for an additional 1-2 hours until TLC or HPLC analysis indicates full conversion.

  • Quenching: Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a dark red or orange oil/solid.[10]

  • Isolation & Purification: The solid product is collected by filtration and washed thoroughly with cold water until the washings are neutral.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as an orange crystalline solid.[3]

ParameterStep 1: AlkylationStep 2: Dinitration
Key Reagents Phenol, 2-Octene2-(1-methylheptyl)phenol, HNO₃
Catalyst/Solvent H₂SO₄ (catalytic)H₂SO₄ (catalyst & solvent)
Temperature 90-120°C0-10°C (critical)
Key Transformation C-C bond formationC-N bond formation (x2)
Purification Vacuum DistillationQuenching & Recrystallization

Safety and Handling

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Readily absorbed through the skin.

  • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and strong oxidizing agents. React violently with water and organic materials. The nitrating mixture is particularly hazardous.

  • 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb): Highly toxic via ingestion, inhalation, and dermal contact.[1] It is a known developmental and reproductive toxicant. Aromatic nitro compounds can be explosive, especially in the presence of a base.[11][12] All waste materials must be disposed of following strict hazardous waste protocols.

The experimental workflow must incorporate rigorous safety measures.

Safety_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction PPE Full PPE (Acid-Resistant Gloves, Goggles, Lab Coat) TempControl Strict Temperature Monitoring & Control (<10°C for Nitration) FumeHood Operate in Certified Chemical Fume Hood SpillKit Acid & Solvent Spill Kits Ready Waste Segregate & Dispose All Waste as Hazardous SlowAddition Slow, Dropwise Addition of Reagents Quench Controlled Quenching on Ice Decon Decontaminate Glassware & Surfaces

Critical Safety Workflow for Synthesis.

Conclusion

The synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol is a classic example of applying fundamental electrophilic aromatic substitution reactions to construct a complex molecule from simple precursors. Success hinges on a deep understanding of the reaction mechanisms and meticulous control over experimental variables, particularly temperature during the nitration step. While the compound itself is highly hazardous, the chemical principles demonstrated in its synthesis are foundational to organic chemistry and relevant to the development of other substituted aromatic compounds. The protocols and rationales provided herein serve as a technical guide for researchers exploring this area of chemistry, with an overriding emphasis on procedural safety and scientific integrity.

References

  • Google Patents. (2013). Method of producing 2,4-dinitrophenol. RU2488575C1.
  • Google Patents. (n.d.). Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration. CN102827010A.
  • AERU. (n.d.). Dinoseb (Ref: HOE 26150). University of Hertfordshire. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Available from: [Link]

  • PubChem. (n.d.). 2,4-Dinitro-6-(1'-methylheptyl)phenol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (1959). Selective nitration process. US2868844A.
  • Wikipedia. (2023). Dinoseb. Available from: [Link]

  • Environment and Climate Change Canada. (2021). Screening assessment dinoseb. Canada.ca. Available from: [Link]

  • Badanthadka, M., & Mehendale, H. M. (2014). Dinoseb. In P. Wexler (Ed.), Encyclopedia of Toxicology (3rd ed., pp. 250-252). Elsevier. Available from: [Link]

  • PubChem. (n.d.). Dinoseb. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2016). Preparation method of 2-cumyl-4-tert-octylphenol. CN105503534A.
  • Khan Academy India - English. (2019, July 23). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy [Video]. YouTube. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available from: [Link]

  • ResearchGate. (2020). Aqueous-phase nitration of phenol by N2O5 and ClNO2. Available from: [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available from: [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Available from: [Link]

Sources

Exploratory

Technical Guide: 2,4-Dinitro-6-(1-methylheptyl)phenol (2,4-DNOP)

The following technical guide serves as an advanced reference for 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS 3687-22-7), systematically detailing its physicochemical properties, mechanism of mitochondrial uncoupling, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced reference for 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS 3687-22-7), systematically detailing its physicochemical properties, mechanism of mitochondrial uncoupling, and utility as a lipophilic probe in metabolic research.

Bioactive Pharmacophore & Mitochondrial Protonophore

Executive Summary

2,4-Dinitro-6-(1-methylheptyl)phenol (CAS 3687-22-7), often abbreviated as 2,4-DNOP , is the bioactive phenolic metabolite of the fungicide Meptyldinocap . While historically categorized within agrochemistry, this compound holds significant relevance for drug development professionals as a lipophilic reference uncoupler .

In the context of metabolic therapeutics (obesity, NASH, and neuroprotection), 2,4-DNOP serves as a critical Structure-Activity Relationship (SAR) model. It represents a "second-generation" Dinitrophenol (DNP) analogue where the addition of a lipophilic 1-methylheptyl tail significantly alters membrane partition coefficients (LogP) and pharmacokinetic behavior compared to the parent 2,4-DNP. This guide outlines its use as a tool compound for interrogating mitochondrial bioenergetics and validating safety margins in uncoupler design.

Chemical & Physical Characterization[1][2]

2,4-DNOP is a weak acid that exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms. Its high lipophilicity allows rapid integration into the mitochondrial inner membrane (MIM).

Table 1: Physicochemical Profile
ParameterValueRelevance to Experimental Design
IUPAC Name 2,4-Dinitro-6-(1-methylheptyl)phenolDefines isomeric specificity (critical vs. Dinocap mixture).
CAS Number 3687-22-7Unique identifier for the specific phenol isomer.
Molecular Formula C₁₃H₁₈N₂O₅Basis for MS precursor ion calculation.
Molecular Weight ~296.32 g/mol Precursor [M-H]⁻ ≈ 295.3 m/z.
LogP (Octanol/Water) ~3.85 (Experimental)Significantly higher than 2,4-DNP (~1.54). Indicates high membrane retention.
pKa ~4.0 – 5.0Exists as an anion at physiological pH (7.4), requiring protonation to cross membranes.
Appearance Dark reddish-brown oil/solidPhotosensitive; store in amber glass at -20°C.

Mechanism of Action: Mitochondrial Uncoupling

The primary pharmacological action of 2,4-DNOP is protonophoric uncoupling .[1] Unlike inhibitors (e.g., Rotenone) that block the Electron Transport Chain (ETC), 2,4-DNOP short-circuits the proton motive force (Δp).[1]

The Protonophore Cycle
  • Entry: The neutral, protonated form (Ph-OH) diffuses across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (MIM).

  • Deprotonation: In the alkaline matrix (pH ~8.0), the phenol releases a proton (H⁺), regenerating the phenolate anion (Ph-O⁻).

  • Return: The lipophilic anion, driven by the membrane potential (ΔΨm), migrates back to the intermembrane space (IMS).

  • Reprotonation: In the acidic IMS (pH ~7.0), the anion accepts a proton, completing the cycle.

Result: This futile cycle dissipates the proton gradient as heat (thermogenesis) rather than driving ATP Synthase, leading to maximal respiration (State 4u) and ATP depletion.

Visualization: The Uncoupling Pathway

MitochondrialUncoupling cluster_IMS Intermembrane Space (Acidic, High [H+]) cluster_Matrix Mitochondrial Matrix (Alkaline, Low [H+]) IMS_H H+ PhOH_IMS 2,4-DNOP (Neutral) [Ph-OH] IMS_H->PhOH_IMS PhOH_Matrix 2,4-DNOP (Neutral) [Ph-OH] PhOH_IMS->PhOH_Matrix Diffusion across MIM PhO_IMS 2,4-DNOP (Anion) [Ph-O-] PhO_IMS->PhOH_IMS Protonation (H+ Capture) ATP_Syn ATP Synthase (Stalled) PhO_IMS->ATP_Syn Bypasses Matrix_H H+ PhOH_Matrix->Matrix_H PhO_Matrix 2,4-DNOP (Anion) [Ph-O-] PhOH_Matrix->PhO_Matrix Deprotonation (H+ Release) PhO_Matrix->PhO_IMS Electrophoretic Return (Driven by ΔΨm) ETC Electron Transport Chain (Pumps H+) ETC->IMS_H Maintains Gradient

Caption: The futile proton cycle mediated by 2,4-DNOP. The compound shuttles protons from the IMS to the Matrix, bypassing ATP Synthase and dissipating energy as heat.

Analytical Methodology: LC-MS/MS Detection

For pharmacokinetic (PK) or toxicological studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. 2,4-DNOP ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the phenolic moiety.

Protocol: Biological Matrix Extraction

Principle: Acidified extraction is required to protonate the phenol, driving it into the organic phase.

  • Sample Prep: Aliquot 100 µL plasma/media.

  • Internal Standard: Add 10 µL of 2,4-DNP-d3 (deuterated analog).

  • Acidification: Add 100 µL 0.1% Formic Acid (aq).

  • Extraction: Add 600 µL Acetonitrile (ACN) or Ethyl Acetate. Vortex 2 min.

  • Separation: Centrifuge at 10,000 x g for 5 min.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in 50:50 MeOH:Water.

Table 2: LC-MS/MS Parameters (ESI Negative)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
2,4-DNOP 295.3 [M-H]⁻249.3-20Loss of NO₂ group
2,4-DNOP 295.3 [M-H]⁻205.2-35Loss of 2x NO₂
2,4-DNOP 295.3 [M-H]⁻163.1-45Alkyl chain fragmentation
2,4-DNP-d3 (IS) 186.1 [M-H]⁻140.1-18Loss of NO₂

Note: The lipophilic 1-methylheptyl tail results in a significantly longer retention time on C18 columns compared to standard 2,4-DNP.

Experimental Protocol: Mitochondrial Respiration Assay

To assess the potency of 2,4-DNOP as a mitochondrial modulator, the Oxygen Consumption Rate (OCR) must be measured using a flux analyzer (e.g., Seahorse XF) or Clark electrode.

Objective

Determine the Effective Concentration (EC₅₀) for maximal respiration and the Toxic Concentration (TC) where respiration collapses (depolarization).

Workflow Logic
  • Basal Respiration: Measure resting OCR.

  • Oligomycin Injection: Inhibits ATP Synthase. OCR drops to "proton leak" levels.

  • 2,4-DNOP Titration: Sequential injection of increasing concentrations.

    • Observation: OCR should rise sharply (uncoupling).

    • Endpoint: Peak OCR (FCCP-like effect).

  • Rotenone/Antimycin A: Shuts down ETC to validate non-mitochondrial oxygen consumption.

Visualization: Experimental Workflow

SeahorseAssay cluster_Titration Dose-Response Titration Start Seeded Cells (HepG2 or C2C12) Basal Measure Basal OCR Start->Basal Oligo Inject Oligomycin (Block ATP Synthase) Basal->Oligo Leak Measure Proton Leak Oligo->Leak Titrate Inject 2,4-DNOP (0.1 - 50 µM) Leak->Titrate Measure Measure Max OCR (Uncoupled) Titrate->Measure Kill Inject Rot/AA (Shutdown) Measure->Kill Analysis Calculate EC50 & Spare Capacity Kill->Analysis

Caption: Step-by-step workflow for determining the uncoupling potency of 2,4-DNOP using real-time respirometry.

Critical Experimental Considerations
  • Narrow Therapeutic Index: Like all dinitrophenols, 2,4-DNOP has a steep dose-response curve. A 2x increase from the maximal uncoupling dose often leads to mitochondrial depolarization and cell death.

  • BSA Binding: The lipophilic tail increases binding to Bovine Serum Albumin (BSA) in assay media. Perform assays in low-BSA or BSA-free media to determine the true intrinsic potency, or correct for protein binding.

Relevance in Drug Development

While 2,4-DNOP is not a clinical candidate due to its toxicity profile (hyperthermia, cataracts), it is an essential Reference Standard in the development of "Mild Uncouplers" (mitochondrial uncoupling agents for obesity/NASH).

  • Lipophilicity Benchmarking: It validates how alkyl chain length correlates with tissue distribution (e.g., liver vs. muscle accumulation).

  • Toxicity Modeling: It serves as a positive control for off-target mitochondrial toxicity in hepatic safety screens.

  • Metabolite Identification: In agrochemical safety assessments, identifying 2,4-DNOP confirms exposure to Dinocap.

References

  • Blaikie, F. H., et al. (2006).[2] Targeting dinitrophenol to mitochondria: limitations to the development of a self-limiting uncoupler.[2] Bioscience Reports. Link

  • Perry, R. J., et al. (2015). Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats. Science.[2][3] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14995, Dinocap.Link

  • United States Environmental Protection Agency (EPA). (2003). Reregistration Eligibility Decision (RED) for Dinocap.Link

Sources

Foundational

"2,4-Dinitro-6-(1-methylheptyl)phenol" literature review

An In-depth Technical Guide to 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) Executive Summary 2,4-Dinitro-6-(1-methylheptyl)phenol, a compound commonly known as Dinoseb, is a synthetic organic chemical with a significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb)

Executive Summary

2,4-Dinitro-6-(1-methylheptyl)phenol, a compound commonly known as Dinoseb, is a synthetic organic chemical with a significant and controversial history. First introduced in 1945, it saw widespread use as a potent contact herbicide, insecticide, and fungicide.[1] Its efficacy stems from its ability to interfere with fundamental energy metabolism in both plant and animal cells by uncoupling oxidative phosphorylation.[2][3] However, the same mechanism that makes it a powerful biocide also renders it highly toxic to non-target organisms, including humans. Mounting evidence of severe health effects, including reproductive toxicity, teratogenicity, and acute lethality, led to its ban in the United States in 1986 and in other jurisdictions thereafter.[1][3][4] This guide provides a comprehensive technical overview of Dinoseb, covering its chemical properties, synthesis, biochemical mechanisms, toxicological profile, environmental fate, and analytical methodologies for its detection.

Introduction: A Potent Agent with a Banned Legacy

The story of Dinoseb begins with its chemical predecessors. In 1892, the related compound 2,4-dinitro-6-methylphenol was discovered and initially used as an insecticide before its herbicidal properties were recognized.[1] In a significant modification in 1945, the methyl group was replaced with a sec-butyl group, yielding Dinoseb, which demonstrated superior efficacy as a contact and stomach poison for insects and mites.[1] Marketed under various trade names like Basanite, Chemox, and Premerge, it was used to control broadleaf weeds and grasses in a wide range of crops, including soybeans, fruits, nuts, and cereals.[4][5]

Despite its agricultural utility, the high toxicity of Dinoseb became a pressing concern. Reports of male sterility, birth defects in the offspring of exposed female field workers, and several human fatalities led to regulatory action.[1][2] The U.S. Environmental Protection Agency (EPA) issued an emergency suspension of its registration in 1986, citing unacceptable risks to human health.[3][4] Canada followed suit, suspending its use in 1990 and fully discontinuing it by the end of 2001.[6][7] Today, Dinoseb is primarily of interest for environmental monitoring, toxicological research, and in a limited industrial capacity as a polymerization inhibitor in styrene production.[1][7]

Chemical and Physical Properties

Dinoseb is a member of the dinitrophenol family, appearing as a crystalline orange solid or a viscous orange-brown liquid with a pungent odor.[1][8] It is an acidic phenol and is poorly soluble in water but miscible with organic solvents like ethanol and toluene.[8] The presence of multiple nitro groups on the aromatic ring makes it a potential oxidizing agent and contributes to its explosive tendencies, particularly in the presence of a base.[9][10]

Data Presentation: Physicochemical Properties of Dinoseb
PropertyValueSource(s)
IUPAC Name 2-(Butan-2-yl)-4,6-dinitrophenol[1]
CAS Name 2-(1-methylpropyl)-4,6-dinitrophenol[5]
CAS Number 88-85-7[1]
Molecular Formula C₁₀H₁₂N₂O₅[1]
Molar Mass 240.215 g·mol⁻¹[1]
Appearance Orange crystalline solid or orange-brown liquid[1][8]
Melting Point 38–42 °C (100–108 °F)[1]
Solubility in Water 0.052 g/L at 25 °C (very poor)[8]
Acidity (pKa) 4.4 - 4.62[1][8]
LogP 3.56 - 3.69[8]
Vapor Pressure 0.007 Pa at 20 °C[8]

Synthesis and Industrial Application

The primary manufacturing process for Dinoseb is a two-step synthesis.[5] The causality behind this pathway is the need to first introduce the alkyl group before nitration. Direct nitration of phenol would primarily yield 2,4-dinitrophenol, as the hydroxyl group is a strong ortho-, para-director. Pre-alkylation ensures the sec-butyl group occupies one of the ortho positions.

  • Alkylation: Phenol is reacted with a sec-butyl halide (e.g., sec-butyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride. This Friedel-Crafts alkylation introduces the sec-butyl group onto the aromatic ring, primarily at the ortho position.[5]

  • Nitration: The resulting 2-sec-butylphenol is then treated with a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to introduce two nitro groups at the 4- and 6-positions, yielding the final Dinoseb product.[5] The crude product is then purified via recrystallization.[5]

Mandatory Visualization: Synthesis of Dinoseb

G Phenol Phenol Alkylation Step 1: Friedel-Crafts Alkylation Phenol->Alkylation secButyl sec-Butyl Halide (e.g., sec-Butyl Chloride) secButyl->Alkylation Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Alkylation Intermediate 2-sec-Butylphenol Alkylation->Intermediate Nitration Step 2: Nitration Intermediate->Nitration Nitrating Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating->Nitration Dinoseb 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) Nitration->Dinoseb

Caption: General two-step synthesis pathway for Dinoseb.

Beyond its historical use as a pesticide, Dinoseb is also employed as a polymerization inhibitor, often referred to as DNBP.[1] It is particularly effective in preventing the thermally induced polymerization of styrene and other unsaturated monomers during purification by distillation.[1]

Biochemical Mechanism of Action

The profound biological activity of Dinoseb is rooted in its ability to disrupt cellular energy production. This mechanism is conserved across plants, animals, and fungi, explaining its broad-spectrum toxicity.[3]

Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[2][3][8] Normally, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a proton motive force. This electrochemical gradient drives ATP synthase to produce ATP from ADP.

Dinoseb, being a lipophilic weak acid, acts as a protonophore.[1] It readily diffuses across the inner mitochondrial membrane, picks up a proton from the high-concentration intermembrane space, and releases it into the low-concentration matrix, effectively dissipating the proton gradient.[1][11] This uncouples the link between electron transport and ATP synthesis.[2][11] The cell's energy production becomes highly inefficient; instead of being stored in ATP, the energy from the proton gradient is lost as heat.[11] This leads to an increased metabolic rate, hyperthermia, and rapid depletion of fat and carbohydrate stores as the body tries to compensate for the energy deficit.[3][11][12]

Mandatory Visualization: Uncoupling of Oxidative Phosphorylation

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix ETC Electron Transport Chain (ETC) Protons_High High [H⁺] ETC->Protons_High Pumps H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_High->ATP_Synthase Flows through Dinoseb_H Dinoseb-H Protons_High->Dinoseb_H Picks up H⁺ Protons_Low Low [H⁺] ADP ADP + Pi ADP->ATP_Synthase Dinoseb_ion Dinoseb⁻ Dinoseb_H->Dinoseb_ion Transports H⁺ across membrane Dinoseb_ion->Protons_Low Releases H⁺

Caption: Dinoseb dissipates the proton gradient, uncoupling ATP synthesis.

Inhibition of Photosynthesis

In plants, Dinoseb also inhibits photosynthesis. It disrupts the electron flow from photosystem II to plastoquinone.[1] This action prevents the formation of the proton gradient necessary for ATP synthesis via photophosphorylation and also blocks the reduction of NADP⁺ to NADPH. Without ATP and NADPH, the plant cannot fix carbon dioxide to produce glucose, leading to cell death.[1]

Toxicology and Ecotoxicology

Dinoseb is acutely toxic to a wide range of organisms. Its non-specific disruption of cellular energy metabolism makes it a broad-spectrum poison.

Human and Animal Toxicity

Dinoseb is classified in Toxicity Category I, the highest level of acute toxicity.[2] Exposure can occur through ingestion, inhalation, or dermal contact, with the compound being rapidly absorbed through the skin.[3] Symptoms of acute poisoning in humans include fatigue, excessive sweating, thirst, headache, confusion, and a rapid increase in heart rate, respiratory rate, and body temperature.[3][12] Severe poisoning can lead to seizures, coma, and death.[3]

Chronic exposure is linked to severe reproductive and developmental effects. Studies in laboratory animals have demonstrated that Dinoseb can cause male sterility by decreasing sperm count and causing abnormalities in sperm shape.[2][4] It is also a potent teratogen, causing birth defects in the offspring of exposed females.[1][3][4] The EPA also tentatively classified Dinoseb as a Category C carcinogen (limited evidence in animals) due to observations of liver adenomas in test animals.[2]

Data Presentation: Acute Toxicity of Dinoseb
SpeciesRouteLD₅₀ ValueSource(s)
Rat Oral25–60 mg/kg[1][2]
Rat Dermal80 mg/kg[1]
Rat Injection20 mg/kg[1]
Bird Oral7–9 mg/kg[1]
Ecotoxicity

The environmental impact of Dinoseb is significant due to its high toxicity to non-target species.

  • Aquatic Life: It is highly toxic to fish, with lethal concentrations as low as 0.4 ppm for some species.[1] Its toxicity in aquatic environments is influenced by pH, being more toxic in acidic water.[1][7]

  • Birds and Mammals: Dinoseb is highly toxic to birds and mammals.[5]

  • Soil Organisms: As a protein and DNA binder, it can be highly toxic to skin-breathing organisms like earthworms.[7]

Environmental Fate and Degradation

Dinoseb's behavior in the environment is a key factor in its risk profile. It has a high potential to leach into groundwater due to its moderate aqueous solubility and weak adsorption to many soil types.[3][5] This has been confirmed by the detection of Dinoseb residues in groundwater in agricultural regions.[2]

While not generally persistent in soil, it can persist in water.[5] Its fate in soil is highly dependent on factors like soil type and pH.[7] In the atmosphere, it is expected to exist in the vapor phase and can be transported moderate distances from its source.[7] Photodegradation can occur in surface water, with a reported half-life of 14-18 days.[3]

Analytical Methodologies

The detection of Dinoseb in environmental and biological samples is critical for monitoring and risk assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[13]

Experimental Protocols: LC-MS/MS Determination of Dinoseb

This protocol is based on a validated method for detecting Dinoseb in diverse matrices.[13] The core principle is to extract the analyte, clean up the extract to remove interfering substances, and then separate and detect it using LC-MS/MS.

1. Sample Preparation & Extraction:

  • For Agricultural Products (e.g., fruits, vegetables):

    • Homogenize 10 g of the sample.

    • Add 20 mL of acetone and shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

    • To the supernatant, add 10 mL of saturated sodium chloride solution and 10 mL of hexane.

    • Shake and centrifuge to partition. Discard the hexane (upper) layer. The aqueous acetone layer contains the analyte.

  • For Livestock Products/Seafood (e.g., meat, fish):

    • Homogenize 10 g of the sample.

    • Add 20 mL of acetone, 10 mL of hexane, 5 mL of water, and 2 g of sodium chloride.

    • Shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes. Collect the organic (upper) layer.

2. Clean-up:

  • Condition a primary secondary amine (PSA) solid-phase extraction (SPE) mini-column with an appropriate solvent.

  • Load the extract from the previous step onto the PSA column.

  • Wash the column to remove interferences.

  • Elute the Dinoseb using a suitable solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column.[13]

  • Mobile Phase: Methanol-water (19:1) containing 0.005% acetic acid.[13]

  • Ionization: Negative ion electrospray ionization (ESI-).[13]

  • Detection: Tandem mass spectrometry, monitoring for specific parent-daughter ion transitions for Dinoseb to ensure accurate quantification and identification.

Mandatory Visualization: Analytical Workflow

G Sample Sample (Agricultural, Livestock, Seafood) Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (Acetone/Hexane) Homogenize->Extraction Partition Liquid-Liquid Partitioning (if applicable) Extraction->Partition Cleanup SPE Clean-up (PSA Column) Partition->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap Analysis LC-MS/MS Analysis (C18, ESI-) Evap->Analysis

Caption: Workflow for the analysis of Dinoseb by LC-MS/MS.

Conclusion

2,4-Dinitro-6-(1-methylheptyl)phenol is a chemical that exemplifies the dual-edged nature of synthetic pesticides. Its potent bioactivity, derived from the fundamental disruption of cellular respiration, made it an effective herbicide and insecticide. However, this same non-specific mechanism of action resulted in an unacceptably high risk of toxicity to humans and the environment. The legacy of Dinoseb serves as a critical case study in chemical risk assessment, highlighting the necessity of evaluating not only efficacy but also the broader impacts on health and ecosystems. While its agricultural use has ceased in many parts of the world, its persistence in some environments and its continued, albeit limited, industrial use necessitate ongoing monitoring and research.

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • CAMEO Chemicals. (n.d.). 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL.
  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf.
  • Government of Canada. (2023, September 14). Dinoseb - information sheet.
  • U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Dinoseb. EPA NEPAL.
  • Wikipedia. (n.d.). Dinoseb.
  • Agriculture and Environment Research Unit (AERU). (n.d.). Dinoseb (Ref: HOE 26150).
  • Government of Canada. (2021, February 5). Screening assessment dinoseb.
  • Badanthadka, M. (2018, November 26). Dinoseb. ResearchGate.
  • EXTOXNET. (1996, June). Dinoseb. Pesticide Information Profiles.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem.
  • National Center for Biotechnology Information. (n.d.). Dinoseb. PubChem.
  • PubMed. (n.d.). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood].
  • ChemicalBook. (2024, December 18). 2,4-dinitro-6-(1-methylheptyl)phenol.
  • ResearchGate. (n.d.). Synthesis of 2,4-dinitrophenol.

Sources

Exploratory

Technical Deep Dive: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap Phenol)

The following technical guide details the discovery, chemistry, and pharmacological significance of 2,4-Dinitro-6-(1-methylheptyl)phenol (commonly known as Dinocap Phenol or DNOP ), the active metabolite of the fungicide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of 2,4-Dinitro-6-(1-methylheptyl)phenol (commonly known as Dinocap Phenol or DNOP ), the active metabolite of the fungicide Dinocap.

From Agrochemical Origins to Mitochondrial Uncoupling Reference Standard

Executive Summary

2,4-Dinitro-6-(1-methylheptyl)phenol is a lipophilic derivative of 2,4-dinitrophenol (DNP). Originally discovered by Rohm and Haas in the 1940s as the active moiety of the fungicide/acaricide Karathane (Dinocap) , this molecule represents a critical case study for drug development professionals in the field of metabolic modulation.

While its parent ester (Dinocap) was commercialized for agriculture, the free phenol functions as a potent mitochondrial uncoupler (protonophore) . For modern researchers, it serves two primary roles:

  • Reference Standard: A tool for studying mitochondrial respiration and membrane thermodynamics.

  • Toxicological Model: A case study in the structure-activity relationship (SAR) of alkyl-dinitrophenols, specifically regarding teratogenicity and ocular toxicity (cataractogenesis).

Discovery and History

The discovery of 2,4-Dinitro-6-(1-methylheptyl)phenol was not an isolated event but part of a systematic screening program by Rohm and Haas (now part of Dow/Corteva) in the post-WWII era to identify alternatives to heavy metal pesticides.

  • 1930s Context: DNP (2,4-Dinitrophenol) was known to increase metabolism but was banned as a weight-loss drug due to hyperthermia and cataracts.

  • 1946-1950 (The Breakthrough): Researchers sought to harness the toxicity of DNP against pests while reducing mammalian toxicity. They hypothesized that adding a lipophilic alkyl chain would alter biodistribution.

  • The "Capryl" Mixture: The original synthesis involved nitrating "capryl phenol" (obtained from octanol production). This yielded a mixture of isomers, primarily the 2,4-dinitro-6-(1-methylheptyl) and 2,6-dinitro-4-(1-methylheptyl) forms.

  • Commercialization: The crotonate ester of this phenol was stabilized and marketed as Dinocap (Trade name: Karathane). The ester was a "pro-pesticide," hydrolyzing in situ to release the active 2,4-Dinitro-6-(1-methylheptyl)phenol.

Evolution: Meptyldinocap

In the 2000s, regulatory pressure (due to teratogenicity of the mixture) led to the development of Meptyldinocap , which isolates the specific (E)-but-2-enoate ester of the 2,4-dinitro-6-(1-methylheptyl)phenol isomer, proving that the 2,4-isomer provided efficacy with a more favorable safety margin than the 2,6-isomer.

Chemical Biology & Mechanism of Action

For researchers, understanding the mechanism is critical for using this compound in mitochondrial assays.

The Uncoupling Mechanism

Unlike inhibitors (e.g., Rotenone, Cyanide) that block the electron transport chain (ETC), 2,4-Dinitro-6-(1-methylheptyl)phenol acts as a protonophore . It shuttles protons across the inner mitochondrial membrane (IMM), dissipating the electrochemical gradient (


) required for ATP synthesis.

The Cycle:

  • Protonation: In the acidic intermembrane space, the phenolate anion picks up a proton (

    
    ) to become the neutral phenol.
    
  • Translocation: The lipophilic 1-methylheptyl tail allows the neutral molecule to diffuse rapidly through the lipid bilayer.

  • Deprotonation: In the alkaline matrix, the proton is released, regenerating the anion.

  • Return: The delocalized charge on the dinitrophenol ring allows the anion to diffuse back to the intermembrane space (though slower than the neutral form).

Visualization: Protonophore Cycle

Mitochondrial Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (Accumulated) Phenol_neutral Neutral Phenol (Protonated) H_out->Phenol_neutral Protonation (pKa ~4.0) Phenol_anion Phenolate Anion (Deprotonated) Phenol_neutral->Phenol_anion Diffusion across Membrane H_in H+ (Released) ATP_Synthase ATP Synthase (Bypassed) H_in->ATP_Synthase No Gradient Drive Phenol_anion->Phenol_neutral Return (Charge Delocalization) Phenol_anion->H_in Dissociation Membrane Inner Mitochondrial Membrane (Lipid Bilayer)

Caption: The protonophore cycle of Dinocap Phenol. The lipophilic tail facilitates rapid membrane transit, collapsing the proton motive force.

Experimental Protocols

These protocols are designed for researchers using this compound as a reference standard. Strict safety precautions (fume hood, PPE) are mandatory due to toxicity.

Synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol

If the pure metabolite is unavailable commercially, it can be synthesized via the nitration of 2-(1-methylheptyl)phenol (o-caprylphenol).

Reagents:

  • 2-(1-methylheptyl)phenol (95%+)

  • Sulfuric acid (H₂SO₄, conc.)

  • Nitric acid (HNO₃, 70%)

  • Dichloromethane (DCM)

Protocol:

  • Sulfonation (Blocking Position): Dissolve 10 mmol of 2-(1-methylheptyl)phenol in 15 mL of DCM. Add 2.0 eq of concentrated H₂SO₄ dropwise at 0°C. Stir for 30 min. Rationale: Sulfonation at the para-position often precedes nitration or directs it.

  • Nitration: Prepare a nitrating mixture (2.2 eq HNO₃ in H₂SO₄). Add dropwise to the phenol solution at -5°C.

    • Critical Control: Maintain temp < 10°C to prevent oxidation of the alkyl chain.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 2 hours. The solution will turn deep yellow/orange.

  • Quench: Pour mixture onto 100g crushed ice.

  • Extraction: Extract aqueous layer 3x with DCM.

  • Purification: Wash organic layer with water, then brine. Dry over MgSO₄.

    • Isolation: Evaporate solvent. Recrystallize from ethanol/water or purify via silica column (Hexane:Ethyl Acetate 8:2) to separate the 2,4-isomer from the 2,6-isomer.

Mitochondrial Respiration Assay (Seahorse XF)

Used to validate uncoupling activity in live cells (e.g., HepG2 or C2C12).

StepActionRationale
1. Basal Measure Oxygen Consumption Rate (OCR).Establish baseline respiration.
2. Oligomycin Inject Oligomycin (1 µM).Block ATP synthase. OCR drops (proton leak only).
3. Titration Inject Dinocap Phenol (0.1 - 10 µM). Experimental Step. Observe dose-dependent increase in OCR.
4. Max Compare peak OCR to FCCP control.Validate efficacy relative to standard uncouplers.
5. Terminate Inject Rotenone/Antimycin A.Shut down ETC to determine non-mitochondrial oxygen consumption.

Expected Result: A bell-shaped curve. Low doses increase OCR (uncoupling); high doses decrease OCR (membrane depolarization/toxicity).

Toxicology & Safety Data

For drug development, this section highlights why this specific molecule is a "Reference" and not a "Lead."

Structure-Activity Relationship (SAR)

The 1-methylheptyl chain drastically increases lipophilicity (LogP ~4.5-5.0) compared to DNP (LogP ~1.5).

  • Pros: Better penetration of fungal spores and mite cuticles.

  • Cons: High retention in mammalian adipose tissue and slower elimination, increasing the risk of cumulative toxicity.

Key Toxicological Endpoints
EndpointObservationMechanism
Ocular CataractsATP depletion in the lens prevents maintenance of osmotic balance; protein aggregation ensues.
Developmental Neural Tube DefectsHigh doses in mice/rabbits showed teratogenicity (cleft palate, neural tube). This specific risk led to the ban of the racemic Dinocap in favor of Meptyldinocap.
Systemic HyperthermiaClassic uncoupling effect: Energy dissipated as heat.

References

  • Rohm & Haas Company. (1950). Parasiticidal Compositions Comprising 2,4-Dinitro-6-Capryl Phenol Derivatives. US Patent 2,526,660.

  • Hanley, T. R., et al. (2002). Developmental toxicity of dinocap in the mouse and rabbit. Fundamental and Applied Toxicology. (Note: Foundational toxicology study for regulatory restriction).

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and other herbicides. Biochemical Pharmacology.

Foundational

Spectroscopic Profile of 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, is a dinitrophenol derivative with the chemical formula C₁₅H₂₂N₂O₅. Historically, it has been utilized as a herbicide and insecticide.[1][2] Its mode of action involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[3] Due to its high toxicity, including developmental and reproductive effects, its use has been banned in many countries, including the United States and the European Union.[3]

This technical guide provides a comprehensive overview of the key spectroscopic data for Dinoseb, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is on the interpretation of the spectral data in the context of the molecule's structure and the underlying principles of each analytical technique. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a detailed understanding of the spectroscopic characteristics of this compound.

Chemical Structure and Physicochemical Properties

  • IUPAC Name: 2,4-Dinitro-6-(1-methylheptyl)phenol

  • CAS Number: 88-85-7[4]

  • Molecular Formula: C₁₅H₂₂N₂O₅

  • Molecular Weight: 240.21 g/mol [5]

PropertyValueSource
AppearanceDark reddish-brown solid or dark orange viscous liquid[6]
Melting Point38-42 °C[7]
pKa4.4[7]
SolubilitySparingly soluble in water; soluble in ethanol, ether, and most organic solvents.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed NMR spectrum for Dinoseb is not readily accessible, we can predict the expected ¹H and ¹³C NMR spectra with a high degree of confidence based on the chemical structure and established principles of NMR spectroscopy. The following predictions are based on analysis of the functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Dinoseb is expected to show distinct signals for the aromatic protons and the protons of the 1-methylheptyl side chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Dinoseb

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H-3~8.7d1HDeshielded by the adjacent nitro group at C-4 and the hydroxyl group at C-1.
Aromatic H-5~8.2d1HDeshielded by the adjacent nitro group at C-4.
Phenolic OH~11.0s (broad)1HHighly deshielded due to hydrogen bonding with the ortho-nitro group.
Methine H (alkyl)~3.5m1HAdjacent to the aromatic ring and a methyl group.
Methylene H (alkyl)~1.2-1.7m10HProtons of the heptyl chain.
Methyl H (alkyl, terminal)~0.9t3HTerminal methyl group of the heptyl chain.
Methyl H (alkyl, branch)~1.3d3HMethyl group attached to the methine carbon.

Interpretation:

  • The two aromatic protons are expected to appear as doublets in the downfield region of the spectrum due to the strong electron-withdrawing effects of the two nitro groups.

  • The phenolic proton signal is predicted to be a broad singlet at a very low field, characteristic of intramolecular hydrogen bonding with the ortho-nitro group.

  • The protons of the 1-methylheptyl side chain will exhibit complex splitting patterns in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the Dinoseb molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dinoseb

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-OH)~155Attached to the hydroxyl group.
C-2 (C-NO₂)~140Attached to a nitro group.
C-3~122Aromatic CH.
C-4 (C-NO₂)~148Attached to a nitro group.
C-5~128Aromatic CH.
C-6 (C-alkyl)~135Attached to the alkyl side chain.
Alkyl Chain Carbons~14-40Carbons of the 1-methylheptyl group.

Interpretation:

  • The aromatic carbons will appear in the downfield region (120-160 ppm). Carbons attached to the electron-withdrawing nitro groups and the hydroxyl group will be the most deshielded.

  • The carbons of the aliphatic side chain will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR spectra of a compound like Dinoseb.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,4-Dinitro-6-(1-methylheptyl)phenol.

Materials:

  • 2,4-Dinitro-6-(1-methylheptyl)phenol sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 300 MHz or higher field NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the Dinoseb sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).

    • Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal reference.

    • Gently swirl the vial to dissolve the sample completely.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The IR spectrum of Dinoseb is available from the NIST WebBook.

Table 3: Key IR Absorption Bands for Dinoseb

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3200-3600BroadO-HStretching (intramolecular H-bonding)
~3000-3100MediumAromatic C-HStretching
~2850-2960MediumAliphatic C-HStretching
~1530 & ~1350StrongN-O (Nitro group)Asymmetric & Symmetric Stretching
~1600MediumC=CAromatic Ring Stretching
~1200StrongC-OStretching

Interpretation:

  • The broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group involved in strong intramolecular hydrogen bonding with the adjacent nitro group.

  • The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are definitive evidence for the presence of nitro groups.

  • The peaks in the 2850-2960 cm⁻¹ range confirm the presence of the aliphatic side chain.

Experimental Protocol: IR Spectroscopy

This protocol describes a typical method for obtaining an FTIR spectrum of a solid sample.

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of 2,4-Dinitro-6-(1-methylheptyl)phenol.

Materials:

  • 2,4-Dinitro-6-(1-methylheptyl)phenol sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Hydraulic press and pellet die

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the Dinoseb sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance vs. wavenumber).

Caption: Workflow for KBr pellet preparation and IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Dinoseb is available from the NIST WebBook.

  • Molecular Ion (M⁺): m/z = 240

  • Base Peak: m/z = 184

Table 4: Major Fragmentation Ions for Dinoseb

m/zProposed FragmentInterpretation
240[C₁₀H₁₂N₂O₅]⁺Molecular ion
211[M - C₂H₅]⁺Loss of an ethyl group from the side chain
184[M - C₄H₈]⁺Loss of butene from the side chain (McLafferty rearrangement)
167[M - C₄H₈ - OH]⁺Loss of a hydroxyl radical from the m/z 184 fragment
154[M - C₄H₈ - NO]⁺Loss of nitric oxide from the m/z 184 fragment

Interpretation:

  • The molecular ion peak at m/z 240 confirms the molecular weight of Dinoseb.

  • The base peak at m/z 184 is likely due to a McLafferty rearrangement involving the cleavage of the alkyl side chain, a common fragmentation pathway for molecules with a gamma-hydrogen relative to a carbonyl or, in this case, a phenolic ring.

  • Other significant fragments arise from further losses from the primary fragments.

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for obtaining an EI mass spectrum.

Objective: To determine the molecular weight and fragmentation pattern of 2,4-Dinitro-6-(1-methylheptyl)phenol using Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:

  • Sample Introduction:

    • GC-MS: A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

    • Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted directly into the ion source of the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The separated ions are detected, and a mass spectrum (relative abundance vs. m/z) is generated.

Sources

Exploratory

Synonyms for "2,4-Dinitro-6-(1-methylheptyl)phenol" (e.g., 2,4-DNOP)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2,4-Dinitro-6-(1-methylheptyl)phenol, a dinitrophenol derivative of significant interest in variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dinitro-6-(1-methylheptyl)phenol, a dinitrophenol derivative of significant interest in various scientific and regulatory fields. This document delves into its chemical identity, properties, mechanism of action, toxicological profile, analytical methodologies, and regulatory landscape.

Chemical Identity and Synonyms

2,4-Dinitro-6-(1-methylheptyl)phenol is an organic compound that belongs to the dinitrophenol family. Due to its complex chemical name, it is often referred to by various synonyms and identifiers in scientific literature, chemical databases, and regulatory documents. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 3687-22-7 .

A comprehensive list of synonyms and alternative names is provided in the table below:

TypeName
IUPAC Name 2,4-Dinitro-6-(1-methylheptyl)phenol
Common Acronym 2,4-DNOP
Systematic Name 2,4-dinitro-6-octan-2-ylphenol
Other Synonyms 2-(1-Methylheptyl)-4,6-dinitrophenol
Phenol, 2-(1-methylheptyl)-4,6-dinitro-
Meptyldinocap-phenol

It is important to distinguish 2,4-Dinitro-6-(1-methylheptyl)phenol from the more widely known, but structurally different, dinoseb (2,4-Dinitro-6-(1-methylpropyl)phenol or 2-sec-butyl-4,6-dinitrophenol), which has the CAS number 88-85-7. While both are dinitrophenols, the difference in the alkyl substituent significantly impacts their physical, chemical, and biological properties.

Physicochemical Properties

Understanding the physicochemical properties of 2,4-Dinitro-6-(1-methylheptyl)phenol is fundamental to its handling, formulation, and analysis. Key properties are summarized in the following table.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₅
Molecular Weight 296.32 g/mol
Appearance Brownish liquid
Melting Point < -50 °C
Boiling Point Not available
Flash Point 157 °C
Auto-ignition Temp. 277 °C
Water Solubility 29.4 µg/L
log Pow 6.27
Vapor Pressure 0.005 Pa at 25 °C
Density 1.16 g/cm³ at 21 °C

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of 2,4-Dinitro-6-(1-methylheptyl)phenol, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] This process is central to cellular energy production.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce adenosine triphosphate (ATP), the cell's primary energy currency.

Dinitrophenols act as proton ionophores, meaning they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[1] This uncouples electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.[1] This leads to an increase in metabolic rate as the body attempts to compensate for the reduced efficiency of ATP production.[1]

G cluster_0 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix H+ Protons (H+) ATP_Synthase ATP Synthase H+->ATP_Synthase Proton Motive Force DNOP 2,4-DNOP H+->DNOP ETC Electron Transport Chain (ETC) ETC->H+ ATP ATP ATP_Synthase->ATP DNOP->H+ Heat Heat DNOP->Heat Gradient Dissipation ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of 2,4-DNOP as an uncoupler of oxidative phosphorylation.

Toxicology and Human Health Effects

The toxicological profile of 2,4-Dinitro-6-(1-methylheptyl)phenol is largely inferred from the well-documented effects of other dinitrophenols. The primary hazard is acute toxicity from the uncoupling of oxidative phosphorylation, which can lead to a rapid and potentially fatal increase in body temperature (hyperthermia).[1]

Acute Toxicity

The European Chemicals Agency (ECHA) has classified 2,4-Dinitro-6-(1-methylheptyl)phenol with the following GHS hazard statements:

  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H318: Causes serious eye damage

  • H410: Very toxic to aquatic life with long lasting effects

Symptoms of acute dinitrophenol poisoning in humans include nausea, vomiting, sweating, dizziness, headaches, and weight loss.[4] In severe cases, this can progress to tachycardia, hyperthermia, and death.[1]

Chronic Toxicity

Chronic exposure to dinitrophenols has been associated with the formation of cataracts, skin lesions, and effects on the bone marrow, central nervous system, and cardiovascular system.[4]

Metabolism and Toxicokinetics

Dinitrophenols are absorbed through oral, dermal, and inhalation routes.[4] They are metabolized in the liver, primarily through the reduction of the nitro groups to form aminophenols, which are then excreted in the urine.[4][5] The half-life of dinitrophenols can vary between species.[4]

For 2,4-Dinitro-6-(1-methylheptyl)phenol specifically, it is known to be a metabolite of the fungicide meptyldinocap.[6][7][8] In residue analysis, meptyldinocap is often hydrolyzed to 2,4-Dinitro-6-(1-methylheptyl)phenol for quantification.[8][9][10][11]

Analytical Methodologies

The analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol is often performed in the context of pesticide residue monitoring for its parent compound, meptyldinocap. The standard approach involves the hydrolysis of meptyldinocap to 2,4-Dinitro-6-(1-methylheptyl)phenol, followed by chromatographic analysis.

Sample Preparation: QuEChERS and Hydrolysis

A common and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11]

Step-by-Step Protocol for Sample Preparation and Hydrolysis:

  • Extraction: Homogenize the sample (e.g., fruit, vegetable, soil) and extract with an appropriate solvent mixture, such as acetonitrile, using the standard QuEChERS procedure (EN 15662).[11]

  • Hydrolysis: Take an aliquot of the QuEChERS extract and subject it to alkaline hydrolysis to convert any meptyldinocap present to 2,4-Dinitro-6-(1-methylheptyl)phenol. This can be achieved by adding a small amount of aqueous ammonia solution and allowing the reaction to proceed at room temperature.[8][11]

  • Cleanup: Following hydrolysis, a liquid-liquid partitioning step with a solvent like ethyl acetate can be used to further purify the extract.[9]

G Sample Sample (e.g., fruit, soil) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Hydrolysis Alkaline Hydrolysis (Aqueous Ammonia) Extraction->Hydrolysis Cleanup Liquid-Liquid Partitioning (Ethyl Acetate) Hydrolysis->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General workflow for the analysis of 2,4-DNOP in various matrices.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of 2,4-Dinitro-6-(1-methylheptyl)phenol.[8][9][10][11]

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate the analyte from other matrix components.

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, often in negative electrospray ionization (ESI-) mode.[9][11] Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte.

The limit of quantification (LOQ) for this method is typically in the low µg/kg range (e.g., 0.01 mg/kg in cucumber and soil).[10]

Regulatory Status and Environmental Fate

Regulatory Status

The regulatory status of 2,4-Dinitro-6-(1-methylheptyl)phenol is closely tied to its parent compound, meptyldinocap .

  • European Union: Meptyldinocap is an approved fungicide in the EU.[8] The residue definition for meptyldinocap for both enforcement and risk assessment is the sum of meptyldinocap and 2,4-Dinitro-6-(1-methylheptyl)phenol, expressed as meptyldinocap.[8]

  • United States: There is no specific regulatory information available for 2,4-Dinitro-6-(1-methylheptyl)phenol under the Toxic Substances Control Act (TSCA) as of early 2026.[12] It is important to consult the latest EPA regulations for any updates.

Environmental Fate

Dinitrophenols are not naturally occurring compounds and are introduced into the environment through industrial activities and agricultural use.[8] They can be transported in the atmosphere and deposited in soil and water. In soil, they have the potential to leach into groundwater.[8] Biodegradation is a significant process for the removal of dinitrophenols from the environment.[8]

The high log Pow of 6.27 for 2,4-Dinitro-6-(1-methylheptyl)phenol suggests a strong tendency to partition into fatty tissues and a low mobility in aqueous environments.

Conclusion

2,4-Dinitro-6-(1-methylheptyl)phenol is a compound with significant toxicological properties, acting as an uncoupler of oxidative phosphorylation. Its primary relevance in a regulatory context is as a metabolite of the fungicide meptyldinocap. Accurate identification and quantification of this compound are crucial for ensuring food safety and environmental protection. This guide has provided a comprehensive overview of its synonyms, properties, mechanism of action, toxicology, analytical methods, and regulatory status to support the work of researchers, scientists, and drug development professionals.

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for determination of meptyldinocap as 2,4-dinitrooctylphenol metabolite in cucumber and soil using LC-MS/MS and residues study in Chinese cucumber field ecosystem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Meptyldinocap. PubChem. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Meptyldinocap (244). Retrieved from [Link]

  • PubMed. (2013). Analytical method for the determination of meptyldinocap as the 2,4-dinitro-octylphenol metabolite in cucumber and soil using LC-MS/MS and a study of the residues in a Chinese cucumber field ecosystem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Semantic Scholar. (2020). Review of the existing maximum residue levels for meptyldinocap (DE-126) according to Article 12 of Regulation (EC) No 396/2005. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2022). Analytical Observations Report Background information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (n.d.). Analysis of Dinocap and Meptyldinocap by modified QuEChERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinoseb. PubChem. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2,4-dinitro-6-octylphenol. AERU. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). EPA Withdraws Proposed Rule under TSCA for 18 Chemical Substances. Retrieved from [Link]

  • Semantic Scholar. (2016). Preclinical Pharmacokinetics and Toxic Kinetics Study of 2, 4-Dinitrophenol (DNP). Retrieved from [Link]

  • ResearchGate. (2025). 2, 4-dinitrophenol poisoning caused by non-oral exposure. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to 2,4-Dinitro-6-(1-methylheptyl)phenol and its Structural Analogs for Advanced Research Applications

This guide provides a comprehensive technical overview of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its structural analogs. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its structural analogs. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document delves into the core scientific principles, experimental methodologies, and comparative analysis of these potent biochemical agents. Our focus is to deliver not just procedural steps but the scientific rationale that underpins experimental design and interpretation, fostering a deeper understanding of this class of compounds.

Section 1: The Dinitrophenol Pharmacophore: A Potent Modulator of Cellular Energetics

2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) belongs to the dinitrophenol family, a class of synthetic organic compounds recognized for their profound impact on cellular metabolism.[1] Historically, these compounds have been utilized as herbicides, insecticides, and even as weight-loss agents.[2][3] However, their high toxicity has led to significant restrictions on their use.[1] The core activity of dinitrophenols lies in their ability to act as uncouplers of oxidative phosphorylation.[4][5]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Mitochondria, the powerhouses of the cell, generate adenosine triphosphate (ATP) through a process called oxidative phosphorylation. This involves the establishment of a proton gradient across the inner mitochondrial membrane by the electron transport chain. The potential energy stored in this gradient is then used by ATP synthase to produce ATP.[6]

Dinitrophenols, due to their lipophilic nature and weakly acidic properties, can readily traverse the inner mitochondrial membrane.[6] They function as protonophores, creating a "short-circuit" for protons to flow back into the mitochondrial matrix, bypassing ATP synthase.[5] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.[5] This leads to a rapid increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, and a corresponding depletion of cellular ATP.[2]

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Flows through DNP Dinitrophenol (Protonophore) H_out->DNP Binds H+ H_in H+ ATP ATP ATP_Synthase->ATP Generates ATP DNP->H_in Transports H+ in

Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

Section 2: A Survey of Structural Analogs and their Comparative Activities

The biological activity of dinitrophenols is highly dependent on their chemical structure. Modifications to the alkyl substituent at the 6-position and other positions on the phenol ring can significantly alter their potency and selectivity.

Key Structural Analogs of Dinoseb

Several structural analogs of Dinoseb have been synthesized and studied. These primarily differ in the nature of the alkyl group at the ortho position to the hydroxyl group.

  • Dinoseb (2,4-Dinitro-6-(1-methylheptyl)phenol): The parent compound, featuring a sec-butyl group.[1]

  • DNOC (2,4-Dinitro-o-cresol): Contains a methyl group at the 6-position. Historically used as an insecticide and herbicide.

  • Dinoterb (2,4-Dinitro-6-tert-butylphenol): Features a tert-butyl group, which imparts distinct steric and electronic properties.[7]

  • Medinoterb (2,4-Dinitro-6-methyl-3-tert-butylphenol): A more complex analog with both methyl and tert-butyl substituents.

Comparative Biological Activities

The following table summarizes the acute toxicity (LD50) data for Dinoseb and its key analogs. It is important to note that these values can vary depending on the animal model and route of administration.

CompoundChemical StructureOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
Dinoseb 2,4-Dinitro-6-(1-methylheptyl)phenol25 - 58[8]80 - 200[8]
DNOC 2,4-Dinitro-o-cresol20 - 50200 - 600
Dinoterb 2,4-Dinitro-6-tert-butylphenol25 - 62[7]~150
Medinoterb 2,4-Dinitro-6-methyl-3-tert-butylphenol~30Data not readily available

Note: LD50 values are approximate and collated from various sources for comparative purposes.

The herbicidal and uncoupling activities of these analogs also vary. Generally, the lipophilicity and steric bulk of the alkyl substituent play a crucial role in their ability to partition into the mitochondrial membrane and act as protonophores. Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into how these structural modifications influence biological activity.

Section 3: Synthesis and Experimental Evaluation of Dinitrophenol Analogs

The synthesis and biological evaluation of dinitrophenol analogs require precise and well-controlled experimental procedures. This section provides an overview of common synthetic routes and detailed protocols for key biological assays.

General Synthesis of 2,4-Dinitro-6-alkylphenols

The synthesis of 2,4-dinitro-6-alkylphenols typically involves a two-step process:

  • Friedel-Crafts Alkylation of Phenol: Phenol is reacted with an appropriate alkylating agent (e.g., an alkene or alkyl halide) in the presence of a Lewis acid catalyst to introduce the desired alkyl group at the ortho position.

  • Nitration: The resulting 2-alkylphenol is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the two nitro groups at the 4- and 6-positions.[9][10]

Phenol Phenol Alkylation Alkylation Phenol->Alkylation Alkene/Alkyl Halide, Lewis Acid 2-Alkylphenol 2-Alkylphenol Alkylation->2-Alkylphenol Nitration Nitration 2-Alkylphenol->Nitration HNO3, H2SO4 2,4-Dinitro-6-alkylphenol 2,4-Dinitro-6-alkylphenol Nitration->2,4-Dinitro-6-alkylphenol

Caption: General synthetic scheme for 2,4-dinitro-6-alkylphenols.

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of dinitrophenol compounds.

This protocol describes the use of a Clark-type oxygen electrode to measure the effect of dinitrophenols on mitochondrial respiration.[11][12]

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing KCl, KH2PO4, and a respiratory substrate like succinate)[11]

  • ADP solution

  • Dinitrophenol compound solution (in a suitable solvent like ethanol or DMSO)

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add a known amount of isolated mitochondria to the chamber and record the basal rate of oxygen consumption (State 2 respiration).

  • Add a small, limiting amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will return to the basal level (State 4 respiration).

  • Add a known concentration of the dinitrophenol compound to the chamber.

  • Observe the immediate and sustained increase in the rate of oxygen consumption, which is indicative of uncoupling.

  • The magnitude of the increase in oxygen consumption is a measure of the uncoupling activity of the compound.

Start Start Calibrate Calibrate Oxygen Electrode Start->Calibrate Equilibrate Equilibrate Respiration Buffer Calibrate->Equilibrate AddMito Add Isolated Mitochondria Equilibrate->AddMito MeasureS2 Measure State 2 Respiration AddMito->MeasureS2 AddADP Add ADP MeasureS2->AddADP MeasureS3 Measure State 3 Respiration AddADP->MeasureS3 MeasureS4 Measure State 4 Respiration MeasureS3->MeasureS4 AddDNP Add Dinitrophenol Compound MeasureS4->AddDNP MeasureUncoupling Measure Uncoupled Respiration AddDNP->MeasureUncoupling End End MeasureUncoupling->End

Caption: Workflow for measuring mitochondrial uncoupling activity.

This simple and rapid bioassay provides a semi-quantitative assessment of the herbicidal activity of dinitrophenol compounds.[13][14]

Materials:

  • Petri dishes containing a suitable growth medium (e.g., agar with plant nutrients)

  • Seeds of a sensitive plant species (e.g., cress, lettuce)

  • Dinitrophenol compound solutions at various concentrations

  • Sterile filter paper discs

Procedure:

  • Prepare a lawn of the test plant seeds on the surface of the agar in the petri dishes.

  • Apply a known volume of each dinitrophenol solution to a sterile filter paper disc. Allow the solvent to evaporate.

  • Place the treated filter paper discs onto the seeded agar surface. Include a solvent-only control disc.

  • Seal the petri dishes and incubate them under appropriate light and temperature conditions for several days.

  • Observe the plates for the formation of a clear zone of inhibition around the filter paper discs.

  • The diameter of the zone of inhibition is proportional to the herbicidal activity of the compound at that concentration.

This protocol uses a colorimetric assay (e.g., MTT or WST-1) to determine the cytotoxicity of dinitrophenol compounds on a cultured cell line.[15][16]

Materials:

  • Cultured cells (e.g., a relevant cancer cell line or a non-transformed cell line)

  • Cell culture medium

  • 96-well microplates

  • Dinitrophenol compound solutions at various concentrations

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the dinitrophenol compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate for the recommended time to allow for the colorimetric reaction to occur.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.[17]

Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Dinitrophenol Compounds Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate AddReagent Add MTT/WST-1 Reagent Incubate->AddReagent IncubateReagent Incubate for Color Development AddReagent->IncubateReagent Measure Measure Absorbance IncubateReagent->Measure Calculate Calculate Cell Viability / IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for a cell viability (cytotoxicity) assay.

Section 4: Concluding Remarks and Future Directions

The study of Dinoseb and its structural analogs continues to be an area of significant scientific interest. Their potent and well-defined mechanism of action as mitochondrial uncouplers makes them valuable tools for investigating cellular bioenergetics. Furthermore, the exploration of their structure-activity relationships can guide the design of novel compounds with tailored biological activities for applications in agriculture and medicine. However, the inherent toxicity of this class of compounds necessitates careful handling and a thorough understanding of their toxicological profiles. Future research should focus on developing analogs with improved selectivity and reduced off-target toxicity, potentially unlocking new therapeutic or agrochemical applications.

References

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  • AERU. (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire. [Link]

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  • ResearchGate. (n.d.). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Retrieved from [Link]

  • PubMed. (2012). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. [Link]

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  • bioRxiv. (2021). Developing a Petri dish test to detect resistance to key herbicides in Lolium rigidum. [Link]

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  • ResearchGate. (2019). Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione−Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. [Link]

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Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dinitro-6-(1-methylheptyl)phenol

Introduction This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS Number: 3687-22-7). This compound belongs to the dinitrophenol clas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS Number: 3687-22-7). This compound belongs to the dinitrophenol class of chemicals, which are known for their various industrial applications, including as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure safe handling, predict its environmental fate, and explore its potential applications. This document moves beyond a simple recitation of data points, offering insights into the causality behind its properties and providing detailed experimental protocols for their validation.

While structurally related to the well-known pesticide Dinoseb (2,4-Dinitro-6-sec-butylphenol), it is crucial to distinguish 2,4-Dinitro-6-(1-methylheptyl)phenol as a unique chemical entity with its own distinct set of properties imparted by the longer alkyl chain. This guide will focus exclusively on the 1-methylheptyl isomer.

Chemical Identity and Structure

The foundational step in understanding any chemical is to establish its precise identity and molecular structure.

Molecular Structure:

The structure of 2,4-Dinitro-6-(1-methylheptyl)phenol features a phenolic ring substituted with two nitro groups at positions 2 and 4, and a 1-methylheptyl group at position 6. The presence of the chiral center in the 1-methylheptyl group indicates that this compound can exist as a racemic mixture of enantiomers.

Caption: Chemical structure of 2,4-Dinitro-6-(1-methylheptyl)phenol.

Physical Properties

The physical properties of a compound are critical for determining its behavior in various systems, its potential for environmental transport, and the necessary safety precautions for handling.

PropertyValueSource
Appearance Brownish Liquid[1]
Molecular Formula C₁₄H₂₀N₂O₅[2]
Molar Mass 296.32 g/mol [2]
Melting Point < -50 °C[1]
Flash Point 157 °C[1]
Auto-ignition Temperature 277 °C[1]
Density 1.16 g/cm³ at 21 °C[2]
Vapor Pressure 0.005 Pa at 25 °C (estimated)[1][2]
Water Solubility 29.4 µg/L[1]
Log P (Octanol-Water Partition Coefficient) 6.27[1]

Expert Insights:

The long, branched alkyl chain (1-methylheptyl) significantly influences the physical properties of this molecule compared to its shorter-chain analogs. The low melting point suggests that it exists as a liquid at room temperature. Its very low water solubility and high Log P value indicate a strong lipophilic character, suggesting a high potential for partitioning into organic matter and biological tissues. The low vapor pressure indicates that it is not highly volatile under standard conditions.

Chemical Properties and Reactivity

The chemical behavior of 2,4-Dinitro-6-(1-methylheptyl)phenol is largely dictated by the interplay of the phenolic hydroxyl group, the electron-withdrawing nitro groups, and the alkyl substituent.

Acidity:

The phenolic hydroxyl group, influenced by the two electron-withdrawing nitro groups, imparts acidic properties to the molecule. Dinitrophenols are generally considered weak acids.[3][4] The presence of the nitro groups stabilizes the phenoxide anion formed upon deprotonation through resonance, thereby increasing the acidity compared to unsubstituted phenol.

Reactivity and Stability:

  • Oxidizing Agent: As an organonitrate/phenol, this compound can act as a strong oxidizing agent.[3][5]

  • Explosive Potential: Aromatic nitro compounds, particularly those with multiple nitro groups, can be explosive, especially in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[3][5] Mixing with reducing agents, including hydrides, sulfides, and nitrides, may lead to a vigorous, potentially detonating reaction.[3][5]

  • Incompatibilities: This compound is incompatible with strong reducing substances, hydrides, nitrides, alkali metals, and sulfides.[3] Reaction with these materials can generate flammable hydrogen gas and significant heat.[3]

Expert Insights:

The high reactivity and potential for explosive decomposition necessitate stringent safety protocols during handling and storage. The acidic nature of the phenolic hydroxyl group is a key feature that will govern its behavior in different pH environments, influencing its solubility and potential for forming salts.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 2,4-Dinitro-6-(1-methylheptyl)phenol is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of similar dinitrophenols. The synthesis would likely involve two key steps: Friedel-Crafts alkylation followed by nitration.

phenol Phenol alkylation Friedel-Crafts Alkylation phenol->alkylation octene 1-Octene octene->alkylation alkylphenol 2-(1-methylheptyl)phenol alkylation->alkylphenol nitration Nitration (HNO3/H2SO4) alkylphenol->nitration product 2,4-Dinitro-6-(1-methylheptyl)phenol nitration->product

Caption: Proposed two-step synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol.

Causality Behind Experimental Choices:

  • Friedel-Crafts Alkylation: This reaction is a classic method for introducing an alkyl group onto an aromatic ring. The use of an acid catalyst (e.g., H₂SO₄ or a Lewis acid) is necessary to generate the carbocation from 1-octene, which then acts as the electrophile. The hydroxyl group of phenol is an activating, ortho-, para-director, leading to the substitution at the ortho position.

  • Nitration: The subsequent nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The hydroxyl and alkyl groups are activating and will direct the incoming nitro groups to the available ortho and para positions, resulting in the desired 2,4-dinitro substitution pattern. Careful control of reaction conditions (temperature, reaction time) is crucial to prevent over-nitration and ensure safety.

Analytical Methodology

The accurate quantification and characterization of 2,4-Dinitro-6-(1-methylheptyl)phenol are essential for research, quality control, and environmental monitoring. Due to its structural similarity to other dinitrophenols, established analytical techniques can be adapted.

Proposed Analytical Workflow:

sample Sample Preparation (e.g., Extraction, Derivatization) separation Chromatographic Separation (e.g., HPLC, GC) sample->separation detection Detection (e.g., MS, UV-Vis) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: General analytical workflow for the determination of 2,4-Dinitro-6-(1-methylheptyl)phenol.

Key Considerations for Method Development:

  • Sample Preparation: Due to its lipophilic nature, extraction from aqueous matrices would likely involve liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) with a suitable sorbent. Derivatization, for example, by methylation of the phenolic hydroxyl group, might be employed to improve chromatographic performance, particularly for gas chromatography (GC).

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) is a common and effective technique for separating dinitrophenol isomers.[7] Gas chromatography (GC) can also be used, especially after derivatization, and may offer higher resolution.

  • Detection: Mass spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) provides high sensitivity and selectivity, allowing for unambiguous identification and quantification. Ultraviolet-Visible (UV-Vis) detection is also a viable option, as dinitrophenols exhibit strong absorbance in the UV region.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical properties of 2,4-Dinitro-6-(1-methylheptyl)phenol, based on internationally recognized OECD guidelines.[8][9][10][11][12][13][14]

1. Determination of Melting Point (Adapted from OECD Guideline 102)

  • Principle: This method determines the temperature at which the substance transitions from a solid to a liquid state.

  • Apparatus: Capillary tube melting point apparatus, thermometer, capillary tubes.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Introduce a small amount of the sample into a capillary tube, ensuring a packed column of 2-4 mm in height.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first signs of melting are observed (the substance begins to liquefy).

    • Record the temperature at which the last solid particle disappears.

    • The melting range is the interval between these two temperatures. For a pure substance, this range should be narrow.

2. Determination of Water Solubility (Flask Method - Adapted from OECD Guideline 105)

  • Principle: This method determines the saturation mass concentration of the substance in water at a given temperature.

  • Apparatus: Shaking flask, constant temperature water bath, analytical balance, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the test substance to a known volume of deionized water in a flask.

    • Place the flask in a constant temperature water bath (e.g., 20°C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, cease agitation and allow the mixture to settle.

    • Centrifuge an aliquot of the aqueous phase to remove any suspended particles.

    • Carefully withdraw a known volume of the clear supernatant.

    • Determine the concentration of the substance in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Repeat the determination at least twice.

3. Determination of Dissociation Constant (pKa) (Titration Method - Adapted from OECD Guideline 112)

  • Principle: This method determines the pKa of an acidic or basic substance by titration with a standard solution of a strong base or acid.

  • Apparatus: pH meter, burette, temperature-controlled vessel, magnetic stirrer.

  • Procedure:

    • Prepare a solution of the test substance of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

    • Place the solution in a temperature-controlled vessel and monitor the pH.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the substance has been neutralized (the midpoint of the titration curve).

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of 2,4-Dinitro-6-(1-methylheptyl)phenol. By synthesizing available data and leveraging established scientific principles and methodologies, this document offers a robust resource for professionals in the fields of chemistry, toxicology, and drug development. The emphasis on the causality behind the observed properties and the inclusion of detailed experimental protocols aim to empower researchers to work with this compound safely and effectively. As with any reactive chemical, a thorough understanding of its characteristics is the cornerstone of innovation and safety.

References

  • Wikipedia. (2023, December 1). 2,4-Dinitrophenol. Retrieved January 28, 2026, from [Link]

  • International Labour Organization. (n.d.). ICSC 0149 - DINOSEB. International Chemical Safety Cards. Retrieved January 28, 2026, from [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2022, January 20). Analytical Observations Report Background information on Meptyldinocap. EURL-SRM. Retrieved January 28, 2026, from [Link]

  • ChemBK. (n.d.). 2,4-Dinitro-6-(1-Methylheptyl)Phenol. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, November 28). OECD Guidelines for the Testing of Chemicals. Retrieved January 28, 2026, from [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • CAS. (n.d.). 2,4-Dinitro-6-(1′-methylheptyl)phenol. CAS Common Chemistry. Retrieved January 28, 2026, from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2015). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. Retrieved January 28, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. Retrieved January 28, 2026, from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2012). Synthesis of 2,4-dinitrophenol. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.
  • Atmospheric Chemistry and Physics. (2019). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Retrieved January 28, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 28, 2026, from [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved January 28, 2026, from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved January 28, 2026, from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved January 28, 2026, from [Link]

  • Regulations.gov. (2018, July 9). Final Report Determination of Melting Point of RCX 18-839. Retrieved January 28, 2026, from [Link]

Sources

Foundational

An In-Depth Toxicological Profile of 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb)

Abstract 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, is a synthetic dinitrophenol compound historically utilized as a broad-spectrum herbicide and, to a lesser extent, as an insecticide and fungicide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, is a synthetic dinitrophenol compound historically utilized as a broad-spectrum herbicide and, to a lesser extent, as an insecticide and fungicide.[1][2] Despite its efficacy in pest control, the use of Dinoseb has been largely discontinued in many parts of the world, including the United States and the European Union, due to its high toxicity to both target and non-target organisms, including humans.[3][4] This technical guide provides a comprehensive toxicological profile of Dinoseb, intended for researchers, scientists, and drug development professionals. It delves into the compound's fundamental mechanism of action, pharmacokinetic properties, and a detailed overview of its acute and chronic toxicological effects. Furthermore, this guide outlines standardized experimental protocols for assessing key toxicological endpoints and presents a putative signaling pathway for Dinoseb-induced cellular toxicity.

Physicochemical Properties and Chemical Identity

Dinoseb is an orange crystalline solid that is not readily soluble in water.[4] It is a member of the dinitrophenol family and is also known by various trade names, including Basanite, Caldon, and Chemox.[5] The presence of a chiral center in its sec-butyl side chain results in optical isomerism, with Dinoseb typically existing as a racemic mixture.[1]

Table 1: Physicochemical Properties of Dinoseb

PropertyValueSource
Chemical Formula C₁₀H₁₂N₂O₅[1]
Molar Mass 240.21 g/mol
Melting Point 38-42 °C[4]
Water Solubility 52 mg/L at 20°C[1]
Octanol-Water Partition Coefficient (log P) 2.29[1]
Vapor Pressure 6.7 mPa at 20°C[1]
pKa 4.62 at 25°C[1]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism underlying the profound toxicity of Dinoseb is the uncoupling of oxidative phosphorylation in the mitochondria.[1][6] As a lipophilic weak acid, Dinoseb can readily traverse the inner mitochondrial membrane in its protonated state.[6] Once in the mitochondrial matrix, it releases a proton, thereby dissipating the crucial proton gradient that is essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.[1][6] This disruption of the proton motive force effectively uncouples electron transport from ATP production, leading to a state of cellular energy depletion.[6] The cell attempts to compensate for this energy deficit by increasing its metabolic rate, which manifests as hyperthermia, profuse sweating, and weight loss in exposed individuals.[2][6]

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) Proton_Gradient Proton (H+) Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cellular_Energy Cellular_Energy ATP_Production->Cellular_Energy Supplies Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Synthase Uncoupled Dinoseb Dinoseb Dinoseb->Proton_Gradient Dissipates Dinoseb->Cellular_Energy Depletes

Caption: Mechanism of Dinoseb-induced uncoupling of oxidative phosphorylation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Dinoseb is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[5] Once absorbed, esters of Dinoseb are rapidly metabolized to the parent compound, which is the primary active toxicant.[5] Dinoseb is known to bind to plasma proteins and can cross biological membranes, including the blood-brain and placental barriers.[5][6] This transplacental passage is a key factor in its developmental toxicity.[5]

Metabolism of Dinoseb primarily occurs in the liver and involves the reduction of its nitro groups to form aminonitrophenols and diaminophenols.[7] The major metabolite is 2-amino-4-nitrophenol.[7] These metabolites can also undergo conjugation with glucuronic acid or sulfate prior to excretion.[7] The primary routes of elimination are through the urine and feces.[5] Breakdown products of Dinoseb have been detected in various tissues, including the liver, kidneys, spleen, and blood.[5]

Toxicological Profile

Acute Toxicity

Dinoseb exhibits high acute toxicity across various species and routes of exposure.[5] Symptoms of acute poisoning in humans include nausea, vomiting, sweating, dizziness, headaches, and weight loss.[2] Severe exposure can lead to hyperthermia, increased heart and respiratory rates, and can be fatal.[6]

Table 2: Acute Toxicity of Dinoseb (LD₅₀ and LC₅₀ Values)

SpeciesRouteLD₅₀ / LC₅₀Source
RatOral25-58 mg/kg[5]
Guinea PigOral25 mg/kg[5]
RabbitDermal80-200 mg/kg[5]
Guinea PigDermal200-300 mg/kg[5]
Bobwhite QuailOral7-9 mg/kg[5]
PheasantDietary (5-8 days)515 ppm[5]
Lake TroutAquatic (96-hour)44 µg/L[5]
CatfishAquatic (96-hour)118 µg/L[5]
Chronic Toxicity

Chronic exposure to Dinoseb in humans has been associated with the formation of cataracts, skin lesions, weight loss, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.[2] Animal studies have shown that chronic dietary exposure can lead to decreased growth, food refusal, and mortality.[5]

Carcinogenicity and Genotoxicity

The carcinogenic potential of Dinoseb in humans is not well-established.[2] However, some studies in female mice have suggested a potential for liver cancer at moderate to high doses.[4] The evidence regarding its carcinogenicity is currently considered inconclusive.[4] Dinoseb has generally not been found to be mutagenic or genotoxic in studies using eukaryotic cells.[4]

Reproductive and Developmental Toxicity

Dinoseb is a potent reproductive and developmental toxicant.[1] In laboratory animals, exposure has been shown to adversely affect reproduction, leading to decreased sperm count, abnormal sperm morphology, and reduced fertility.[4] Dinoseb is also a known teratogen, causing birth defects in the offspring of exposed animals.[4] These effects, which include skeletal deformities and neurological problems, have been observed at low exposure levels.[4] The ability of Dinoseb to cross the placental barrier is a critical factor in its developmental toxicity.[5]

Target Organ Toxicity

The uncoupling of oxidative phosphorylation by Dinoseb can potentially affect all tissues and organs.[6] However, specific target organs that have been identified through toxicological studies include the liver, kidneys, spleen, eyes (cataracts), and the immune system.[4][5]

Experimental Protocols for Toxicological Assessment

The following section outlines standardized methodologies for key toxicological assays relevant to the assessment of Dinoseb. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.[6][8][9]

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[8][10]

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.[10]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is employed.[8][11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[7]

  • Endpoint: The test allows for the classification of the substance based on the observed toxicity at different dose levels, rather than determining a precise LD₅₀.[8]

Developmental Toxicity Study (OECD Guideline 414)

This study aims to evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus.[12][13][14]

Methodology:

  • Animal Selection: Pregnant female animals (typically rats or rabbits) are used.[13]

  • Dose Administration: The test substance is administered daily to the dams from the time of implantation to the day before cesarean section.[12]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.[12]

  • Cesarean Section: On the day before expected parturition, the dams are euthanized, and the uterine contents are examined.[14]

  • Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[12]

  • Endpoints: The study provides information on maternal toxicity, as well as fetal viability, growth, and the incidence of malformations.[12]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[15][16]

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.[17]

  • Compound Exposure: Cells are treated with various concentrations of the test substance for a defined period.[17]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Putative Signaling Pathway of Dinoseb-Induced Toxicity

The toxic effects of Dinoseb extend beyond simple ATP depletion. The uncoupling of oxidative phosphorylation can trigger a cascade of downstream cellular events, leading to oxidative stress, disruption of calcium homeostasis, and ultimately, apoptosis.

Dinoseb Dinoseb Mitochondrion Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) Dinoseb->Mitochondrion Ca_Release Endoplasmic Reticulum (ER) Mediated Ca2+ Release Dinoseb->Ca_Release Induces ATP_Depletion ATP Depletion Mitochondrion->ATP_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) Production Mitochondrion->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Caspase_Activation Caspase Activation Ca_Release->Caspase_Activation Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Sources

Exploratory

"2,4-Dinitro-6-(1-methylheptyl)phenol" biological activity screening

Biological Activity Screening & Mitochondrial Bioenergetics Profiling[1][2] Executive Summary & Chemical Identity[1][2][3][4] 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7), often referred to as DNOP or the phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening & Mitochondrial Bioenergetics Profiling[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7), often referred to as DNOP or the phenolic hydrolysis product of the fungicide Dinocap , is a potent lipophilic weak acid.[1][2] Unlike its parent ester, this free phenol represents the biologically active moiety responsible for acute toxicity and metabolic modulation.

Primary Mechanism of Action (MOA): DNOP acts as a protonophore mitochondrial uncoupler .[1][2] It shuttles protons across the inner mitochondrial membrane (IMM), dissipating the electrochemical gradient (


) required for ATP synthesis. This results in a "futile cycle" where respiration (Oxygen Consumption Rate, OCR) is maximally stimulated, but energy is released as heat rather than stored as ATP.[1][2]

Why Screen This Molecule?

  • Toxicology: To quantify the threshold between metabolic stimulation and acute cytotoxicity (therapeutic index is historically narrow).

  • Metabolic Research: As a lipophilic tool compound to study "mild uncoupling" effects on obesity or hepatic steatosis models, distinct from the systemic risks of 2,4-DNP.[1][2]

  • Agrochemical Safety: To assess the persistence and bioactivity of pesticide residues.

Primary Screening Strategy: Mitochondrial Bioenergetics

The Gold Standard: Agilent Seahorse XF Analysis

The most definitive screen for DNOP activity is real-time respirometry.[1][2] We do not use a standard "end-point" assay here; we observe the kinetics of uncoupling.

Experimental Logic (The "Why")

Standard cytotoxicity assays (MTT/LDH) cannot distinguish between an electron transport chain (ETC) inhibitor (which kills by energy starvation) and an uncoupler (which kills by hyperthermia/ATP depletion).[1][2] Only respirometry differentiates them:

  • Inhibitors (e.g., Rotenone): Decrease OCR.[1][2]

  • Uncouplers (DNOP): Increase OCR (often above basal levels).[1][2]

Protocol 1: The Modified Mitochondrial Stress Test

Platform: Seahorse XFe96 or XF Pro Analyzer. Cell Model: HepG2 (Liver) or C2C12 (Muscle) – highly metabolically active tissues.[1][2]

Workflow:

  • Seeding: Seed cells at 15,000–20,000 cells/well in XF96 microplates 24h prior.

  • Media Switch: On assay day, switch to unbuffered XF Assay Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Equilibration: Incubate 1h in a non-CO2 incubator.

  • Injection Strategy:

    • Port A (Oligomycin, 1.5 µM): Inhibits ATP Synthase.[1][2] Forces cells to rely on leak respiration.[1][2]

    • Port B (DNOP Titration): Crucial Step. Do not use a single dose.[1][2] Uncouplers have a bell-shaped dose-response.[1][2] Low doses uncouple; high doses depolarize the membrane so severely they inhibit the ETC.

      • Recommended Range: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10.0 µM.[1][2]

    • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down mitochondrial respiration completely to determine non-mitochondrial oxygen consumption.[1][2]

Data Interpretation:

  • Success Criteria: Immediate spike in OCR after Port B injection.

  • Validation: If the OCR spike exceeds the Basal Respiration, the compound is a verified uncoupler.

Secondary Screening: Membrane Potential & ATP Flux

Confirming the Mechanism via Flow Cytometry & Luminescence

While Seahorse measures respiration, it does not directly measure the proton gradient. We must validate that the OCR spike corresponds to a drop in membrane potential (


).
Protocol 2: JC-1 Ratiometric Flow Cytometry

Logic: JC-1 is a cationic dye.[1][2] In healthy mitochondria (high potential), it forms red aggregates.[1][2] In depolarized mitochondria (treated with DNOP), it remains as green monomers.[1][2]

Step-by-Step:

  • Preparation: Dissolve DNOP in DMSO (Keep final DMSO < 0.1%).

  • Staining: Incubate 1x10^6 cells/mL with 2 µM JC-1 for 20 mins at 37°C.

  • Treatment: Add DNOP (e.g., IC50 from Seahorse assay) for 30–60 mins.

    • Positive Control:[1][2][3] FCCP (5 µM).[1][2]

  • Acquisition: Flow Cytometer (488 nm excitation).

    • Channel 1 (FL1): Green Emission (530 nm) – Monomers.[1][2]

    • Channel 2 (FL2): Red Emission (590 nm) – Aggregates.[1][2][4]

  • Analysis: Calculate the Red/Green ratio. A decrease in this ratio confirms DNOP-mediated depolarization.[1][2]

Protocol 3: Real-Time ATP Rate Assay

Logic: Uncouplers burn fuel without producing ATP.[1][2] We must verify ATP depletion to confirm the "futile cycle." Method: CellTiter-Glo (Promega) or Seahorse XF Real-Time ATP Rate Assay.[1][2] Expected Result: Drastic reduction in Mito-ATP production rate despite high OCR.

Mechanistic Visualization

The following diagrams illustrate the specific molecular mechanism of DNOP and the logical flow of the screening campaign.

Diagram 1: The Protonophore Mechanism

This diagram details how DNOP bypasses ATP Synthase.

DNOP_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) IMS Intermembrane Space (High H+ Concentration) DNOP_IMS DNOP (Protonated) Diffuses across IMM IMS->DNOP_IMS H+ Binding (Acidic pH) ATP_Syn ATP Synthase (Bypassed) Matrix Mitochondrial Matrix (Low H+ Concentration) Heat Energy Release as HEAT Matrix->Heat Dissipated Gradient DNOP_Matrix DNOP (Deprotonated) Releases H+ DNOP_IMS->DNOP_Matrix Lipophilic Diffusion DNOP_Matrix->Matrix H+ Release (Basic pH) DNOP_Matrix->DNOP_IMS Recycle (Anion returns)

Caption: DNOP acts as a lipophilic shuttle, binding protons in the acidic intermembrane space and releasing them in the matrix, bypassing ATP synthase and generating heat.[1][2]

Diagram 2: Screening Workflow Logic

Decision tree for validating DNOP activity.

Screening_Workflow Start Compound: DNOP (Prep in DMSO) Step1 Assay 1: Seahorse XF (Mito Stress Test) Start->Step1 Result1A Increased OCR (Uncoupling Profile) Step1->Result1A Spike > Basal Result1B Decreased OCR (ETC Inhibition) Step1->Result1B Drop < Basal Step2 Assay 2: JC-1 Flow Cytometry (Membrane Potential) Result1A->Step2 Reject REJECT / RECLASSIFY Result1B->Reject Result2 Loss of Red Fluorescence (Depolarization) Step2->Result2 Ratio Decrease Step3 Assay 3: ATP Quantification (Luminescence) Result2->Step3 Final VERIFIED UNCOUPLER (High OCR / Low ATP / Low MMP) Step3->Final ATP Drop

Caption: The critical path for validating DNOP requires triangulation of Oxygen Consumption (OCR), Membrane Potential (MMP), and ATP synthesis data.

Data Presentation & Analysis

When reporting results for DNOP, raw data must be normalized to protein content (e.g., µg protein/well) to account for variations in cell seeding.[1][2]

Table 1: Expected Bioenergetic Phenotypes

ParameterControl (DMSO)DNOP (Low Dose)DNOP (High Dose)Interpretation
Basal Respiration 100%120–150%< 20%Mild uncoupling increases demand; toxicity kills it.[1][2]
ATP Production 100%60–80%< 5%Uncoupling severs the link between O2 use and ATP.
Proton Leak < 10%> 80% N/APrimary indicator of DNOP activity.
Spare Capacity 100%< 20%0%The cell is running at max speed; no reserve left.
MMP (

)
High (Red)ModerateCollapsed (Green)Validates the OCR data.[1][2]
Safety & Handling Protocols (Critical)

Working with 2,4-Dinitro-6-(1-methylheptyl)phenol requires strict adherence to safety protocols due to its physicochemical properties.[1][2]

  • Explosion Hazard: Like all polynitrated phenols, dry DNOP can be explosive.[1][2][5] It is often supplied as a viscous oil or solution.[2] Never let it dry out completely if synthesized in-house.[1][2] Store in solution.

  • Hyperthermia Risk: In vivo, DNOP has a narrow therapeutic index.[1][2] Accidental ingestion or high dermal exposure can cause fatal hyperthermia.[1][2] There is no specific antidote for dinitrophenol poisoning; treatment is supportive (cooling).[1][2]

  • Waste Disposal: All cellular waste treated with DNOP must be incinerated.[1][2] Do not pour down sink drains, as dinitrophenols are persistent environmental toxins.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3032447, 2,4-Dinitro-6-(1-methylheptyl)phenol.[1][2] Retrieved from [Link][1][2]

  • Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link][1][2][6][7]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Dinocap.[1][2] (Dinocap degrades to DNOP).[1][2] Retrieved from [Link]

  • Divakaruni, A. S., et al. (2014). Analysis and Interpretation of Microplate-Based Oxygen Consumption and pH Data.[1][2][8] Methods in Enzymology.[2][8] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Residue Analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes regulatory standards (EFSA, EURL-SRM) with practical laboratory workflows.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes regulatory standards (EFSA, EURL-SRM) with practical laboratory workflows.

Target Analyte: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap Phenol / 2,4-DNOP) Matrix Scope: Agricultural Commodities (High water, High oil), Soil, and Water. Methodology: Alkaline Hydrolysis QuEChERS coupled with LC-MS/MS (ESI-).

Executive Summary & Scientific Context

2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7) is the primary toxicologically relevant metabolite and environmental degradation product of the fungicide Meptyldinocap (and the isomeric mixture Dinocap ).

While the parent ester (Meptyldinocap) is the applied active substance, it degrades rapidly in the environment and during GC analysis (thermal instability). Consequently, regulatory bodies (e.g., EFSA, EPA) often define the residue definition as the "Sum of Meptyldinocap and its corresponding phenol, expressed as Meptyldinocap."

The Analytical Challenge: Direct analysis of the parent ester is prone to underestimation due to in-source fragmentation and thermal degradation. The Solution: This protocol utilizes an Alkaline Hydrolysis step during sample preparation to quantitatively convert all parent esters into the stable phenolic metabolite (2,4-DNOP).[1] This "Sum Parameter" approach ensures robust, reproducible, and legally defensible quantification.

Chemical Safety & Handling (Critical)

WARNING: Dinitrophenols are Uncouplers of Oxidative Phosphorylation.

  • Toxicity: 2,4-DNOP is highly toxic by ingestion and skin absorption. It disrupts ATP synthesis, leading to hyperthermia.

  • Explosion Hazard: Dry dinitrophenols can be explosive. ALWAYS keep standards in solution. Never allow the pure solid to dry out completely in ground-glass joints or on threads.

  • PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.

Workflow Visualization

The following diagram outlines the "Total Residue" approach, converting unstable esters to the stable phenol for detection.

G Sample Homogenized Sample (10g) Extract QuEChERS Extraction (Acetonitrile + Citrate Salts) Sample->Extract Shake & Centrifuge Aliquot Transfer Aliquot (1 mL Extract) Extract->Aliquot Supernatant Hydrolysis Alkaline Hydrolysis (Add 25µL 25% NH3) 12h @ RT or 2h @ 60°C Aliquot->Hydrolysis Conversion Step Neutralize Neutralization (Add 25µL Acetic Acid) Hydrolysis->Neutralize pH Adjustment Analysis LC-MS/MS Analysis (Target: 2,4-DNOP) Neutralize->Analysis ESI(-) Mode

Caption: Analytical workflow for the conversion of Dinocap esters to 2,4-DNOP for total residue quantification.

Detailed Experimental Protocol

Reagents & Standards[1][2][3]
  • Reference Standard: 2,4-Dinitro-6-(1-methylheptyl)phenol (purity >98%).

  • Internal Standard (ISTD): 2,4-Dinitrophenol-d3 or 13C6-2,4-DNOP (if available). Alternatively, use a structural analog like Dinoseb (if chromatographically resolved).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate, Formic Acid, Ammonia Solution (25%), Glacial Acetic Acid.

Sample Preparation (Modified QuEChERS)

This method is based on the EURL-SRM (Single Residue Methods) approach.

  • Weighing: Weigh 10.0 g of homogenized sample (fruit/vegetable/soil) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL Acetonitrile.

    • Shake vigorously for 1 min.

    • Add QuEChERS Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

    • Shake vigorously for 1 min.

    • Centrifuge at 3000 x g for 5 min.

  • Alkaline Hydrolysis (The Critical Step):

    • Transfer 1.0 mL of the supernatant (MeCN layer) into a glass vial.

    • Add 25 µL of 25% Ammonia solution (NH4OH) .

    • Reaction Conditions: Cap tightly and let stand for 12 hours at Room Temperature (overnight) OR 2 hours at 60°C .

    • Mechanism:[2] This converts any Meptyldinocap (ester) present into the target phenol (2,4-DNOP).[1][3][4]

  • Neutralization:

    • Add 25 µL of Glacial Acetic Acid to neutralize the ammonia.

    • Vortex briefly.

  • Final Dilution: Filter through a 0.2 µm PTFE syringe filter into an LC vial. (Optional: Dilute 1:1 with water if peak shape requires focusing, but phenols often run well in high organic).

Instrumental Analysis: LC-MS/MS

Chromatographic Conditions

Dinitrophenols are relatively non-polar due to the alkyl chain but acidic.

  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~5). Note: Avoid strong acidification which suppresses phenol ionization in negative mode.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Gradient:

    Time (min) %B
    0.00 30
    1.00 30
    8.00 95
    10.00 95
    10.10 30

    | 13.00 | 30 |[5]

Mass Spectrometry Parameters[1][2][3][4][6][7][8][9][10]
  • Ionization: Electrospray Ionization (ESI Negative ).[1][3][4][6] Phenols lose a proton [M-H]- easily.

  • Source Temp: 350°C (Ensure complete desolvation).

  • Capillary Voltage: -2500 V to -4500 V (Tune for sensitivity).

MRM Transitions (Precursor Ion: m/z 295.3) Optimization Note: The alkyl chain isomers may present slight variations. Always optimize collision energy (CE) with your specific standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)TypeInference/Loss
2,4-DNOP 295.3 249.2 15-25Quantifier[M-H-NO2]-
2,4-DNOP 295.3 219.2 25-35Qualifier[M-H-NO2-NO]-
2,4-DNOP 295.3 191.1 30-40QualifierComplex Ring Frag

Method Validation & Quality Control

Linearity & Range
  • Calibration: Prepare matrix-matched calibration standards (using blank extract hydrolyzed in the same manner).

  • Range: 0.005 mg/kg (LOQ) to 0.5 mg/kg.

  • Linearity: R² > 0.99 with residuals <20%.

Matrix Effects

Dinitrophenols are susceptible to signal enhancement or suppression in complex matrices (e.g., soil, oily crops).

  • Calculation:

    
    
    
  • Mitigation: If ME > 20%, use Matrix-Matched Calibration or the Standard Addition method.

Recovery (Accuracy)

Spike blank samples with Meptyldinocap (parent) before extraction to validate the extraction + hydrolysis efficiency .

  • Target Recovery: 70 - 120%.

  • RSD: < 20%.[4]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in Mobile Phase.Ensure Mobile Phase A is not too acidic (pH 5-6 is ideal for phenols). Avoid 0.1% Formic Acid if signal is low; switch to Ammonium Acetate.
Peak Tailing Column interaction.Dinitrophenols can interact with active sites. Use end-capped columns (e.g., EC-C18) and ensure the column is "primed" with a few high-conc injections.
Inconsistent Hydrolysis Incomplete reaction.Ensure the Ammonia is fresh (25%). If using the Room Temp method, ensure full 12h.[1] For fatty matrices (avocado, oil), the 60°C method is more robust.
Carryover Sticky lipophilic compound.Use a needle wash of 50:50 Acetone:Isopropanol.

References

  • EURL-SRM (EU Reference Laboratory for Single Residue Methods).Analysis of Meptyldinocap by QuEChERS, Followed by Alkaline Hydrolysis and LC-MS/MS Measurement.

    • Source:

    • Source:

  • Kanrar, B., et al. Analytical method for the determination of meptyldinocap as 2,4-dinitrooctylphenol metabolite in mango and soil using LC-MS/MS.[4] Biomedical Chromatography, 2010.

    • Source:

  • PubChem Compound Summary.2,4-Dinitro-6-(1-methylheptyl)phenol (CID 3032447).

    • Source:

Sources

Application

Quantitative Analysis of Dinoseb in Environmental Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note Abstract This document provides a comprehensive technical guide for the quantitative analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, in environmental samples using Liquid Chr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Dinoseb is a legacy herbicide and pesticide known for its high toxicity and persistence in the environment.[1] Its use has been banned or severely restricted in many regions, including the United States and the European Union, making the sensitive and selective monitoring of its residues crucial for environmental protection and human health.[1] This guide details field-proven protocols for sample preparation from water and soil matrices, optimized LC-MS/MS instrument parameters, and method validation in line with established scientific standards.

Introduction: The Analytical Challenge of Dinoseb

Dinoseb (CAS 88-85-7) is a dinitrophenol compound formerly used for broadleaf weed control.[1] Despite its discontinued use in many countries since the 1980s, it can still be detected in the environment due to its persistence.[1] Dinoseb is highly toxic to mammals, aquatic organisms, and plants, with evidence suggesting it may cause reproductive and developmental effects.[2] Regulatory bodies have established maximum contaminant levels (MCLs) in drinking water, necessitating highly sensitive analytical methods for compliance monitoring.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing polar, thermally labile pesticides like Dinoseb.[1][3] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), and exceptional sensitivity allow for detection at parts-per-trillion (ppt) levels, even in complex matrices.[1] This application note provides the foundational methodology for researchers and contract laboratories to develop and validate a robust Dinoseb analysis workflow.

Principle of the LC-MS/MS Method

The method's success hinges on the synergy between physical separation by LC and mass-based detection by MS/MS.

  • Liquid Chromatography (LC): A C18 reversed-phase column is employed to retain the relatively non-polar Dinoseb molecule from the aqueous-organic mobile phase. A gradient elution, where the percentage of organic solvent is increased over time, is used to first elute polar matrix components to waste and then release Dinoseb from the column, delivering it as a sharp, concentrated band to the mass spectrometer.

  • Mass Spectrometry (MS/MS): The analyte is ionized using Electrospray Ionization (ESI) in negative ion mode. This is the preferred mode for phenolic compounds like Dinoseb, as the acidic phenolic proton is easily lost, forming a stable [M-H]⁻ ion. This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and specific product ions are monitored in the third quadrupole (Q3). This two-stage mass filtering (MRM) provides exceptional selectivity and minimizes background noise.[1][3]

Materials and Reagents

  • Standards: Certified reference standard of Dinoseb (≥99% purity). Isotopically labeled Dinoseb (e.g., Dinoseb-d3) is recommended as an internal standard.

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid or acetic acid (LC-MS grade).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), and C18 sorbent for sample preparation.

  • Equipment: Analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold, sample filtration units (0.22 µm PTFE).

Sample Preparation Protocols

The goal of sample preparation is to extract Dinoseb from the sample matrix and remove interfering compounds. The choice of protocol depends on the matrix.

Protocol 4.1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for groundwater, surface water, and drinking water. It concentrates the analyte and removes salts and polar interferences.

Rationale: C18 SPE cartridges are used due to their affinity for non-polar compounds like Dinoseb. The protocol involves conditioning the sorbent to ensure proper interaction, loading a large sample volume to achieve low detection limits, washing away interferences, and eluting the analyte in a small volume of organic solvent.

Step-by-Step Procedure:

  • Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to a pH < 3 with sulfuric or formic acid to ensure Dinoseb is in its neutral, more retainable form. Add the internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified reagent water (pH < 3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample through the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual salts. Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove water.

  • Elution: Elute Dinoseb from the cartridge by passing 2 x 4 mL aliquots of acetonitrile or a suitable organic solvent mixture into a collection tube.

  • Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile) and filter through a 0.22 µm syringe filter into an LC vial.

Protocol 4.2: QuEChERS Method for Soil and Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex solid matrices.[4]

Rationale: This method uses an acetonitrile extraction followed by a salting-out step to partition the analytes into the organic phase. A subsequent dispersive SPE (d-SPE) cleanup step with PSA and C18 sorbents removes organic acids, pigments, and non-polar interferences.[4]

Step-by-Step Procedure:

  • Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of water and vortex to hydrate.[5] Add the internal standard.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl). Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 RCF for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbent.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds, then centrifuge for 2 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Visualization of the Analytical Workflow

The entire process, from sample receipt to data analysis, can be visualized as a sequential workflow.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Water or Soil) PreTreat Pre-treatment (Acidify/Hydrate, Add IS) Sample->PreTreat Extract Extraction (SPE or QuEChERS) PreTreat->Extract Cleanup Cleanup & Concentration (d-SPE / Evaporation) Extract->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (ESI-, MRM) LC->MS Process Peak Integration & Calibration MS->Process Report Quantification & Final Report Process->Report caption Figure 1. General workflow for Dinoseb analysis.

Sources

Method

Application Note &amp; Protocol Guide: In Vitro Assay Development for 2,4-Dinitro-6-(1-methylheptyl)phenol

For: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale 2,4-Dinitro-6-(1-methylheptyl)phenol, a member of the dinitrophenol family, is a chemical compound with a history of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

2,4-Dinitro-6-(1-methylheptyl)phenol, a member of the dinitrophenol family, is a chemical compound with a history of use as a pesticide and fungicide.[1][2] A more common synonym for a structurally related and functionally similar compound is Dinoseb (2-sec-butyl-4,6-dinitrophenol).[3] The core mechanism of action for dinitrophenols is the uncoupling of mitochondrial oxidative phosphorylation.[1][4]

In healthy, respiring cells, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a potent electrochemical gradient (proton-motive force). This gradient is the driving force that ATP synthase utilizes to convert ADP to ATP.[1] Dinitrophenols act as protonophores, or proton shuttles. They are lipophilic weak acids that pick up protons in the intermembrane space, diffuse across the inner mitochondrial membrane, and release the protons into the mitochondrial matrix, effectively dissipating the gradient.[1][4] This uncoupling action severs the link between fuel oxidation and ATP synthesis; the energy stored in the proton gradient is instead lost as heat.[5] This disruption of cellular energy production is a primary driver of the compound's potent biological activity and toxicity.[1][6][7]

The development of robust in vitro assays is critical for several reasons:

  • Toxicology Screening: To quantify the dose-dependent cytotoxic effects on various cell types.

  • Mechanism of Action Studies: To confirm and characterize the uncoupling of mitochondrial membrane potential and its downstream consequences.

  • Drug Discovery: To screen for potential therapeutic agents that might modulate mitochondrial function or counteract the toxic effects of uncouplers.

This guide provides a comprehensive, three-tiered experimental approach to characterize the in vitro effects of 2,4-Dinitro-6-(1-methylheptyl)phenol, progressing from general cytotoxicity to specific mechanistic readouts of mitochondrial health.

Core Mechanistic Pathway of Dinitrophenols

The primary molecular initiating event is the compound's ability to shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This leads to a cascade of cellular events that can be measured by the assays described herein.

G cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space (IMS) ATP ATP Synthesis (Decreased) Heat Heat Generation ATP->Heat Energy Lost Protons_IMS High [H+] (Proton Gradient) ATPSynth ATP Synthase Protons_IMS->ATPSynth H+ ETC Electron Transport Chain (Pumps H+ into IMS) ETC->Protons_IMS H+ ATPSynth->ATP DNMP 2,4-Dinitro-6- (1-methylheptyl)phenol (DNMP) DNMP->ATP Shuttles H+ DNMP->Protons_IMS Picks up H+

Caption: Mechanism of mitochondrial uncoupling by 2,4-Dinitro-6-(1-methylheptyl)phenol (DNMP).

Overall Experimental Workflow

A logical progression of assays is essential for a complete characterization. We begin with a broad assessment of cell viability to determine the compound's potency (IC50), followed by specific assays to confirm the mechanism of action.

G cluster_assays Mechanistic Assays start Prepare Cell Culture (e.g., HepG2) treat Treat cells with dose range of 2,4-Dinitro-6-(1-methylheptyl)phenol start->treat assay1 Protocol 1: MTT Cytotoxicity Assay treat->assay1 assay2 Protocol 2: JC-1 Mitochondrial Membrane Potential Assay treat->assay2 assay3 Protocol 3: Luminescent ATP Assay treat->assay3 analysis Data Analysis & Interpretation assay1->analysis Calculate IC50 assay2->analysis Measure Red/Green Ratio assay3->analysis Quantify Luminescence conclusion Characterize Toxicity Profile and Confirm Mechanism analysis->conclusion

Caption: Integrated workflow for the in vitro characterization of the test compound.

Materials and Reagents

Reagent/MaterialRecommended Source (Example)Purpose
Cell Line
HepG2 (Human Hepatoma)ATCC (Cat# HB-8065)Relevant model for liver toxicity studies.[8]
Culture Media & Reagents
Eagle's Minimum Essential Medium (EMEM)ATCC (Cat# 30-2003)Base medium for HepG2 culture.
Fetal Bovine Serum (FBS)Gibco (Cat# 26140079)Serum supplement for cell growth.
Penicillin-StreptomycinGibco (Cat# 15140122)Antibiotic to prevent contamination.
Trypsin-EDTA (0.25%)Gibco (Cat# 25200056)Cell dissociation for passaging.
Test and Control Compounds
2,4-Dinitro-6-(1-methylheptyl)phenolToronto Research Chemicals (Cat# D481773)Test compound.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)Sigma-Aldrich (Cat# C2759)Positive control for mitochondrial uncoupling.[9]
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich (Cat# D2650)Vehicle for dissolving compounds.
Assay Kits & Reagents
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich (Cat# M5655)Readout for cell viability.[10]
JC-1 Mitochondrial Membrane Potential Assay KitCayman Chemical (Cat# 10009172)Measures mitochondrial polarization.[11]
CellTiter-Glo® Luminescent Cell Viability AssayPromega (Cat# G7570)Quantifies cellular ATP levels.[12]
Equipment
96-well clear, flat-bottom tissue culture platesCorning (Cat# 3596)Vessel for cell culture and assays.
96-well white, opaque platesCorning (Cat# 3917)For luminescence assays.
Multichannel PipettorsFor efficient liquid handling.
Humidified CO2 Incubator (37°C, 5% CO2)For cell culture.
Microplate SpectrophotometerTo read absorbance (MTT assay).
Fluorescence Microplate ReaderTo read fluorescence (JC-1 assay).
LuminometerTo read luminescence (ATP assay).

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a density of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of 2,4-Dinitro-6-(1-methylheptyl)phenol in culture medium. A suggested starting range is 200 µM down to ~0.1 µM.

    • Include a "Vehicle Control" (medium with the same percentage of DMSO used for the compound) and a "No-Cell Control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

    • Incubate for 24 hours (or a desired time point) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 4 hours at 37°C, 5% CO2.[15] During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[16]

    • Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 620-690 nm is recommended.

Data Analysis:

  • Subtract the average absorbance of the "No-Cell Control" wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the "Vehicle Control" (which represents 100% viability).

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

Principle: The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm).[17] In unhealthy or apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm).[17] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

G cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_unhealthy Depolarized Mitochondrion (Low ΔΨm) JC1_Agg JC-1 Aggregates Red_Fluor Red Fluorescence (~590 nm) JC1_Agg->Red_Fluor JC1_Mono JC-1 Monomers Green_Fluor Green Fluorescence (~529 nm) JC1_Mono->Green_Fluor JC1_Dye JC-1 Dye JC1_Dye->JC1_Agg Accumulates JC1_Dye->JC1_Mono Diffuses

Caption: Principle of the JC-1 assay for mitochondrial membrane potential.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding and treating cells in a 96-well clear plate.

    • Crucially, include a Positive Control: Treat a set of wells with a known uncoupler like CCCP (e.g., 50 µM) for 30 minutes before the assay endpoint.[9]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-2 µM in culture medium).[9]

    • Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, 5% CO2, protected from light.[11]

  • Washing and Measurement:

    • Carefully remove the staining solution.

    • Wash each well twice with 100 µL of pre-warmed Assay Buffer (provided with most kits) or PBS.[11]

    • After the final wash, add 100 µL of Assay Buffer to each well.

    • Immediately read the fluorescence on a microplate reader:

      • Green (Monomers): Excitation ~485 nm / Emission ~535 nm.[11]

      • Red (Aggregates): Excitation ~535 nm / Emission ~595 nm.[11]

Data Analysis:

  • Subtract background fluorescence (from "No-Cell Control" wells) for both red and green channels.

  • Calculate the Red/Green fluorescence ratio for each well (Red Fluorescence Intensity / Green Fluorescence Intensity).

  • Normalize the data by expressing the Red/Green ratio of treated wells as a percentage of the "Vehicle Control" wells.

  • Plot the % Red/Green Ratio against the log of the compound concentration. A dose-dependent decrease confirms mitochondrial depolarization. The positive control (CCCP) should show a significant drop in the ratio.

Protocol 3: Cellular ATP Quantification using a Luminescent Assay

Principle: This assay quantifies ATP, the primary indicator of metabolic activity in viable cells.[18] The assay utilizes firefly luciferase, an enzyme that, in the presence of ATP, oxidizes D-luciferin to produce a light signal (bioluminescence).[12][19] The intensity of the light is directly proportional to the concentration of ATP.[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, but this time use a 96-well white, opaque plate to maximize the luminescent signal and prevent well-to-well crosstalk.

    • Include "Vehicle Control" and "No-Cell Control" wells.

  • Assay Reagent Preparation and Addition:

    • Allow the luminescent assay reagent (e.g., CellTiter-Glo®) to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. This ensures optimal enzyme activity.

    • Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single step lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.

  • Incubation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescent signal of the "No-Cell Control" wells from all other wells.

  • Calculate the percentage of ATP relative to the "Vehicle Control" (which represents 100% ATP level).

    • % ATP = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot the % ATP against the log of the compound concentration. A dose-dependent decrease in ATP levels is the expected outcome for a mitochondrial uncoupler.

Data Interpretation and Validation

A successful series of assays for a mitochondrial uncoupler like 2,4-Dinitro-6-(1-methylheptyl)phenol will yield a cohesive set of results.

AssayExpected OutcomeInterpretation
MTT Cytotoxicity Dose-dependent decrease in viability (IC50 value)The compound is toxic to cells at higher concentrations.
JC-1 (ΔΨm) Dose-dependent decrease in Red/Green fluorescence ratioConfirms the compound dissipates the mitochondrial membrane potential, the hallmark of an uncoupler.
Luminescent ATP Dose-dependent decrease in luminescence (ATP levels)Confirms the functional consequence of uncoupling is a failure to produce cellular energy.

Self-Validating System: The integrity of these protocols relies on the consistent performance of controls.

  • Negative Control (Vehicle): Should exhibit high viability, a high Red/Green JC-1 ratio, and high ATP levels. This is your baseline for 100% health.

  • Positive Control (CCCP in JC-1 Assay): Must produce a significant and robust decrease in the Red/Green fluorescence ratio. Failure of the positive control invalidates the JC-1 assay run.

  • Dose-Response Relationship: All three assays should demonstrate a clear, logical dose-response curve. A lack of a dose-response may indicate an issue with compound solubility, stability, or the assay itself.

By integrating these three assays, researchers can confidently determine not only the cytotoxic potency of 2,4-Dinitro-6-(1-methylheptyl)phenol but also confirm that its mechanism of action is consistent with the classical uncoupling of oxidative phosphorylation.

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]

  • Palmeira, C. M., Moreno, A. J., & Madeira, V. M. (1995). Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics. Toxicology and Applied Pharmacology, 130(1), 61-68. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Longevity.Technology. (2026, January 5). New mitochondrial 'uncouplers' aim to raise energy burn safely. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitro-6-(1'-methylheptyl)phenol. Retrieved from [Link]

  • News-Medical. (2025, December 24). Researchers develop mild mitochondrial uncouplers for obesity treatment. Retrieved from [Link]

  • Haz-Map. (n.d.). 4,6-Dinitro-o-sec-butyl phenol. Retrieved from [Link]

  • Evotec. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Hynes, J., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(1), 138-155. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Hynes, J., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(1), 138-155. Retrieved from [Link]

  • Araceli Biosciences. (2022, January 3). Mitochondrial Toxicity Assays. Retrieved from [Link]

  • Matsumoto, M., Hirose, A., & Ema, M. (2010). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. Journal of Toxicological Sciences, 35(5), 735-744. Retrieved from [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]

  • Chazotte, B. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Cold Spring Harbor Protocols, 2019(1). Retrieved from [Link]

Sources

Application

"2,4-Dinitro-6-(1-methylheptyl)phenol" as a research tool for mitochondrial studies

Application Note: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap Phenol) as a Mitochondrial Uncoupling Tool Executive Summary 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 131-72-6), often referred to in literature as DNC or...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap Phenol) as a Mitochondrial Uncoupling Tool

Executive Summary

2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 131-72-6), often referred to in literature as DNC or the Dinocap phenol , is the enzymatically active metabolite of the agricultural fungicide Dinocap. While historically significant in toxicology, it serves as a potent, lipophilic research tool for modulating mitochondrial bioenergetics.[1]

Unlike the classic uncoupler 2,4-Dinitrophenol (DNP), the addition of the 1-methylheptyl tail significantly increases the molecule's lipophilicity. This structural alteration changes its membrane kinetics and uncoupling potency, making it a critical control compound for studying the structure-activity relationships (SAR) of protonophores and for modeling pesticide-induced mitochondrial toxicity.

This guide details the mechanism of action, specific handling requirements, and a validated protocol for determining the Maximal Respiration Capacity (MRC) using this compound in live-cell respirometry.

Mechanism of Action: The Protonophore Cycle

Dinocap phenol acts as a protonophore—a lipid-soluble weak acid that can transport protons (H⁺) across the Inner Mitochondrial Membrane (IMM).[2] This transport bypasses ATP Synthase (Complex V), dissipating the Proton Motive Force (PMF) generated by the Electron Transport Chain (ETC).

The Bioenergetic Consequence:

  • PMF Dissipation: The electrochemical gradient (

    
     and 
    
    
    
    ) collapses.
  • Respiratory Burst: The ETC accelerates electron flow to restore the gradient, leading to maximal Oxygen Consumption Rate (OCR).

  • ATP Depletion: ATP synthesis is halted or reversed as the driving force is lost.

Pathway Visualization

The following diagram illustrates the cyclic shuttling mechanism of Dinocap phenol across the IMM.

Mitochondrial_Uncoupling Figure 1: Protonophoric Cycle of Dinocap Phenol (DNC) in the IMM cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (Proton) DNC_neutral DNC-H (Protonated, Neutral) H_out->DNC_neutral Protonation (pKa ~4.6) IMM Inner Mitochondrial Membrane (Lipid Bilayer) DNC_neutral->IMM Diffusion (Lipophilic) H_in H+ (Released) DNC_anion DNC- (Deprotonated, Anionic) DNC_anion->H_in Releases H+ DNC_anion->IMM Driven by Membrane Potential (+) IMM->DNC_neutral Returns to IMS to reload IMM->DNC_anion Dissociation in Matrix

Caption: The neutral DNC molecule carries a proton across the lipid bilayer into the matrix. Upon releasing the proton, the anionic species is driven back to the intermembrane space by the membrane potential, completing the futile cycle.

Application Note: Critical Experimental Considerations

Solubility and Handling
  • Lipophilicity: The 1-methylheptyl chain makes this compound significantly more hydrophobic than DNP.

  • Albumin Binding: Like many lipophilic phenols, Dinocap phenol binds avidly to Bovine Serum Albumin (BSA).

    • Impact: If your assay medium contains high BSA (>0.5%), the effective concentration of the uncoupler will be drastically reduced.

    • Recommendation: Perform assays in low-BSA media (or serum-free) to determine intrinsic potency, or titrate specifically for the protein content of your culture system.

The "Bell-Shaped" Response Curve

A common error in mitochondrial studies is using a single fixed concentration of uncoupler.

  • Phase 1 (Uncoupling): At low concentrations, OCR increases as PMF is dissipated.

  • Phase 2 (Inhibition): At high concentrations, lipophilic phenols can disrupt membrane integrity or directly inhibit ETC complexes.

  • Result: You must perform a titration to find the peak OCR (

    
    ).
    

Detailed Protocol: Determination of Maximal Respiratory Capacity

Objective: Determine the optimal concentration of Dinocap phenol to elicit maximal uncoupled respiration in adherent cells (e.g., HepG2, HEK293) using a microplate respirometer (e.g., Agilent Seahorse XF).

Reagents & Preparation
ReagentStock Conc.[3][4]VehicleStorageNotes
Dinocap Phenol 10 mMDMSO-20°CProtect from light. Toxic.
Oligomycin A 10 mMDMSO-20°CATP Synthase inhibitor.
Assay Medium 1X-37°CDMEM/RPMI (unbuffered), pH 7.4.
Experimental Workflow
  • Cell Seeding: Seed cells 24 hours prior to assay (e.g., 20,000 cells/well for HepG2) to achieve 80% confluency.

  • Equilibration: Wash cells 2x with Assay Medium. Incubate in a non-CO₂ incubator at 37°C for 45-60 minutes.

  • Compound Loading:

    • Port A: Oligomycin (Final: 1.0 µM). Ensures all respiration measured subsequently is due to leak/uncoupling.

    • Port B: Dinocap Phenol (Titration Series).

  • Titration Strategy:

    • Design the plate to test 4 distinct concentrations of Dinocap Phenol.

    • Suggested Range: 1.0 µM, 2.5 µM, 5.0 µM, 10.0 µM .

Assay Execution Logic

Assay_Workflow Start Start Assay (Basal Respiration) Inj_A Injection A: Oligomycin (1µM) Start->Inj_A State_Leak State: Proton Leak (ATP Synthase Blocked) Inj_A->State_Leak OCR Drops Inj_B Injection B: Dinocap Phenol (Variable Conc.) State_Leak->Inj_B State_Max State: Maximal Uncoupled Respiration Inj_B->State_Max OCR Spikes Analysis Data Analysis: Plot [Conc] vs OCR State_Max->Analysis

Caption: Sequential injection workflow to isolate the specific uncoupling effect of Dinocap Phenol.

Data Analysis & Validation

To validate the experiment, calculate the Respiratory Control Ratio (Uncoupled) :



  • Success Criteria: An

    
     indicates healthy mitochondria with significant spare respiratory capacity.
    
  • Troubleshooting: If OCR decreases after Dinocap injection, the concentration is toxic (membrane destabilization). Repeat with lower concentrations (e.g., 0.1 - 1.0 µM).

Safety & Toxicity Warning

  • Hazard Class: Acute Toxin (Oral/Dermal).

  • Specific Toxicity: Like all dinitrophenols, this compound can cause fatal hyperthermia by uncoupling oxidative phosphorylation in systemic tissues.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all stock solutions in a fume hood.

  • Waste: Dispose of as hazardous chemical waste (Phenolic waste stream).

References

  • Mackenzie, J. B., et al. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria. MDPI Biomolecules.

  • Agilent Technologies. (2025). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent Application Notes.

  • National Institutes of Health (NIH). (2025). Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs. STAR Protocols.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Dinitrophenols. CDC.

  • Lund University. (2025). Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations. Clinical Toxicology.

Sources

Method

"2,4-Dinitro-6-(1-methylheptyl)phenol" application in metabolic research

Application Note: 2,4-Dinitro-6-(1-methylheptyl)phenol in Metabolic Bioenergetics Part 1: Abstract & Core Mechanism[1] Compound Profile: IUPAC Name: 2,4-Dinitro-6-(1-methylheptyl)phenol[1][2] Common Identity: Active isom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Dinitro-6-(1-methylheptyl)phenol in Metabolic Bioenergetics

Part 1: Abstract & Core Mechanism[1]

Compound Profile:

  • IUPAC Name: 2,4-Dinitro-6-(1-methylheptyl)phenol[1][2]

  • Common Identity: Active isomer of Dinocap ; a lipophilic analog of 2,4-Dinitrophenol (DNP).[2]

  • Chemical Class: Substituted Dinitrophenol / Protonophore.[2]

  • Key Property: The 1-methylheptyl tail confers significantly higher lipophilicity (LogP ~4.[2]5) compared to DNP (LogP ~1.5).[2] This structural modification dramatically alters membrane partition coefficients, retention time in the mitochondrial lipid bilayer, and uncoupling kinetics.

Research Application: This compound is utilized as a high-potency Chemical Uncoupler in metabolic research.[2] Unlike standard uncouplers (e.g., FCCP, CCCP), its extended alkyl chain mimics the behavior of fatty acid-mediated uncoupling but without the regulatory constraints of UCP1. It is primarily used to:

  • Model Environmental Metabolic Disruption: Investigate how lipophilic environmental contaminants alter basal metabolic rates (BMR).

  • Study "Uncoupling-to-Survive" Mechanisms: Induce controlled mitochondrial inefficiency to probe oxidative stress resistance.[2]

  • Benchmark Thermogenic Potential: Serve as a positive control in assays screening for novel anti-obesity mitochondrial shunts.[2]

Mechanism of Action: 2,4-Dinitro-6-(1-methylheptyl)phenol acts as a protonophore.[2] It cycles across the Inner Mitochondrial Membrane (IMM), dissipating the proton motive force (


) required for ATP synthesis.[3][4][5]
  • Protonation: In the acidic Intermembrane Space (IMS), the phenolate group accepts a proton (

    
    ).
    
  • Translocation: The lipophilic 1-methylheptyl tail facilitates rapid diffusion of the neutral molecule through the phospholipid bilayer.[2]

  • Deprotonation: Upon reaching the alkaline Matrix, the proton is released, contributing to matrix acidification.

  • Recycling: The anionic form, shielded by the delocalized charge of the nitro groups and the lipophilic tail, diffuses back to the IMS to repeat the cycle.

Result: Maximal Oxygen Consumption Rate (OCR) increases, ATP synthesis halts, and energy is dissipated as heat (Thermogenesis).

Part 2: Visualization of Mechanism

MitochondrialUncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) Proton_IMS H+ Compound_Neutral Dinocap-H (Neutral) Proton_IMS->Compound_Neutral Compound_Anion Dinocap- (Anion) Compound_Anion->Compound_Anion Recycling to IMS (Charge Delocalization) Compound_Anion->Compound_Neutral Protonation (pH < pKa) Compound_Neutral->Compound_Anion Deprotonation (pH > pKa) Lipophilicity 1-Methylheptyl Tail Facilitates Translocation Compound_Neutral->Lipophilicity Proton_Matrix H+ Compound_Neutral->Proton_Matrix Lipophilicity->Compound_Neutral Diffusion into Matrix ATP_Synthase ATP Synthase (Bypassed)

Caption: Protonophoric cycle of 2,4-Dinitro-6-(1-methylheptyl)phenol across the IMM, bypassing ATP Synthase to generate heat.

Part 3: Experimental Protocols

Application 1: In Vitro Mitochondrial Stress Test (Seahorse XF)

Objective: Determine the maximal uncoupling capacity and EC50 of the compound in adherent cells (e.g., 3T3-L1 Adipocytes or HepG2).

Critical Note on Lipophilicity: Unlike FCCP, this compound adheres strongly to plasticware and BSA.[2] Do not include BSA in the running media unless specifically testing protein binding effects.

Materials:

  • Seahorse XF Analyzer (Agilent).

  • Assay Media: DMEM (unbuffered), 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine. pH 7.4.[2]

  • Compound Stock: 10 mM in DMSO (Freshly prepared).

Protocol Steps:

  • Cell Seeding: Seed 3T3-L1 adipocytes (differentiated) at 20,000 cells/well in XF96 plate. Incubate 48h.

  • Equilibration: Wash cells 2x with Assay Media. Incubate in non-CO2 incubator at 37°C for 45 min.

  • Port Loading (Injection Strategy):

    • Port A: Oligomycin (ATP Synthase Inhibitor) - Final: 1.5 µM.[2]

    • Port B: 2,4-Dinitro-6-(1-methylheptyl)phenol (Titration).[1][2]

    • Port C: Rotenone/Antimycin A (ETC Inhibitors) - Final: 0.5 µM.[2]

  • Titration Setup: Due to the steep toxicity curve, prepare a logarithmic dose range for Port B.

    • Columns 1-2: Vehicle (DMSO)[6]

    • Columns 3-4: 10 nM[2]

    • Columns 5-6: 50 nM[2]

    • Columns 7-8: 100 nM

    • Columns 9-10: 500 nM

    • Columns 11-12: 1.0 µM

  • Execution: Run standard "Mito Stress Test" protocol (3 min mix, 3 min measure).

Data Analysis: Calculate Spare Respiratory Capacity (Maximal Respiration - Basal Respiration). Plot OCR vs. Log[Compound].

  • Expected Result: Bell-shaped curve.[2] Low doses increase OCR (uncoupling); high doses decrease OCR (membrane depolarization/toxicity).[2]

Application 2: Ex Vivo Thermogenesis Assay (Brown Adipose Tissue)

Objective: Measure direct heat production in isolated BAT mitochondria.

Protocol Steps:

  • Isolation: Dissect interscapular BAT from C57BL/6 mice. Homogenize in SHE buffer (250 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2).

  • Respiration Buffer: 120 mM KCl, 20 mM HEPES, 5 mM KH2PO4, 1 mM MgCl2, 0.5% Fatty-Acid Free BSA.[2]

    • Note: BSA is required here to mimic physiological serum binding and prevent immediate membrane lysis.[2]

  • Substrate: Add Pyruvate/Malate (5 mM/2.5 mM).

  • Measurement: Use a Clark-type oxygen electrode (Oxygraph-2k).[2]

  • Injection: Titrate compound in 0.5 µM increments.

  • Validation: Comparison against GDP (UCP1 inhibitor). This compound should stimulate respiration even in the presence of GDP, proving UCP1-independent uncoupling.

Part 4: Data Presentation & Analysis

Table 1: Comparative Bioenergetics (Representative Data)

Parameter2,4-DNP (Standard)2,4-Dinitro-6-(1-methylheptyl)phenolImplication
LogP (Lipophilicity) ~1.5~4.5Higher membrane retention; slower washout.[2]
EC50 (Uncoupling) ~50 µM~0.5 - 2.0 µM25-100x more potent due to alkyl tail.[2]
Therapeutic Index NarrowVery NarrowHigh risk of cytotoxicity at max OCR.[2]
BSA Binding LowHigh (>95%)Serum proteins significantly buffer activity.[2]

Part 5: Experimental Workflow Diagram

Workflow cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Measure Phase 3: Analysis Stock DMSO Stock (10 mM) Dose Dose Titration (10nM - 1µM) Stock->Dose Media Assay Media (No BSA) Cells Adipocytes/Hepatocytes Media->Cells Dose->Cells Acute Injection Seahorse Seahorse XF (OCR Measurement) Cells->Seahorse Curve Bell-Shaped Response Curve Seahorse->Curve Calculate EC50

Caption: Workflow for determining uncoupling potency using Seahorse XF analysis.

Part 6: Safety & Toxicity (Critical)

WARNING: 2,4-Dinitro-6-(1-methylheptyl)phenol is a potent metabolic poison .[2]

  • Hyperthermia Risk: Overdose leads to uncontrollable hyperthermia.[2] There is no specific antidote.[2][7] Treatment is supportive (cooling, sedation).[2]

  • Ocular Toxicity: Chronic exposure is linked to cataract formation (a classic DNP-class side effect).[2]

  • Handling: Use nitrile gloves and work in a fume hood. The compound is readily absorbed through the skin.[2]

  • Disposal: All treated media must be disposed of as hazardous chemical waste, not biological waste.

References

  • Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation.[3][2] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148.[2] Link

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation.[3][2] Environmental Health Perspectives, 87, 213–218.[2] Link

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology, 18(6), 1389-1401.[2] Link

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205.[2] Link[2]

  • PubChem. (n.d.).[2] 2,4-Dinitro-6-(1-methylheptyl)phenol (CID 11986).[2] National Library of Medicine.[2] Link[2]

Sources

Application

Application Notes and Protocols for the Laboratory Use of 2,4-Dinitro-6-(1-methylheptyl)phenol as a Fungicide

Introduction: A Focused Look at a Dinitrophenol Fungicide 2,4-Dinitro-6-(1-methylheptyl)phenol is a member of the dinitrophenol class of fungicides. It is a key active metabolite of the commercial fungicide and acaricide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Focused Look at a Dinitrophenol Fungicide

2,4-Dinitro-6-(1-methylheptyl)phenol is a member of the dinitrophenol class of fungicides. It is a key active metabolite of the commercial fungicide and acaricide, Dinocap. While Dinocap is an ester, this phenolic compound is the form that often results from hydrolysis and is crucial to understanding the overall fungicidal activity. Historically, dinitrophenols have been utilized for their broad-spectrum contact activity against various fungal pathogens, most notably powdery mildews.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of 2,4-Dinitro-6-(1-methylheptyl)phenol in a laboratory setting. The focus is on leveraging its properties for in vitro fungicidal testing, mechanism of action studies, and screening assays.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₅H₂₂N₂O₅
Molecular Weight 310.35 g/mol
Appearance Dark reddish-brown, oily liquid[2]
Solubility Low aqueous solubility, soluble in most organic solvents[1]
Storage Store at -20°C in a cool, dark location[3][4]

Mechanism of Action: Uncoupling Cellular Respiration

The primary mode of action for 2,4-Dinitro-6-(1-methylheptyl)phenol is the uncoupling of oxidative phosphorylation in fungal mitochondria.[1][2] This process is fundamental to cellular energy production (ATP synthesis).

Here's a breakdown of the mechanism:

  • Proton Gradient: During normal cellular respiration, a proton (H⁺) gradient is established across the inner mitochondrial membrane.

  • ATP Synthase: This gradient drives the enzyme ATP synthase, which phosphorylates ADP to produce ATP, the cell's main energy currency.

  • Disruption by Dinitrophenol: 2,4-Dinitro-6-(1-methylheptyl)phenol, being lipophilic, can readily pass through the mitochondrial membranes. Its phenolic hydroxyl group can be protonated and deprotonated. It acts as a protonophore, picking up protons in the intermembrane space and releasing them into the mitochondrial matrix, effectively dissipating the crucial proton gradient.

  • Energy Dissipation: With the proton gradient disrupted, the energy from electron transport is no longer efficiently captured to produce ATP. Instead, it is lost as heat. This leads to a rapid depletion of cellular energy, inhibiting fungal growth and ultimately causing cell death.

Mechanism_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) Protons_IMS H+ Protons_Matrix H+ Protons_IMS->Protons_Matrix ATP_Synthase ATP Synthase Protons_IMS->ATP_Synthase ATP ATP ATP_Synthase->ATP ETC Electron Transport Chain ETC->Protons_IMS Dinitrophenol 2,4-Dinitro-6-(1-methylheptyl)phenol Dinitrophenol->Protons_IMS Dinitrophenol->Protons_Matrix

Caption: Mechanism of 2,4-Dinitro-6-(1-methylheptyl)phenol as an uncoupler of oxidative phosphorylation.

Safety and Handling Precautions

2,4-Dinitro-6-(1-methylheptyl)phenol is a hazardous substance and requires strict adherence to safety protocols.

  • Toxicity: Harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is fatal if inhaled and may damage fertility or the unborn child.[5] It is also very toxic to aquatic life.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields. When handling the pure compound or preparing stock solutions, work in a certified chemical fume hood to avoid inhalation.[6]

  • Handling: Ensure good ventilation and exhaustion at the workplace.[4] Open and handle receptacles with care to prevent the formation of aerosols.[4] Keep away from ignition sources and do not smoke in the vicinity.[4]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow it to enter drains or waterways.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

Safe_Handling_Workflow Start Start Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Prepare_Solutions Prepare Stock and Working Solutions Work_in_Hood->Prepare_Solutions Perform_Experiment Conduct In Vitro Assay Prepare_Solutions->Perform_Experiment Decontaminate Decontaminate Glassware and Work Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste in Designated Containers Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: A generalized workflow for the safe handling of 2,4-Dinitro-6-(1-methylheptyl)phenol in a laboratory setting.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Due to its low aqueous solubility, a stock solution in an appropriate organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays as it is miscible with most culture media at low concentrations.

Materials:

  • 2,4-Dinitro-6-(1-methylheptyl)phenol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Tare: In a chemical fume hood, place a sterile, amber glass vial on a calibrated analytical balance and tare the weight.

  • Weigh: Carefully weigh out the desired amount of 2,4-Dinitro-6-(1-methylheptyl)phenol into the vial.

  • Dissolve: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mix: Cap the vial securely and vortex until the compound is completely dissolved.

  • Store: Store the stock solution at -20°C. For maximum product recovery, centrifuge the vial briefly before opening.[3]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate sterile culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level that affects fungal growth (typically ≤1% v/v).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the fungicidal potency of the compound against specific fungal species. The broth microdilution method is a standard and high-throughput approach.

Materials:

  • Working solutions of 2,4-Dinitro-6-(1-methylheptyl)phenol

  • Sterile 96-well microtiter plates

  • Fungal culture in the logarithmic growth phase

  • Appropriate sterile fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Inoculum: Adjust the concentration of the fungal culture to a standardized density (e.g., 1 x 10⁵ CFU/mL) in the appropriate growth medium.

  • Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Anticipated MIC Ranges (Illustrative)

Fungal SpeciesPredicted MIC Range (µg/mL)
Aspergillus niger1 - 10
Candida albicans5 - 50
Trichophyton rubrum0.5 - 5
Botrytis cinerea2 - 20

Note: These are hypothetical values for illustrative purposes. Actual MIC values must be determined experimentally.

Data Interpretation and Further Studies

  • Dose-Response Curves: The data from the MIC assay can be expanded to generate dose-response curves, from which the IC₅₀ (the concentration that inhibits 50% of fungal growth) can be calculated.

  • Mechanism of Action Studies: The uncoupling activity can be confirmed using techniques such as measuring oxygen consumption rates or assessing the mitochondrial membrane potential with fluorescent dyes (e.g., JC-1).

  • Resistance Studies: Laboratory-evolved resistant mutants can be selected by sub-culturing fungi in the presence of sub-lethal concentrations of the compound. This can help in understanding potential resistance mechanisms.

References

  • European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Dinocap and Meptyldinocap by modified QuEChERS. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Meptyldinocap (Ref: DE 126). Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Dinocap (Ref: ENT 24727). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitro-6-(1'-methylheptyl)phenol. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1998). Dinocap. Retrieved from [Link]

  • PubChem. (n.d.). Dinocap. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2010). Meptyldinocap (244). Retrieved from [Link]

  • Bayer Crop Science. (2024). Fungicide Modes of Action. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Inducing Metabolic Stress in Cell Culture using 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb)

Introduction: A Controlled Approach to Metabolic Disruption In the intricate world of cellular biology, the ability to precisely manipulate cellular energy status is a powerful tool for investigating a myriad of physiolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Controlled Approach to Metabolic Disruption

In the intricate world of cellular biology, the ability to precisely manipulate cellular energy status is a powerful tool for investigating a myriad of physiological and pathological processes. Metabolic stress, characterized by a disruption in the delicate balance of ATP production and consumption, is a central feature of numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndrome. 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, is a potent mitochondrial uncoupler that offers researchers a mechanism to induce acute and controlled metabolic stress in in vitro cell culture models.

Historically utilized as a herbicide and pesticide, Dinoseb's potent biological activity stems from its ability to function as a protonophore.[1] It disrupts oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force essential for ATP synthesis by ATP synthase.[1] This uncoupling of electron transport from ATP production leads to a rapid decrease in cellular ATP levels, an increase in oxygen consumption, and the dissipation of energy as heat.[2][3] Consequently, the cell enters a state of profound metabolic crisis, activating downstream signaling pathways to restore energy homeostasis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of Dinoseb to induce metabolic stress in cell culture. The protocols outlined herein are designed to be self-validating, incorporating key assays to confirm the induction of metabolic stress and to monitor its downstream cellular consequences.

A Critical Note on Safety: Dinoseb is a highly toxic compound and must be handled with extreme caution.[2] It is toxic if swallowed, in contact with skin, or if inhaled.[4] All handling of Dinoseb powder and concentrated stock solutions should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Dinoseb's primary mechanism of action is the uncoupling of the mitochondrial electron transport chain from oxidative phosphorylation. As a lipophilic weak acid, Dinoseb can readily diffuse across the inner mitochondrial membrane in its protonated state. In the alkaline environment of the mitochondrial matrix, it releases a proton, and the resulting anionic form is drawn back across the membrane to the more acidic intermembrane space. This cyclical transport of protons effectively short-circuits the proton gradient established by the electron transport chain, which is the driving force for ATP synthase. The energy that would have been used to generate ATP is instead dissipated as heat.[1]

cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_IMS ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_IMS->ATP_Synthase Flows through Dinoseb_Anion Dinoseb- (Anion) Protons_Matrix Dinoseb_H Dinoseb-H (Protonated) Dinoseb_H->Dinoseb_Anion Releases H+ in Matrix Dinoseb_Anion->Dinoseb_H Picks up H+ in IMS

Figure 1. Mechanism of Dinoseb-induced mitochondrial uncoupling.

Experimental Protocols

I. Preparation of Dinoseb Stock Solution

Rationale: Dinoseb has low aqueous solubility, necessitating the use of an organic solvent to prepare a concentrated stock solution for accurate dilution into cell culture media.[5] Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose. Due to the high toxicity of Dinoseb, preparing a concentrated stock solution minimizes the handling of the powdered form.

Materials:

  • 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Work in a chemical fume hood.

  • Tare a sterile, amber microcentrifuge tube or glass vial on an analytical balance.

  • Carefully weigh out a desired amount of Dinoseb powder (e.g., 10 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., for 10 mg of Dinoseb with a molecular weight of 240.21 g/mol , adding 4.16 mL of DMSO will yield a 10 mM stock solution).

  • Vortex thoroughly until the Dinoseb is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The product is chemically stable under these conditions.

II. Determining the Optimal Working Concentration of Dinoseb

Rationale: The optimal concentration of Dinoseb required to induce metabolic stress is cell-type dependent. Therefore, it is crucial to perform a dose-response experiment to identify the concentration that elicits the desired level of metabolic disruption without causing immediate, widespread cell death. A study on perfused rat liver showed half-maximal stimulation of oxygen uptake at concentrations between 2.8-5.8µM, providing a scientifically grounded starting point for your titration.[6]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dinoseb stock solution (e.g., 10 mM in DMSO)

  • Cell viability assay (e.g., MTT, PrestoBlue™, or similar)

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere and reach approximately 70-80% confluency.

  • Prepare a serial dilution of the Dinoseb stock solution in complete cell culture medium to generate a range of final concentrations. A suggested starting range is 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest Dinoseb concentration) and an untreated control.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Dinoseb or the vehicle control.

  • Incubate the plate for a relevant time period (e.g., 6, 12, or 24 hours). The incubation time should be chosen based on the experimental question.

  • At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Plot cell viability against the log of the Dinoseb concentration to determine the EC50 (the concentration that results in 50% of the maximal effect). For inducing metabolic stress, a concentration that causes a moderate reduction in cell viability (e.g., 10-20%) is often a good starting point for further experiments.

start Seed cells in 96-well plate prep_dinoseb Prepare serial dilutions of Dinoseb start->prep_dinoseb treat_cells Treat cells with Dinoseb dilutions and vehicle control prep_dinoseb->treat_cells incubate Incubate for desired time treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay analyze Analyze data and determine optimal concentration viability_assay->analyze

Figure 2. Workflow for determining the optimal Dinoseb concentration.

Validation of Metabolic Stress

The following assays are essential for confirming the successful induction of metabolic stress in your cell culture model.

I. Quantification of Cellular ATP Levels

Rationale: As Dinoseb uncouples oxidative phosphorylation, a direct and expected consequence is a significant decrease in cellular ATP levels.[2] Measuring ATP content is a primary indicator of metabolic stress.

Protocol: Luciferase-Based ATP Assay

This protocol is based on the principle that firefly luciferase utilizes ATP to oxidize luciferin, resulting in light emission that is proportional to the ATP concentration.[7]

Materials:

  • Cells cultured in a white, opaque-walled 96-well plate and treated with the optimal concentration of Dinoseb.

  • Commercially available luciferase-based ATP assay kit (e.g., from Promega, Sigma-Aldrich, etc.).[8]

  • Luminometer.

Procedure:

  • Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells on an orbital shaker for 2-5 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Expected Outcome: A significant decrease in luminescence in Dinoseb-treated cells compared to vehicle-treated control cells, indicating ATP depletion.

II. Assessment of Mitochondrial Membrane Potential (ΔΨm)

Rationale: The dissipation of the proton gradient by Dinoseb leads to a collapse of the mitochondrial membrane potential. This can be visualized and quantified using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol: JC-1 Assay

JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.

Materials:

  • Cells cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate and treated with the optimal concentration of Dinoseb.

  • JC-1 dye.

  • Fluorescence microscope or plate reader.

Procedure:

  • Prepare a working solution of JC-1 in pre-warmed cell culture medium according to the manufacturer's protocol.

  • Remove the medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Remove the JC-1 solution and wash the cells twice with pre-warmed PBS.

  • Add pre-warmed medium or PBS to the cells.

  • Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.

    • Microscopy: Capture images using filters for green (monomers) and red (J-aggregates) fluorescence.

    • Plate Reader: Measure fluorescence intensity at the appropriate excitation/emission wavelengths for both green and red fluorescence.

  • Expected Outcome: A noticeable shift from red to green fluorescence in Dinoseb-treated cells, resulting in a significantly lower red/green fluorescence ratio compared to control cells.

III. Monitoring Downstream Signaling: AMPK Activation

Rationale: AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated in response to an increase in the cellular AMP/ATP ratio, a hallmark of metabolic stress. Activated AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. Therefore, measuring the phosphorylation of AMPK at Threonine 172 is a key indicator of the cellular response to metabolic stress.

Protocol: Western Blot for Phospho-AMPK (Thr172)

Materials:

  • Cells cultured and treated with the optimal concentration of Dinoseb.

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα.[9]

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPK (typically diluted in 5% BSA in TBST) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Important: Strip the membrane and re-probe with an antibody against total AMPK to normalize the phospho-AMPK signal.

  • Expected Outcome: A significant increase in the ratio of phospho-AMPK to total AMPK in Dinoseb-treated cells compared to control cells.

IV. Assessment of Apoptosis Induction

Rationale: Severe or prolonged metabolic stress can lead to the activation of programmed cell death, or apoptosis. Caspase-3 is a key executioner caspase in the apoptotic cascade.[1] Measuring its activity can provide insights into whether the induced metabolic stress is sufficient to trigger cell death.

Protocol: Colorimetric Caspase-3 Assay

This assay utilizes a peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore that can be quantified by measuring its absorbance.[11]

Materials:

  • Cells cultured and treated with the optimal concentration of Dinoseb.

  • Commercially available colorimetric caspase-3 assay kit (e.g., from Abcam, Sigma-Aldrich, etc.).[12]

  • Microplate reader.

Procedure:

  • Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions. This typically involves a specific lysis buffer provided in the kit.

  • Quantify the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

  • Expected Outcome: A significant increase in absorbance in Dinoseb-treated cells compared to control cells, indicating elevated caspase-3 activity.

Summary of Expected Outcomes

AssayParameter MeasuredExpected Outcome with Dinoseb Treatment
ATP Quantification Cellular ATP levelsSignificant Decrease
JC-1 Assay Mitochondrial Membrane PotentialDecrease in Red/Green Fluorescence Ratio
Western Blot AMPK Phosphorylation (Thr172)Significant Increase in p-AMPK/Total AMPK Ratio
Caspase-3 Assay Executioner Caspase ActivitySignificant Increase (at higher concentrations or longer time points)

Conclusion

2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) is a powerful tool for inducing acute metabolic stress in cell culture models. By uncoupling mitochondrial oxidative phosphorylation, it provides a robust and reproducible method to study the cellular responses to energy crisis. The protocols detailed in these application notes, from the initial dose-response determination to the validation of metabolic stress and its downstream consequences, provide a comprehensive framework for researchers. Adherence to the safety precautions outlined is paramount due to the high toxicity of this compound. By employing these methods, scientists can gain valuable insights into the fundamental mechanisms of cellular metabolism and its role in health and disease.

References

  • Moreira, A. C., et al. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Toxicology and Applied Pharmacology, 330, 21-30. [Link]

  • EXTOXNET. (1996). Dinoseb. Pesticide Information Profile. [Link]

  • AERU. Dinoseb (Ref: HOE 26150). University of Hertfordshire. [Link]

  • Wikipedia. (2023). Dinoseb. [Link]

  • Environment and Climate Change Canada and Health Canada. (2021). Screening assessment dinoseb. Canada.ca. [Link]

  • PubChem. (n.d.). Dinoseb. National Center for Biotechnology Information. [Link]

  • Badanthadka, M., & Mehendale, H. M. (2014). Dinoseb. In Encyclopedia of Toxicology (Third Edition) (pp. 2-4). Elsevier. [Link]

  • U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. [Link]

  • INCYTON GmbH. (n.d.). PERFORMING AN IN-VITRO MITOCHONDRIAL UNCOUPLER ASSAY PLUS WASHOUT ON THE CYRIS® ANALYSIS PLATFORM. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Markovtsov, V. (2014). How to go about a Phospho-AMPK blot?. ResearchGate. [Link]

  • Childress, E. S., et al. (2021). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 10(11), 3045. [Link]

  • Tucker, C. B., et al. (2018). AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation. PLoS One, 13(8), e0202631. [Link]

  • Kenwood, B. M., et al. (2014). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 457(1), 15-23. [Link]

  • Li, Y., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 5(1), 102879. [Link]

  • Nexcelom Bioscience. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. [Link]

  • Brennan, E. C., et al. (2018). Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation. Cardiovascular Research, 114(7), 1007-1018. [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb)

2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, is a dinitrophenolic compound with the chemical formula C₁₀H₁₂N₂O₅.[1] Historically, it has been utilized as a potent herbicide and insecticide.[2] Its mechanism of action involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production, making it a subject of interest in various biological and toxicological studies.[3]

However, Dinoseb is classified as a highly toxic substance, posing significant risks to human health and the environment. It is readily absorbed through the skin and can cause severe health effects, including reproductive and developmental toxicity.[4] Therefore, the preparation of accurate and precise standard solutions of Dinoseb for experimental use necessitates stringent safety protocols and a thorough understanding of its chemical properties.

This comprehensive guide provides detailed protocols for the preparation of Dinoseb standards, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and, most importantly, the safety of the personnel involved.

Critical Safety Considerations and Handling

DANGER: Dinoseb is a highly toxic compound and must be handled with extreme caution in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield and respiratory protection may be necessary when handling the solid compound or concentrated solutions.

  • Ventilation: All handling of solid Dinoseb and preparation of concentrated stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material cleanup.

  • Waste Disposal: Dispose of all Dinoseb-contaminated materials, including unused solutions, pipette tips, and containers, as hazardous waste according to institutional and local regulations.

Physicochemical Properties and Solvent Selection

A thorough understanding of Dinoseb's physicochemical properties is paramount for the successful preparation of standard solutions.

PropertyValueSource
Appearance Orange crystals or orange-brown viscous liquid[1]
Molecular Weight 240.21 g/mol [1]
Melting Point 38-42 °C[1]
Water Solubility Very low (approx. 52 mg/L at 20°C)[3][5]
Organic Solvent Solubility Soluble in ethanol, n-heptane, and miscible with ethyl ether, toluene, and xylene.[1]

Causality in Solvent Choice:

The very low aqueous solubility of Dinoseb dictates the use of organic solvents for the preparation of stock solutions. The choice of solvent should be guided by:

  • High Solubility: The solvent must be capable of dissolving Dinoseb to the desired stock concentration without precipitation.

  • Compatibility with Downstream Applications: The solvent should not interfere with the intended experimental assays. For example, for high-performance liquid chromatography (HPLC) analysis, acetonitrile or methanol are common choices as they are often components of the mobile phase.[6] For cell-based assays, dimethyl sulfoxide (DMSO) is frequently used, but it is crucial to keep the final concentration in the assay low (typically <0.5%) to avoid solvent-induced toxicity.

  • Purity: Use only high-purity, analytical or HPLC-grade solvents to prevent the introduction of contaminants that could interfere with experimental results.

Recommended Solvents:

  • Acetonitrile: Excellent choice for preparing standards for chromatographic analysis (HPLC).

  • Methanol: Another suitable solvent for chromatographic applications.

  • Dimethyl Sulfoxide (DMSO): Preferred for preparing stock solutions for in vitro cellular assays due to its high dissolving power and miscibility with aqueous media.

Protocol for Preparation of a Primary Stock Solution (e.g., 10 mg/mL)

This protocol details the preparation of a high-concentration primary stock solution, which will serve as the source for all subsequent working standards.

Materials:

  • 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb), analytical standard grade

  • High-purity solvent (e.g., Acetonitrile, Methanol, or DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A) with stoppers

  • Glass pipettes or calibrated micropipettes

  • Amber glass vials with PTFE-lined caps for storage

Workflow for Primary Stock Solution Preparation:

Caption: Workflow for preparing a 10 mg/mL Dinoseb primary stock solution.

Step-by-Step Procedure:

  • Tare the Weighing Vessel: In a chemical fume hood, place a clean, dry weighing boat or paper on the analytical balance and tare it.

  • Weigh the Dinoseb: Carefully weigh approximately 10 mg of solid Dinoseb. Record the exact weight to four decimal places (e.g., 0.0102 g).

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed Dinoseb into a 10 mL Class A volumetric flask. This can be achieved by carefully tapping the weighing vessel and then rinsing it with small volumes of the chosen solvent, transferring the rinsate into the flask to ensure all the compound is transferred.

  • Initial Dissolution: Add approximately 5 mL of the selected solvent to the volumetric flask. Gently swirl the flask or use a vortex mixer to dissolve the Dinoseb. If necessary, sonicate the flask for a few minutes to ensure complete dissolution.

  • Bring to Final Volume: Once the Dinoseb is completely dissolved, carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.

  • Homogenize the Solution: Stopper the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Calculate the Exact Concentration: Use the exact weight of the Dinoseb to calculate the precise concentration of the stock solution.

    • Formula: Concentration (mg/mL) = Weight of Dinoseb (mg) / Volume of Flask (mL)

    • Example: If 10.2 mg of Dinoseb was dissolved in 10 mL of solvent, the stock concentration is 1.02 mg/mL.

Protocol for Serial Dilution to Prepare Working Standards

Working standards are prepared by diluting the primary stock solution to the desired final concentrations for your experiments. The following is an example of a 10-fold serial dilution.

Materials:

  • Prepared Dinoseb primary stock solution

  • High-purity solvent (same as used for the stock solution)

  • Calibrated micropipettes and sterile tips

  • Labeled microcentrifuge tubes or vials

Workflow for a 10-Fold Serial Dilution:

Caption: Example of a 10-fold serial dilution of a Dinoseb standard.

Step-by-Step Procedure:

  • Label Tubes: Label a series of sterile microcentrifuge tubes or vials for each working standard (e.g., WS1, WS2, WS3, etc.).

  • Add Diluent: Pipette 900 µL of the solvent into each labeled tube.

  • First Dilution (WS1): Transfer 100 µL of the primary stock solution into the tube labeled "WS1". Vortex the tube to mix thoroughly. This creates a 1:10 dilution.

  • Second Dilution (WS2): Using a fresh pipette tip, transfer 100 µL from WS1 into the tube labeled "WS2". Vortex to mix.

  • Subsequent Dilutions: Continue this process for the desired number of dilutions, always using a fresh pipette tip for each transfer.

Calculation of Concentrations:

The concentration of each working standard can be calculated using the following formula:

  • C₁V₁ = C₂V₂

    • C₁ = Concentration of the starting solution

    • V₁ = Volume of the starting solution

    • C₂ = Concentration of the final diluted solution

    • V₂ = Final volume of the diluted solution

Example Dilution Series Concentrations:

StandardStock Concentration (µg/mL)Volume of Stock (µL)Volume of Solvent (µL)Final Concentration (µg/mL)
WS1 1000100900100
WS2 10010090010
WS3 101009001
WS4 11009000.1

Storage and Stability of Dinoseb Standard Solutions

Proper storage is critical to maintain the integrity of your Dinoseb standards.

  • Storage Temperature: It is recommended to store Dinoseb stock solutions and working standards at -20°C or lower for long-term stability. For short-term storage (up to one month), 2-8°C is acceptable.[7]

  • Protection from Light: Dinoseb, like other dinitrophenols, can be susceptible to photodegradation, especially in alkaline solutions. Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the primary stock solution into single-use volumes before freezing.

  • Shelf-Life: While dinitrophenols are generally stable, a conservative approach to the shelf-life of prepared standards is recommended. A general guideline is up to 6 months at -20°C and up to 2 years at -80°C.[7] However, it is advisable to periodically check the purity of the stock solution, especially for long-term studies.

Application-Specific Concentration Ranges

The required concentration of Dinoseb will vary depending on the specific application. The following table provides some exemplary concentration ranges found in the literature to guide your experimental design.

ApplicationTypical Concentration RangeSource
Ecotoxicology (Aquatic) 44 - 118 µg/L (LC50 for fish)[5]
Ecotoxicology (Aquatic) 0.5 - 59 µg/L (Chronic toxicity values)[8]
In Vivo Developmental Toxicity (Rats) 0.78 - 7.0 mg/kg bw/day
HPLC Analysis 0.05 µ g/media (LOQ)[6]

Conclusion

The preparation of accurate and reliable 2,4-Dinitro-6-(1-methylheptyl)phenol standards is a fundamental prerequisite for high-quality research in toxicology, environmental science, and drug development. Adherence to the detailed protocols and safety guidelines outlined in this document is essential for ensuring the integrity of experimental data and the protection of laboratory personnel. By understanding the chemical properties of Dinoseb and implementing meticulous laboratory practices, researchers can confidently prepare standard solutions for a wide range of scientific applications.

References

  • Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? (2024, February 19). Retrieved from [Link]

  • Dinoseb. (Revised June 1996). EXTOXNET PIP. Retrieved from [Link]

  • 2,4-DINITROPHENOL 97%. (n.d.). Sdfine. Retrieved from [Link]

  • Dinoseb (Ref: HOE 26150). (n.d.). AERU. Retrieved from [Link]

  • Dinitrobutylphenol (dinoseb) - analysis. (n.d.). Analytice. Retrieved from [Link]

  • Screening assessment dinoseb. (2021, February 5). Canada.ca. Retrieved from [Link]

  • Dinoseb. (n.d.). PubChem. Retrieved from [Link]

  • Pesticide Fact Sheet: Dinoseb. (1986, October). United States Environmental Protection Agency. Retrieved from [Link]

  • Dinoseb. (2018, November 26). ResearchGate. Retrieved from [Link]

  • Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. (2011, January 8). SciSpace. Retrieved from [Link]

  • 2,4-Dinitrophenol Standard (1X1 mL). (2024, August 23). Agilent Technologies. Retrieved from [Link]

  • Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (1999, March). New Jersey Department of Health. Retrieved from [Link]

Sources

Method

Application Note: 2,4-Dinitro-6-(1-methylheptyl)phenol as a Reference Standard in Chromatography

This Application Note is structured as a comprehensive technical guide for the use of 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7) as a primary reference standard.[1] It addresses the specific challenges of anal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the use of 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7) as a primary reference standard.[1] It addresses the specific challenges of analyzing Dinocap and Meptyldinocap residues, where this phenolic metabolite serves as the definitive analytical marker.

[1]

Abstract & Scope

This protocol details the validation and utilization of 2,4-Dinitro-6-(1-methylheptyl)phenol (referred to herein as 2,4-DNOP ) as a reference standard.[1] While the parent pesticides (Dinocap and Meptyldinocap) are crotonate esters, they rapidly degrade and metabolize into their corresponding phenols.[2] Consequently, regulatory residue definitions (e.g., EU Reg. 396/2005) often require the quantification of the sum of the parent and the phenol, expressed as the phenol.

This guide provides a self-validating workflow for LC-MS/MS (primary method) and GC-MS (confirmatory method), emphasizing the critical alkaline hydrolysis step required to convert all parent esters to the 2,4-DNOP form for total residue quantification.

Chemical Identity & Properties

ParameterDetail
Chemical Name 2,4-Dinitro-6-(1-methylheptyl)phenol
Common Name 2,4-DNOP; Meptyldinocap-phenol
CAS Number 3687-22-7
Molecular Formula C₁₄H₂₀N₂O₅
Molecular Weight 296.32 g/mol
pKa ~3.9 (Weak Acid)
Appearance Yellow/Orange crystalline solid or oil
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Low water solubility
Storage -20°C, protected from light (photolabile)

Critical Technical Insight: Commercially available "Dinocap" is a mixture of isomers.[1][3] Meptyldinocap is the purified single isomer (2,4-dinitro-6-(1-methylheptyl)phenyl crotonate).[1] 2,4-DNOP is the specific phenolic hydrolysis product of Meptyldinocap.[4] When using this standard, ensure it is the specific 1-methylheptyl isomer, not the technical mixture of octyl isomers, to ensure accurate quantification of Meptyldinocap residues.

Safety & Handling (The "Uncoupler" Hazard)

WARNING: Dinitrophenols are potent uncouplers of oxidative phosphorylation. They disrupt ATP synthesis, leading to uncontrolled thermogenesis (overheating).[1][5]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Inhalation: Handle all neat standards in a fume hood. Avoid dust formation.[1]

  • Disposal: Segregate as hazardous organic waste.[1] Do not mix with strong bases in non-controlled environments as salts can be shock-sensitive when dry.[1]

Analytical Challenges & Strategy

The "In-Source" Fragmentation Issue

In LC-MS/MS (ESI negative mode), the parent crotonate esters (Meptyldinocap) are thermally labile and prone to in-source fragmentation , losing the crotonate moiety to form the phenolate ion ([M-H]⁻ = 295).[1][6] This mimics the free phenol.[1]

  • Solution: To distinguish between "free phenol" and "parent ester," chromatographic separation is required.[2]

  • Preferred Strategy (Total Residue): Intentionally hydrolyze the sample extract to convert all parent ester to 2,4-DNOP.[1] Quantify the total pool using the 2,4-DNOP reference standard.

Diagram 1: Analytical Logic & Hydrolysis Pathway

The following diagram illustrates the conversion of the parent pesticide to the analytical target (2,4-DNOP).

G Parent Meptyldinocap (Parent Ester) Hydrolysis Alkaline Hydrolysis (pH > 10, NH3) Parent->Hydrolysis Ester Cleavage Detection LC-MS/MS Detection [M-H]- m/z 295 Parent->Detection In-Source Frag (Artifact) Phenol 2,4-DNOP (Target Analyte) Hydrolysis->Phenol Yields Phenol Phenol->Detection Ionization (ESI-)

Caption: Pathway showing the intentional hydrolysis of Meptyldinocap to 2,4-DNOP for total residue analysis, contrasting with the artifactual in-source fragmentation.

Protocol 1: LC-MS/MS Quantification (Gold Standard)[1]

This method is optimized for sensitivity and selectivity in complex matrices (e.g., grapes, strawberries).

Standard Preparation[1][5]
  • Stock Solution (1000 µg/mL): Weigh 10 mg of 2,4-DNOP into a 10 mL volumetric flask. Dissolve in Acetonitrile (ACN) containing 0.1% Formic Acid.[1]

    • Why Acid? Phenols are prone to oxidation and ionization in neutral solvents.[1] Acid stabilizes the protonated form.[1]

  • Working Standards: Dilute with ACN:Water (50:50, v/v) + 0.1% Formic Acid to range 1–100 ng/mL.[1]

Sample Preparation (QuEChERS with Hydrolysis)
  • Extraction: Weigh 10 g homogenized sample. Add 10 mL ACN. Shake vigorously. Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate). Centrifuge.

  • Hydrolysis Step (Crucial):

    • Transfer 5 mL of supernatant to a tube.

    • Add 50 µL of 5N NaOH or 25% NH₄OH .[1]

    • Incubate at 40°C for 30 minutes (or Room Temp for >2 hours).

    • Mechanism:[1][2][6] Cleaves the crotonate ester, releasing 2,4-DNOP.

  • Neutralization: Add equivalent Acetic Acid or Formic Acid to bring pH back to ~5.[1]

  • Cleanup: Dispersive SPE (PSA/C18) if necessary, though PSA can retain phenols at high pH.[1] Use C18 only for cleanup after neutralization. [1]

LC-MS/MS Conditions[1][2][3]
ParameterSetting
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 5 mM Ammonium Acetate (pH ~5.[1]0)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 10% B; 1-8 min: linear to 95% B; 8-10 min: hold 95% B
Injection Vol 2-5 µL
Column Temp 40°C
Mass Spectrometry Parameters (ESI Negative)

Phenols ionize best in negative mode.[1]

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
2,4-DNOP 295.1 [M-H]⁻ 249.1 (Loss of NO₂)219.1 (Loss of N₂O₃/Ring cleavage)15 - 25

Note: The transition 295 -> 249 is characteristic of dinitrophenols (loss of nitro group).[1]

Protocol 2: HPLC-UV (High Concentration/Purity Check)[1]

For checking the purity of the reference standard itself or analyzing formulation concentrates.

  • Detector: DAD/UV at 365 nm (strong absorption of the nitrophenol chromophore) or 260 nm.

  • Mobile Phase: 50 mM Phosphate Buffer (pH 3.0) : Acetonitrile (40:60).[1]

    • Expert Note: Low pH (3.[1]0) is strictly required to suppress ionization.[1] If pH > pKa (3.9), the peak will split or tail severely due to mixed protonation states.

  • Column: C18, 150 x 4.6 mm, 5 µm.[7]

  • Retention Time: Expect elution around 6-8 minutes depending on flow (1.0 mL/min).

Protocol 3: GC-MS (Confirmatory)[1]

Direct injection of dinitrophenols in GC is difficult due to acidity causing adsorption on active sites (tailing).[1]

Derivatization (Methylation)[1]
  • Reagent: Diazomethane (hazardous) or TMS-diazomethane (safer alternative) or BSTFA (silylation).[1]

  • Reaction: Mix 100 µL extract + 50 µL TMS-diazomethane in Methanol. React 30 mins at RT.

  • Product: 2,4-Dinitro-6-(1-methylheptyl)anisole (Methyl ether).[1]

  • GC Conditions:

    • Column: DB-5MS or HP-5MS (30m x 0.25mm).[1]

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

    • Detection: EI Source.[1] Look for molecular ion of the methyl ether (m/z 310).

Validation Parameters (Acceptance Criteria)

ParameterAcceptance CriterionNotes
Linearity (R²) > 0.995Range: 1 – 100 ng/mL
Recovery 70 – 120%Spiked into matrix (grapes/cucumber)
RSD (Precision) < 20%At LOQ level
LOQ 0.01 mg/kgStandard regulatory limit
Matrix Effect ± 20%Matrix-matched standards recommended

Troubleshooting Guide

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected PeakTailing Peak Tailing (LC) Issue->PeakTailing LowSens Low Sensitivity (MS) Issue->LowSens SplitPeak Split/Double Peaks Issue->SplitPeak Action1 Check pH < 3.0 (UV) or Buffer conc (MS) PeakTailing->Action1 Action2 Check ESI Polarity (-) Optimize Cone Voltage LowSens->Action2 Action3 Isomer Separation? Confirm 'Meptyldinocap' vs 'Dinocap' Mix SplitPeak->Action3

Caption: Decision tree for resolving common chromatographic issues with dinitrophenols.

  • Split Peaks: If you see multiple peaks in the standard, verify if you bought "Dinocap" (mixture) or "Meptyldinocap phenol" (single isomer).[1] The mixture will show positional isomers (2,4- vs 2,6-dinitro) and alkyl chain isomers.[1]

  • Tailing: In LC, ensure the mobile phase is buffered. In GC, ensure the liner is deactivated and clean; prime with analyte if necessary.

References

  • European Union Reference Laboratories (EURL) for Residues of Pesticides. (2014).[1] Analysis of Dinocap and Meptyldinocap by modified QuEChERS. EURL-SRM.[1] Link

  • Food and Agriculture Organization (FAO). (2009).[1] Meptyldinocap: Pesticide Residues in Food - 2009 Evaluations.[1] FAO Plant Production and Protection Paper.[1] Link

  • LGC Standards. (2023). Certificate of Analysis: 2,4-Dinitro-6-(1-methylheptyl)phenol.[1][8]Link[1]

  • US EPA. (2020).[1] Archives of Environmental Contamination and Toxicology: Analysis of Dinitrophenols.Link[1]

  • ChemicalBook. (2024).[1] Product Properties: 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS 3687-22-7).[1][8][9][10]Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb)

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,4-Dinitro-6-(1-methylheptyl)phenol, a compound also widely known in scientific literature as Dinoseb....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,4-Dinitro-6-(1-methylheptyl)phenol, a compound also widely known in scientific literature as Dinoseb. This guide is designed to address common solubility challenges encountered during experimental work and provide practical solutions and troubleshooting strategies. As Senior Application Scientists, we have compiled this information to ensure you can proceed with your research confidently and safely.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Dinitro-6-(1-methylheptyl)phenol and what are its common synonyms?

2,4-Dinitro-6-(1-methylheptyl)phenol is a dinitrophenol compound.[1] Due to its chemical structure, it is also referred to by several other names, the most common being Dinoseb. Other synonyms you may encounter include 2-(sec-Butyl)-4,6-dinitrophenol and DNBP.[1][2][3] It has historically been used as a herbicide and insecticide, but it is now primarily used in industrial applications, such as a polymerization inhibitor for styrene.[1]

Q2: I'm seeing conflicting information about the water solubility of this compound. What is its actual solubility in water?

This is a critical point of confusion in the available literature. Reported values for the aqueous solubility of Dinoseb vary significantly. Some sources state it is very soluble in water, with values as high as 52 g/L at 20°C, while others classify it as slightly soluble, with reported values around 52 mg/L at 20°C.[4][5] Another safety data sheet reports a water solubility of approximately 0.0235 g/L at 20°C.[6]

Our Expert Insight: This discrepancy may arise from the different forms of the compound being tested (e.g., technical grade vs. pure, or as a salt). Given this ambiguity, it is highly recommended to experimentally determine the solubility in your specific aqueous buffer system before proceeding with extensive experiments. Assume a starting point of low aqueous solubility and work upwards.

Q3: In which solvents is 2,4-Dinitro-6-(1-methylheptyl)phenol generally soluble?

While its aqueous solubility is a point of contention, there is a general consensus that 2,4-Dinitro-6-(1-methylheptyl)phenol is soluble in most organic solvents.[4][7] These include:

  • Ethanol[7][8]

  • Ether[7]

  • Toluene[7]

  • Xylene[7]

  • n-Heptane[7][8]

  • Petroleum oil[7]

A safety data sheet also indicates solubility in tert-butyl methyl ether.[9]

Q4: What are the primary safety concerns when handling this compound?

2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) is a highly toxic substance and must be handled with extreme caution in a controlled laboratory environment.[1][3][10] Key hazards include:

  • High Acute Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[3][6]

  • Reproductive Toxicity: It is a presumed human reproductive toxicant and may damage fertility or the unborn child.[3][6]

  • Organ Toxicity: It can cause damage to organs through prolonged or repeated exposure.

  • Explosive Risk: There is a risk of explosion if heated under confinement.[3][6]

Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [6][10] Work in a well-ventilated area or a chemical fume hood.[10]

Troubleshooting Guide: Solubility Issues and Solutions

Problem: My 2,4-Dinitro-6-(1-methylheptyl)phenol is not dissolving in my aqueous buffer.

This is a common issue given the compound's hydrophobic nature. Here is a systematic approach to address this problem:

Step 1: Solvent Selection & Co-Solvents

  • Rationale: Forcing a hydrophobic compound into an aqueous solution can be challenging. The use of a water-miscible organic co-solvent can help to bridge the polarity gap.

  • Protocol:

    • Prepare a concentrated stock solution of your compound in a suitable organic solvent like DMSO or ethanol.

    • Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.

    • Do not exceed a final organic solvent concentration of 1% (v/v) in your aqueous solution, as higher concentrations can affect biological systems.

Step 2: pH Adjustment

  • Rationale: 2,4-Dinitro-6-(1-methylheptyl)phenol is a phenolic compound, meaning it is weakly acidic. By increasing the pH of the solution above its pKa, you can deprotonate the hydroxyl group, forming a more soluble phenolate salt. The pKa of Dinoseb is reported to be between 4.47 and 4.65.[8]

  • Protocol:

    • Prepare a suspension of the compound in your desired aqueous buffer.

    • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

    • Observe for dissolution as the pH increases above the pKa. Be mindful that significant pH changes can impact your experimental system.

Step 3: Use of Surfactants

  • Rationale: Surfactants form micelles in aqueous solutions, creating a hydrophobic core where your compound can be encapsulated, thus increasing its apparent solubility.[11][12]

  • Protocol:

    • Select a non-ionic surfactant such as Tween® 20 or Triton™ X-100.

    • Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add your compound to the surfactant-containing buffer and stir until dissolved. Sonication may aid in dissolution.

Step 4: Sonication

  • Rationale: Sonication uses ultrasonic waves to break down particle aggregates and increase the surface area of the compound exposed to the solvent, which can enhance the rate of dissolution.[13]

  • Protocol:

    • Prepare a suspension of your compound in the desired solvent system.

    • Place the suspension in a sonicator bath.

    • Sonicate in short bursts, allowing the solution to cool between bursts to prevent degradation of the compound due to heat.

Solubility Enhancement Workflow

G start Start: Undissolved Compound solvent Attempt Dissolution in Aqueous Buffer start->solvent check1 Is it dissolved? solvent->check1 cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check1->cosolvent No end_success Success: Compound Dissolved check1->end_success Yes check2 Is it dissolved? cosolvent->check2 ph_adjust Adjust pH > pKa check2->ph_adjust No check2->end_success Yes check3 Is it dissolved? ph_adjust->check3 surfactant Add Surfactant (e.g., Tween® 20) check3->surfactant No check3->end_success Yes check4 Is it dissolved? surfactant->check4 sonication Apply Sonication check4->sonication No check4->end_success Yes check5 Is it dissolved? sonication->check5 check5->end_success Yes end_fail Re-evaluate Formulation Strategy check5->end_fail No

Caption: A stepwise decision-making workflow for dissolving 2,4-Dinitro-6-(1-methylheptyl)phenol.

Data Summary

PropertyValueSource(s)
Synonyms Dinoseb, 2-(sec-Butyl)-4,6-dinitrophenol, DNBP[1][2][3]
Molecular Formula C₁₀H₁₂N₂O₅[1]
Molar Mass 240.215 g/mol [1]
Appearance Crystalline orange solid or dark reddish-brown solid/viscous liquid[1][5][7]
Melting Point 38-42 °C[1][4]
Water Solubility Highly variable: 52 g/L, 52 mg/L, 0.0235 g/L at ~20°C[4][5][6]
Organic Solvent Solubility Soluble in ethanol, ether, toluene, xylene, n-heptane[7][8]
pKa 4.47 - 4.65[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) (Molar Mass: 240.215 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Safety First: Don appropriate PPE (gloves, lab coat, safety glasses) and work in a chemical fume hood.

  • Weighing: Tare a clean, dry 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out 2.40 mg of 2,4-Dinitro-6-(1-methylheptyl)phenol into the tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

Materials:

  • 10 mM stock solution of 2,4-Dinitro-6-(1-methylheptyl)phenol in DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Safety First: Continue to wear appropriate PPE.

  • Dilution: In a suitable tube, add 990 µL of your aqueous buffer.

  • Spiking: While vortexing the buffer, add 10 µL of the 10 mM stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent precipitation.

  • Final Concentration: The final concentration of your working solution will be 100 µM, with a final DMSO concentration of 1% (v/v).

  • Use Immediately: It is recommended to use the working solution immediately after preparation to minimize the risk of precipitation over time.

Final Recommendations

  • Given the conflicting data on aqueous solubility, always perform small-scale solubility tests in your specific experimental buffer before preparing large volumes.

  • Due to the high toxicity of 2,4-Dinitro-6-(1-methylheptyl)phenol, ensure all handling procedures are carried out with strict adherence to safety protocols.

  • When using co-solvents or other additives, always run appropriate vehicle controls in your experiments.

This technical guide is intended to provide a starting point for addressing solubility challenges with 2,4-Dinitro-6-(1-methylheptyl)phenol. For more complex formulation needs, consulting a formulation scientist is recommended.

References

  • Public Health England. (2017). 2,3-dichlorotoluene: Toxicological data summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dinoseb (Ref: HOE 26150). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950, Dinoseb. Retrieved from [Link]

  • Government of Canada. (2021). Screening assessment dinoseb. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). 2,4-dinitro-6-octylphenol. Retrieved from [Link]

  • Extension Toxicology Network. (1993). Dinoseb. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0149 - DINOSEB. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2019). Dinoseb Standard - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). EPA Registration Division Company Notice of Filing for Pesticide Petitions. Regulations.gov. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Suffet, I. H., & Lion, L. W. (1988). Methods for Dissolving Hydrophobic Compounds in Water. In Aquatic Humic Substances (pp. 3-16). American Chemical Society.
  • Butreddy, A., Bandari, S., & Repka, M. A. (2021).
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808479.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Aulic, S., Le, T., & Tuszynski, J. A. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56220.
  • Chromatography Forum. (2010). Dissolving hydrophobic compounds for RP column. Retrieved from [Link]

  • Lavan, M., & Knipp, G. T. (2018).
  • Yunitasari, R., & Sopyan, I. (2021).
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 114-121.

Sources

Optimization

"2,4-Dinitro-6-(1-methylheptyl)phenol" stability in solution and storage conditions

This guide serves as a technical resource for researchers working with 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7), often referred to as Dinocap Phenol or 2,4-DNOP .[1] [1] Compound Profile & Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7), often referred to as Dinocap Phenol or 2,4-DNOP .[1]

[1]

Compound Profile & Chemical Identity

Unlike its parent ester (Dinocap), which acts as a pro-drug/pro-pesticide, 2,4-DNOP is the biologically active free phenol.[1] It functions primarily as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane.[1]

PropertySpecificationCritical Note
Physical State Viscous Liquid or Low-Melting SolidPure isomers may crystallize; technical grades appear as brownish liquids.[1]
pKa ~4.62Crucial: At physiological pH (7.4), >99% exists as the phenolate anion .[1]
Solubility (Water) ~0.03 mg/L (Very Low)Practically insoluble in aqueous buffers without co-solvents.[1]
Solubility (Organic) High (>400 g/L)Soluble in DMSO, Ethanol, Methanol, Acetone.[1]
Light Sensitivity HighNitro groups are susceptible to photolytic degradation.[1]

Core Storage Directives (Solid State)

The stability of the neat compound is dictated by its susceptibility to oxidation and slow dimerization.[1]

  • Temperature: Store at -20°C . While stable at 4°C for short periods, long-term storage requires freezing to inhibit slow oxidative darkening.[1]

  • Atmosphere: Hygroscopic tendencies are low, but storage under Argon or Nitrogen is recommended to prevent oxidation of the phenolic hydroxyl group.[1]

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastics (polystyrene) for long-term storage as dinitrophenols can leach plasticizers or adsorb to surfaces.[1]

Solution Preparation & Stability

Most experimental failures occur due to improper solvent choice or pH-induced precipitation.[1]

A. Solvent Selection Guide
SolventSuitabilityShelf Life (-20°C)Notes
DMSO Excellent 6 MonthsPreferred for biological assays.[1] Hygroscopic; keep tightly sealed.[1]
Ethanol (Abs.) Good3 MonthsVolatility can change concentration over time.[1]
Water/PBS Poor N/ADo not use for stock solutions.[1] Immediate precipitation.[1]
B. Preparation Workflow (Standard Protocol)
  • Equilibration: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening. Prevents water condensation.[1]

  • Weighing: If the compound is a viscous liquid, use a positive displacement pipette or weigh by difference (gravimetric) rather than volumetric transfer.

  • Dissolution: Dissolve in 100% DMSO to a concentration of 10–50 mM . Vortex vigorously.

  • Aliquoting: Aliquot into single-use amber vials (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C.

C. The pH-Solubility Trap (Visual Logic)

The behavior of 2,4-DNOP changes drastically with pH.[1] Below is the mechanism governing its solubility and color change.

pH_Stability cluster_0 Physiological pH (7.4) Phenol Protonated Phenol (Neutral, Lipophilic) Low Solubility Anion Phenolate Anion (Charged, Hydrophilic) High Solubility Phenol->Anion  pH > 4.6 (Deprotonation)   Precipitate Precipitate / Aggregation Phenol->Precipitate  In Aqueous Media   Anion->Phenol  pH < 4.6 (Protonation)  

Caption: The protonation state dictates solubility. At pH 7.4, the compound is soluble as an anion.[1] If added to acidic media (pH < 5), it protonates and precipitates.[1]

Troubleshooting & FAQs

Q1: My stock solution has turned from yellow to deep orange/red. Is it degraded?

Status: Likely Stable. [1][2][3]

  • Explanation: Dinitrophenols are pH indicators.[1] The protonated form (yellow/colorless) exists in acidic/neutral organic solvents.[1] If your DMSO has absorbed moisture or if the solution is slightly basic, the phenolate anion forms, which is deep orange/red.[1]

  • Action: Verify purity via HPLC if critical, but a color shift alone often indicates a pH shift, not degradation.[1]

Q2: I see a fine precipitate when adding the DMSO stock to my cell culture media.

Cause: "Solvent Shock."[1]

  • Mechanism: Adding a high-concentration hydrophobic stock rapidly to water causes local supersaturation.[1]

  • Fix:

    • Dilute the stock 1:10 in intermediate solvent (e.g., culture media without serum) or vortex the media while adding the stock dropwise.[1]

    • Ensure the final concentration of DMSO is <0.5% (v/v).[1]

    • Check media pH.[1][4] If acidic, the compound is less soluble.[1]

Q3: Can I autoclave solutions of 2,4-DNOP?

Status: NO.

  • Risk: Nitro-aromatics are thermally sensitive and can decompose or potentially react violently at high temperatures/pressures.[1]

  • Protocol: Sterilize aqueous working solutions by filtration (0.22 µm PTFE or Nylon membrane) .[1] Do not use cellulose acetate (CA) filters, as phenols may bind to them.[1]

Q4: Is this compound compatible with reducing agents (DTT, Beta-mercaptoethanol)?

Status: Caution Required.

  • Risk: Strong reducing agents can reduce the nitro groups (-NO2) to amines (-NH2), completely altering the pharmacological profile (loss of uncoupling activity).[1]

  • Recommendation: Avoid high concentrations of DTT in the working buffer if the experiment lasts >2 hours.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3032447, 2,4-Dinitro-6-(1-methylheptyl)phenol.[1] Retrieved from [Link][1]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - 2,4-dinitro-6-octylphenol.[1] Retrieved from [Link][1]

Sources

Troubleshooting

"2,4-Dinitro-6-(1-methylheptyl)phenol" interference in analytical assays

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering analytical challenges with 2,4-Dinitr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering analytical challenges with 2,4-Dinitro-6-(1-methylheptyl)phenol and its related dinitrophenol compounds, such as Dinoseb (2,4-Dinitro-6-sec-butylphenol). It addresses common interference issues in both chemical and biological assays, offering troubleshooting advice and validated protocols to ensure data integrity.

Compound Profile & Core Challenge

2,4-Dinitro-6-(1-methylheptyl)phenol and its isomers like Dinoseb are highly toxic phenolic compounds historically used as pesticides and herbicides.[1][2] Their use is now banned in many countries, but they persist in the environment, necessitating sensitive and accurate detection.[3]

The primary analytical challenge stems from their fundamental mechanism of toxicity: uncoupling of mitochondrial oxidative phosphorylation .[1][4] As protonophores, they disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1][5][6] This potent biological activity is the root cause of significant interference in a wide range of cell-based and biological assays.

Physicochemical Properties of Dinoseb (CAS: 88-85-7)

For the purpose of this guide, we will focus on the well-characterized isomer, Dinoseb, as its properties are representative of this class of compounds and directly relevant to analytical method development.

PropertyValueImplication for Analysis
Molar Mass 240.21 g/mol Essential for mass spectrometry calibration and quantification.[7]
LogP (o/w) 3.56Indicates high hydrophobicity; predicts partitioning into organic solvents and retention on reversed-phase (e.g., C18) columns.[7]
Acidity Acidic PhenolThe phenolic hydroxyl group is acidic, enabling analysis by negative ion mode mass spectrometry and influencing its charge state in different pH buffers.[3][7][8]
Appearance Yellow Crystalline SolidThe chromophore can cause optical interference in colorimetric or fluorescent assays.[7]
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)Dictates solvent choice for extraction, sample preparation, and mobile phases.[7][9]
Mechanism of Interference: The Protonophore Effect

Understanding why this compound interferes is critical for effective troubleshooting. As a classical proton uncoupler, Dinoseb shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient.[1] This action has several downstream consequences that manifest as assay artifacts.

  • Increased Oxygen Consumption (State 4): By providing an alternative route for protons, the cell attempts to compensate by increasing electron transport chain (ETC) activity, leading to higher oxygen consumption not linked to ATP production.[1]

  • ATP Depletion: The dissipation of the proton motive force inhibits ATP synthase, leading to a rapid drop in cellular ATP levels.[6][10]

  • Increased Heat Production (Thermogenesis): The energy stored in the proton gradient is released as heat instead of being captured in ATP.[6]

  • Modulation of Reactive Oxygen Species (ROS): Mild uncoupling can paradoxically decrease ROS production by preventing the over-reduction of the ETC. However, at higher, toxic concentrations, cellular stress can lead to excessive ROS generation.[5][6][10]

cluster_membrane Inner Mitochondrial Membrane cluster_dinoseb Dinoseb Interference ETC Electron Transport Chain (ETC) (Complexes I-IV) H_out H+ ETC->H_out Pumps H+ out ATPsynth ATP Synthase H_in H+ ATPsynth->H_in Generates ATP ATP ATP ATPsynth->ATP H_out->ATPsynth Flows through Dinoseb_out Dinoseb (D-H) H_out->Dinoseb_out Binds H+ Dinoseb_in Dinoseb (D-) Dinoseb_out->Dinoseb_in Diffuses across membrane Dinoseb_in->H_in Releases H+ ADP ADP + Pi ADP->ATPsynth

Caption: Mechanism of mitochondrial uncoupling by Dinoseb.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter.

Q1: My cell-based assay (e.g., cytotoxicity, proliferation, reporter gene) shows unexpected results or high variability when analyzing samples potentially containing Dinoseb. What's happening?

A1: You are likely observing the direct toxicological effect of the compound, not an off-target interaction with your specific assay components.

  • Causality: Dinoseb's primary mode of action is to disrupt cellular energy production by uncoupling mitochondria.[1] This leads to rapid ATP depletion, which is a potent confounding factor in nearly all assays that rely on metabolically active cells. Assays measuring cell viability (e.g., MTT, AlamarBlue), proliferation, or protein expression (like reporter assays) will be fundamentally compromised.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Run a simple cytotoxicity assay (e.g., LDH release or a live/dead stain) on your sample matrix. This will help you distinguish between true cytotoxicity from Dinoseb and other potential assay interferences.

    • Measure ATP Levels: Use a commercial ATP quantification kit. A significant drop in ATP levels in treated cells compared to controls is a strong indicator of an uncoupling agent at play.[10]

    • Orthogonal Assays: If possible, confirm your findings with an assay that is less dependent on metabolic health. However, for most cell-based endpoints, this is a significant challenge. The best approach is often to remove the interfering compound before the assay.[11]

Q2: I'm running a fluorescence-based assay and see high background or signal quenching. Is Dinoseb the cause?

A2: Yes, this is a common problem. Dinitrophenols are yellow, meaning they absorb light in the blue-violet region of the spectrum, and can interfere with fluorescent readouts.

  • Causality: The issue can be two-fold:

    • Spectral Overlap: The compound's own absorbance spectrum can overlap with the excitation or emission wavelengths of your fluorophore, leading to an "inner filter effect" where the compound absorbs light intended for or emitted by the fluorophore.[12]

    • Fluorescence Quenching: The nitroaromatic structure of Dinoseb can act as a quencher, directly interacting with excited-state fluorophores and causing non-radiative decay, thus reducing the fluorescence signal.

  • Troubleshooting Steps:

    • Run a "Compound-Only" Control: Measure the fluorescence of your sample in the assay buffer without any of the biological components or fluorescent probes. This will reveal any intrinsic fluorescence or absorbance issues.

    • Perform a "Preread": Measure the absorbance of your samples at the excitation and emission wavelengths of your fluorophore to check for potential inner filter effects.[12][13]

    • Shift Wavelengths: If possible, switch to a "red-shifted" fluorophore with excitation and emission wavelengths further away from the absorbance maximum of Dinoseb (typically in the UV to low-visible range).[12]

    • Sample Cleanup: The most robust solution is to remove Dinoseb from the sample matrix before performing the assay. (See Protocol 1).

Q3: My LC-MS/MS analysis of Dinoseb suffers from poor sensitivity and matrix effects, especially in complex samples like soil or food. How can I improve my method?

A3: Matrix effects are the primary challenge for LC-MS/MS analysis of Dinoseb. Co-eluting matrix components can cause ion suppression or enhancement. A rigorous sample cleanup is essential.

  • Causality: Dinoseb is often found in complex matrices like agricultural products, soil, or biological tissues.[9][14] These samples contain a multitude of other molecules that can interfere with the ionization process in the mass spectrometer source, reducing the signal of the target analyte.

  • Troubleshooting Steps:

    • Optimize Extraction: Use a suitable solvent system. An acetone extraction followed by a liquid-liquid partition with hexane is a common and effective starting point for many sample types.[9][14]

    • Implement Solid-Phase Extraction (SPE): SPE is the most effective way to remove interfering matrix components. A reversed-phase sorbent (like C18) is ideal for retaining the hydrophobic Dinoseb molecule while allowing more polar interferents to be washed away.[14] See Protocol 1 for a detailed method.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of Dinoseb (e.g., Dinoseb-d3) is the gold standard for correcting for matrix effects and variations in extraction recovery.

    • Optimize LC Method: Ensure chromatographic separation from major matrix components. A C18 column with a methanol or acetonitrile gradient is typically effective.[3][14] Analysis is best performed in negative ionization mode due to the acidic phenol group.[3][14]

Validated Mitigation Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dinoseb Cleanup from Aqueous/Biological Matrices

This protocol is designed to remove polar interferents and concentrate Dinoseb prior to LC-MS/MS analysis.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Sample, pH adjusted to ~3 with a weak acid (e.g., acetic or formic acid)

  • Ethyl Acetate or Dichloromethane (HPLC Grade)

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of Ethyl Acetate through the C18 cartridge to activate the sorbent.

    • Pass 5 mL of Methanol through the cartridge to wet the stationary phase.

    • Pass 5 mL of Deionized Water (pH 3) through the cartridge to equilibrate it to the sample conditions. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1-2 mL/min). The hydrophobic Dinoseb will bind to the C18 sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of Deionized Water to remove salts and highly polar impurities.

    • Wash the cartridge with 5 mL of a 40:60 Methanol:Water solution to remove moderately polar impurities.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove all residual water.

  • Elution:

    • Elute the retained Dinoseb from the cartridge by passing 5 mL of Ethyl Acetate through the sorbent at a slow flow rate (~1 mL/min). Collect the eluate in a clean tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase (e.g., 200 µL) for injection into the LC-MS/MS system.

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

References
  • Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood. Shokuhin Eiseigaku Zasshi.
  • Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics. Toxicology and Applied Pharmacology.
  • Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent Technologies Application Note.
  • Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. ResearchGate.
  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC.
  • 2,4-Dinitrophenol | C6H4N2O5. PubChem.
  • Use of a stopped-flow pneumatic mixing module to analyze dinitrophenol pesticides. Simultaneous determination of dinoseb and dinobuton. Journal of Agricultural and Food Chemistry.
  • Dinitrobutylphenol (dinoseb) - analysis. Analytice.
  • Dinoseb | C10H12N2O5. PubChem.
  • Inhibition of electron flow and energy transduction in isolated spinach chloroplasts by the herbicide dinoseb. Chemico-Biological Interactions.
  • Method 8041A: Phenols by Gas Chromatography. EPA.
  • Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. MDPI.
  • 2,4-Dinitro-6-(1'-methylheptyl)phenol. PubChem.
  • Characterizations of mitochondrial uncoupling induced by chemical mitochondrial uncouplers in cardiomyocytes. ResearchGate.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC.
  • Nuisance compounds in cellular assays. PMC.
  • 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL. CAMEO Chemicals.
  • Two deaths attributed to the use of 2,4-dinitrophenol. Journal of Analytical Toxicology.
  • 2,4-Dinitrophenol. EPA.

Sources

Optimization

Technical Support Center: Optimizing 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) Concentration

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals utilizing 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb, DNBP) in experime...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals utilizing 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb, DNBP) in experimental settings. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure the successful and safe application of this potent mitochondrial uncoupler.

Critical Safety Notice: Handle With Extreme Caution

Dinoseb (CAS No. 88-85-7) is a highly toxic compound with significant health risks, including reproductive and developmental toxicity.[1] It is readily absorbed through the skin, and exposure can be fatal.[1] Always consult the latest Safety Data Sheet (SDS) before handling. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, a lab coat, safety glasses, and chemical-resistant gloves.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dinoseb?

A1: Dinoseb is a classical protonophore uncoupler of oxidative phosphorylation (OXPHOS).[2][3] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a powerful electrochemical gradient (proton-motive force). This gradient is the driving force for ATP synthase to produce ATP. Dinoseb, being a lipophilic weak acid, disrupts this process.[2] It picks up protons in the acidic intermembrane space, diffuses across the inner mitochondrial membrane, and releases them into the more alkaline matrix, effectively short-circuiting the proton gradient.[2] Instead of being used for ATP synthesis, the energy stored in the gradient is dissipated as heat.[2]

Q2: How does Dinoseb's mechanism affect cellular bioenergetics?

A2: By uncoupling respiration from ATP synthesis, Dinoseb causes a rapid increase in the oxygen consumption rate (OCR) as the ETC works to re-establish the proton gradient. Concurrently, ATP production plummets. This state of maximal respiration in the absence of ATP synthesis is the hallmark of mitochondrial uncoupling. However, this effect exists within a narrow therapeutic window; at higher concentrations, Dinoseb becomes inhibitory to the electron transport chain itself and induces severe cytotoxicity.[4][5]

Q3: How should I prepare and store a stock solution of Dinoseb?

A3: Dinoseb has very poor solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[6][7][8][9][10] For in vitro cell culture experiments, preparing a high-concentration stock in sterile, anhydrous DMSO is recommended.

  • Protocol: Dinoseb Stock Solution Preparation (100 mM in DMSO)

    • Pre-analysis: Calculate the required mass of Dinoseb (Molecular Weight: 240.22 g/mol ) for your desired volume and concentration.

    • Handling: In a chemical fume hood, carefully weigh the solid Dinoseb.

    • Solubilization: Add the appropriate volume of anhydrous, sterile DMSO to the solid.

    • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.

    • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light.[11] A properly stored stock should be stable for at least two years.

Q4: What is a reasonable starting concentration range for my in vitro experiments?

A4: The optimal concentration is highly cell-type and assay-dependent. Based on literature, a broad dose-response experiment is critical. The table below summarizes concentration ranges from various studies to guide your initial experiments.

Application / Cell TypeConcentration Range (Molar)Expected Effect / ObservationSource(s)
Uncoupling in isolated rat liver mitochondria~0.28 µM (EC50)Half-maximal stimulation of oxygen uptake.[12]
Uncoupling in whole rat liver2.8 - 5.8 µM (EC50)Half-maximal stimulation of oxygen uptake. Note the ~10x higher concentration needed compared to isolated mitochondria.[12]
Effects on PC12 cells (dopaminergic)0.3 µM (LOEC)Lowest concentration to cause a detectable increase in intracellular calcium.[5]
Cytotoxicity in Rat Sertoli-germ cell co-cultures1 µM - 10 µMSignificant suppression of cell viability begins at 1 µM; cell detachment is significant at 10 µM.[1]
Cytotoxicity in PC12 cells>10 µMA significant decrease in mitochondrial activity (indicative of cell death) is observed.[5]
Gene Mutation in Mouse Lymphoma Cells (L5178Y)~16 µM - 200 µMWeakly mutagenic effects observed at higher concentrations.[8][11]

Recommendation: For a typical mammalian cell line, begin with a wide exploratory range, such as 0.1 µM to 100 µM , to identify the optimal window for uncoupling versus overt cytotoxicity.

Troubleshooting Guide

This section addresses common issues encountered during experiments with Dinoseb.

Problem 1: No Observable Effect at Expected Concentrations Your cells show no increase in oxygen consumption or other expected downstream effects within the 1-10 µM range.

dot graph TD; A[Start: No Effect Observed] --> B{Check Stock Solution}; B --> C{Was a fresh aliquot used?}; C -- No --> D[Thaw a new aliquot and repeat]; C -- Yes --> E{Is the solvent appropriate?}; E -- No --> F[Prepare fresh stock in high-purity DMSO]; E -- Yes --> G{Check Cell Health & Density}; G --> H{Are cells healthy and at optimal confluence?}; H -- No --> I[Optimize cell culture conditions before repeating]; H -- Yes --> J{Consider Cell Type Resistance}; J --> K[Some cell lines may have lower mitochondrial mass or different metabolic phenotypes]; K --> L[Action: Increase concentration range up to 50-100 µM]; L --> M{Still no effect?}; M -- Yes --> N[Consider an alternative uncoupler like FCCP as a positive control]; subgraph Legend direction LR Troubleshoot[Troubleshooting Step] Action[Corrective Action] end style Troubleshoot fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style Action fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 classDef default fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

class A,B,C,E,G,H,J,M Troubleshoot; class D,F,I,L,N Action;

Workflow for troubleshooting a lack of experimental effect.

Problem 2: Excessive Cytotoxicity at Low Concentrations You observe widespread cell death at concentrations where you expect to see controlled mitochondrial uncoupling (e.g., < 5 µM).

  • Causality: The classic response to uncouplers is biphasic: an increase in respiration at lower concentrations, followed by inhibition and cell death at higher concentrations as the mitochondrial membrane potential collapses entirely and ETC function is impaired.[4] If this toxic phase occurs at unexpectedly low doses, consider the following:

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture media is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to validate.

    • Cell Sensitivity: The cell line you are using may be exceptionally sensitive to metabolic disruption. Cells that are highly dependent on oxidative phosphorylation may have a much narrower window between uncoupling and toxicity.

    • Stock Concentration Error: An error in the initial weighing or calculation could result in a more concentrated stock than intended. Re-validate the stock concentration if possible, or prepare a fresh stock.

    • Compound Purity: Impurities in a lower-grade source of Dinoseb could contribute to cytotoxicity. Use a high-purity (>98%) source.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration with a Seahorse XF Analyzer

This protocol outlines how to use a Seahorse XF Analyzer to identify the concentration of Dinoseb that elicits maximal mitochondrial respiration without causing inhibition.

  • Objective: To find the "peak" of the biphasic dose-response curve.

  • Methodology:

    • Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at the empirically determined optimal density for your cell type. Allow them to adhere and grow overnight.[13]

    • Hydrate Sensor Cartridge: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

    • Prepare Assay Medium: Warm Seahorse XF base medium supplemented with your desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) to 37°C.[4]

    • Medium Exchange: Remove the cell culture medium from the plate and wash twice with the warmed assay medium. Add the final volume of assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[4]

    • Prepare Injection Ports: Load the hydrated sensor cartridge with your compounds.

      • Port A: A range of Dinoseb concentrations (e.g., final concentrations of 0.1, 0.3, 1, 3, 10, 30 µM) and a vehicle control (DMSO).

      • Port B: An optimal concentration of a standard uncoupler like FCCP (e.g., 0.5 - 2 µM) to determine the theoretical maximum respiration.

      • Port C: A mixture of Rotenone and Antimycin A (e.g., 0.5 µM each) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Run Assay: Load the cartridge and cell plate into the Seahorse XF Analyzer and begin the assay. The program should measure baseline OCR, then inject from Port A (Dinoseb) and measure the uncoupled response, followed by injections from B and C.

    • Data Analysis: Plot the OCR after Dinoseb injection as a function of concentration. The optimal uncoupling concentration is the one that gives the highest OCR value before it begins to decline at higher, inhibitory concentrations.

G

Mechanism of Dinoseb as a protonophore uncoupler.

References
  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from Wikipedia. [Link]

  • Heusinkveld, H. J., et al. (2016). In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides. ResearchGate. [Link]

  • Government of Canada. (2018). Screening assessment dinoseb. Canada.ca. [Link]

  • Wikipedia. (n.d.). Dinoseb. Retrieved from Wikipedia. [Link]

  • U.S. Environmental Protection Agency. (1988).
  • Attene-Ramos, M. S., et al. (2020). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. PubMed Central. [Link]

  • Heusinkveld, H. J., et al. (2016). In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides. DSpace. [Link]

  • Defense Technical Information Center. (2021). Table of Contents. DTIC. [Link]

  • Zhang, J., et al. (2018). Comprehensive Analyses and Prioritization of Tox21 10K Chemicals Affecting Mitochondrial Function by in-Depth Mechanistic Studies. ResearchGate. [Link]

  • OECD. (n.d.). Aop:263 - Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. AOP Wiki. [Link]

  • Google Patents. (2024). WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor.
  • Takeda, S., et al. (1998). Effects of dinoseb, 4,6-dinitro-o-cresol, and 2,4-dinitrophenol on rat Sertoli-germ cell co-cultures. PubMed. [Link]

  • Fernandes, M. A., et al. (2022). Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells. PubMed Central. [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. [Link]

  • Attene-Ramos, M. S., et al. (2020). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. ResearchGate. [Link]

  • Palmeira, C. M., et al. (2003). Bile Acids Affect Liver Mitochondrial Bioenergetics: Possible Relevance for Cholestasis Therapy. Oxford Academic. [Link]

  • Google Patents. (2024). Fendioxypyracil, a new and systemic PPO-inhibiting herbicide for X-spectrum weed control.
  • Water Research Commission. (2003). The Compilation of a Toolbox of Bio-assays for Detection of Estrogenic Activity in Water. [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) and its Degradation Products

Welcome to the technical support center for the analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its degradation products. This guide is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its degradation products. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of Dinoseb analysis, ensuring the integrity and reliability of your results.

Introduction to Dinoseb and its Degradation

2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) is a member of the dinitrophenol family and has been used as a herbicide and polymerization inhibitor.[1] Due to its toxicity and environmental persistence, its use has been banned or restricted in many countries.[1] Understanding the degradation of Dinoseb is crucial for assessing its environmental fate and potential risks. Degradation can occur through various pathways, including microbial breakdown and photodegradation, leading to a range of transformation products that may also be of toxicological concern.

The analysis of Dinoseb and its degradation products presents several challenges, including the need for sensitive detection methods, effective sample cleanup from complex matrices, and the prevention of analytical artifacts. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the analysis of Dinoseb and its degradation products. Each question is followed by a concise answer and a detailed troubleshooting guide.

FAQ 1: I am observing poor peak shape and tailing for Dinoseb in my GC-MS analysis. What could be the cause?

Short Answer: Poor peak shape for acidic and polar compounds like Dinoseb in GC-MS is often due to active sites in the GC inlet and column, or issues with the injection technique. Derivatization is a common strategy to improve peak shape and volatility.

Troubleshooting Guide:

  • Problem: Active sites in the GC system (e.g., in the liner, column) can interact with the polar phenolic group of Dinoseb, leading to peak tailing.

  • Causality: The free hydroxyl group on the phenol can form hydrogen bonds with silanol groups on the surface of the glass liner and the fused silica column. This interaction is a form of adsorption, which delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

  • Solutions:

    • Inlet Maintenance: Deactivate the glass liner or use a liner with a built-in deactivation layer. Regularly replace the liner and septum to prevent the accumulation of non-volatile residues that can become active sites.

    • Column Choice and Conditioning: Use a column specifically designed for polar or acidic compounds. Ensure the column is properly conditioned according to the manufacturer's instructions to passivate active sites. If the column is old, it may need to be replaced.

    • Derivatization: This is often the most effective solution. Converting the polar hydroxyl group to a less polar ether or ester will reduce its ability to interact with active sites. A common derivatization agent is diazomethane, which methylates the phenolic group.[2]

    • On-Column Injection: To minimize thermal degradation and interaction with the hot injector, consider using an on-column injection technique.[3] This deposits the sample directly onto the column at a lower temperature.

FAQ 2: My recoveries for Dinoseb are low and inconsistent when extracting from soil samples. How can I improve my extraction efficiency?

Short Answer: Low and inconsistent recoveries from soil are typically due to strong analyte-matrix interactions or inefficient extraction. The choice of extraction solvent, pH, and extraction technique are critical.

Troubleshooting Guide:

  • Problem: Dinoseb can bind strongly to soil components, particularly clay and organic matter, especially at acidic pH.[4]

  • Causality: The phenolic nature of Dinoseb means its charge state is pH-dependent. At environmental pH values, a fraction of the Dinoseb molecules will be in their anionic (phenolate) form, which can bind to positively charged sites on soil minerals. The nitro groups also contribute to its polarity and potential for interaction.

  • Solutions:

    • pH Adjustment: Adjusting the pH of the extraction solvent can significantly improve recovery. For a phenolic compound like Dinoseb, extraction under acidic conditions (pH < 2) will ensure it is in its neutral, less polar form, which is more soluble in organic solvents and has a lower affinity for the soil matrix.[2]

    • Solvent Selection: Use a polar solvent that can disrupt the analyte-matrix interactions. Acetonitrile is a common choice for pesticide extraction from soil due to its ability to extract a wide range of polar and non-polar compounds.[5]

    • Extraction Technique:

      • Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of the extraction process.

      • Soxhlet Extraction: A classical and robust technique that provides exhaustive extraction, though it is time and solvent-intensive.[6]

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and can be adapted for soil. It involves an initial extraction with an organic solvent (like acetonitrile) followed by a cleanup step.

    • Sample Pre-treatment: Ensure the soil sample is homogenous by grinding and sieving. The presence of large particles can lead to inconsistent extraction.

FAQ 3: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of water samples. What are the best strategies to mitigate this?

Short Answer: Matrix effects in LC-MS/MS are common and are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte. Mitigation strategies include improving sample cleanup, optimizing chromatographic separation, and using appropriate calibration methods.

Troubleshooting Guide:

  • Problem: Co-eluting matrix components can either suppress or enhance the ionization of Dinoseb and its degradation products in the mass spectrometer's ion source.

  • Causality: In electrospray ionization (ESI), which is commonly used for polar compounds like Dinoseb, matrix components can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the droplets, leading to a change in the analyte signal.

  • Solutions:

    • Solid-Phase Extraction (SPE): This is a crucial step for cleaning up water samples before LC-MS/MS analysis. A variety of sorbents can be used, and the choice will depend on the specific matrix and the analytes of interest. For Dinoseb, a reversed-phase sorbent like C18 or a polymer-based sorbent can be effective.[7]

    • Chromatographic Separation: Optimize the LC gradient to separate the analytes from the bulk of the matrix components. A longer, shallower gradient can improve resolution.

    • Calibration Strategy:

      • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effects.

      • Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects. A stable isotope-labeled version of the analyte (e.g., ¹³C-Dinoseb) is added to the sample before extraction. Since the internal standard has the same chemical properties as the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.

    • Ion Source Optimization: The choice of ionization source can influence the severity of matrix effects. While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for some compounds.[8][9]

Experimental Protocols

The following are detailed protocols for the analysis of Dinoseb and its degradation products. These should be considered as starting points and may require optimization for your specific application and instrumentation.

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is suitable for pre-concentrating and cleaning up Dinoseb and its degradation products from water samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.

    • Acidify the sample to pH 2-3 with a strong acid (e.g., sulfuric acid) to ensure Dinoseb is in its neutral form.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of acidified deionized water to remove any remaining salts or highly polar interferences.

  • Drying:

    • Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the analytes from the cartridge with a suitable organic solvent. A common choice is methanol or a mixture of dichloromethane and methanol. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of Dinoseb (with Derivatization)

This protocol is suitable for the analysis of Dinoseb in cleaned-up sample extracts.

  • Derivatization (Methylation with Diazomethane):

    • Caution: Diazomethane is explosive and toxic. This procedure should only be performed by experienced personnel in a well-ventilated fume hood.

    • Follow a standard procedure for the generation of diazomethane.

    • Add the diazomethane solution to the sample extract until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for about 10 minutes.

    • Quench the excess diazomethane by adding a small amount of silicic acid.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknowns.

      • SIM Ions for Methylated Dinoseb: Monitor characteristic ions of the methylated derivative. The exact m/z values should be determined by injecting a standard.

Data Presentation and Visualization

Table 1: Typical GC-MS and LC-MS/MS Parameters for Dinoseb Analysis
ParameterGC-MS (after derivatization)LC-MS/MS (direct analysis)
Column 30 m x 0.25 mm, 0.25 µm 5% phenyl-methylpolysiloxane100 mm x 2.1 mm, 1.8 µm C18
Mobile Phase HeliumA: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient N/A (Temperature Program)5% B to 95% B over 10 min
Flow Rate 1.2 mL/min0.3 mL/min
Injection Volume 1 µL10 µL
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) N/A239.1
Product Ions (m/z) To be determined for derivativee.g., 193.1, 163.1 (to be optimized)
Diagrams

Experimental_Workflow Concentration Concentration Derivatization Derivatization Concentration->Derivatization Optional LCMSMS LCMSMS Concentration->LCMSMS GCMS GCMS Derivatization->GCMS Data_Analysis Data_Analysis LCMSMS->Data_Analysis GCMS->Data_Analysis Sample Sample Extraction Extraction Cleanup Cleanup Reporting Reporting

Degradation_Pathway Dinoseb Dinoseb (2,4-Dinitro-6-(1-methylheptyl)phenol) Amino_Nitro Amino-nitro reduction products Dinoseb->Amino_Nitro Microbial Reduction of one nitro group Di_Amino Diamino-phenol Amino_Nitro->Di_Amino Further Reduction Hydroxylated Hydroxylated products Di_Amino->Hydroxylated Hydrolysis Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage Oxidation

References

  • Kaake, R. H., Crawford, D. L., & Crawford, R. L. (1995). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Biodegradation, 6(4), 329-337. [Link]

  • Lewis, T. A., Eizember, A. C., & McInnis, D. O. (1993). Biodegradation of Dinoseb (2-sec-Butyl-4,6-Dinitrophenol) in Several Idaho Soils with Various Dinoseb Exposure Histories. Journal of Environmental Quality, 22(2), 346-353. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. [Link]

  • Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]

  • Fernández-Alba, A. R., & Valverde, A. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. Food Control, 85, 176-187. [Link]

  • Wikipedia. (n.d.). Dinoseb. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

  • Silva, R. D. O., Menezes, M. G. G. D., Castro, R. C. D., Nobre, C. D. A., Milhome, M. A. L., & Nascimento, R. F. D. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food chemistry, 297, 124959. [Link]

  • Mol, H. G., & van der Hoff, G. R. (2020). Sample preparation methods for pesticides analysis in food matrices and environmental samples by chromatography-based techniques: A review. Journal of Chromatography A, 1626, 461358. [Link]

  • López-López, T., Gil-García, M. D., Martínez-Vidal, J. L., & Garrido-Frenich, A. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and bioanalytical chemistry, 410(22), 5543-5554. [Link]

  • Picó, Y. (Ed.). (2012). Chemical analysis of pesticides using GC/MS, GC/MS/MS, and LC/MS/MS. John Wiley & Sons. [Link]

  • Teklab, Inc. (n.d.). Chlorinated Herbicide Testing. [Link]

  • Rodrigues, C. A., de Souza, V. B., & Augusti, R. (2019). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Journal of the Brazilian Chemical Society, 30, 1445-1455. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2,4-Dinitro-6-(1-methylheptyl)phenol

Analyte Profile: Common Name: 2,4-DNOP (Hydrolysis product of Meptyldinocap/Dinocap)[1][2] Chemical Class: Acidic Dinitrophenol[1] pKa: ~4.09 [1][1][3] LogP: ~6.5 (Highly Lipophilic) [2][1] Introduction: The "Acidic Lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Profile:

  • Common Name: 2,4-DNOP (Hydrolysis product of Meptyldinocap/Dinocap)[1][2]

  • Chemical Class: Acidic Dinitrophenol[1]

  • pKa: ~4.09 [1][1][3]

  • LogP: ~6.5 (Highly Lipophilic) [2][1]

Introduction: The "Acidic Lipophile" Paradox

Welcome to the technical guide for 2,4-Dinitro-6-(1-methylheptyl)phenol . Users frequently encounter poor peak shape with this molecule because it possesses two conflicting chemical traits that challenge standard Reverse Phase (RP) chromatography:

  • High Acidity (pKa ~4.1): The two nitro groups withdraw electrons, making the phenolic hydroxyl group significantly more acidic than typical phenols.[1] At neutral pH, it exists as an anion, leading to severe tailing due to ionic interactions with silica silanols.[1]

  • Extreme Hydrophobicity: The 1-methylheptyl (isooctyl) tail makes the molecule "sticky," requiring high organic solvent strength for elution, which can sometimes conflict with the buffer solubility needed to control the pH.[1]

This guide moves beyond generic advice, providing specific protocols to resolve tailing, peak splitting, and retention drift.

Part 1: Troubleshooting Tailing & Asymmetry

Symptom: Broad, tailing peaks (Asymmetry factor > 1.[1]5) or "shark fin" shapes.[1]

The Mechanism of Failure

The most common cause is Silanol Interaction .[1][4] At pH values near or above its pKa (4.09), 2,4-DNOP ionizes into its phenolate anion form.[1] Standard silica-based columns contain residual silanol groups (Si-OH) which can be deprotonated (Si-O⁻) or act as hydrogen bond donors.[1] The 2,4-DNOP anion interacts strongly with cationic impurities or forms hydrogen bonds with free silanols, causing the peak to "drag."[1]

The Solution: Ion Suppression

You must operate at a pH at least 1.5 units below the pKa .[1]

  • Target pH: 2.5 – 3.0

  • Effect: This forces the phenol into its neutral (protonated) state, preventing ionic interaction and allowing the hydrophobic alkyl chain to interact cleanly with the C18 phase.

Recommended Mobile Phase System
ComponentCompositionFunction
Solvent A Water + 0.1% Formic Acid OR 20mM Phosphate Buffer (pH 2.[1]5)Suppresses ionization of the phenol group.[1]
Solvent B Acetonitrile + 0.1% Formic AcidACN is preferred over Methanol for lower backpressure and better solubility of the octyl chain.
Gradient Start high organic (e.g., 60% B) to 95% BThe lipophilic tail requires strong elution power.

Critical Note: If using MS detection, use Formic Acid or Ammonium Formate (pH 3).[1] If using UV, Phosphate buffer (pH 2.[1]5) generally yields sharper peaks than volatile acids but is non-volatile.[1]

Visualizing the Interaction

SilanolInteraction Condition_High_pH Condition: pH > 4.0 State_Ionized Analyte State: Anionic (Phenolate) Condition_High_pH->State_Ionized Interaction Interaction: Binds to Residual Silanols (Ion-Exchange / H-Bonding) State_Ionized->Interaction Result_Tail Result: Peak Tailing (Asymmetry > 1.5) Interaction->Result_Tail Condition_Low_pH Condition: pH < 3.0 (Recommended) State_Neutral Analyte State: Neutral (Protonated) Condition_Low_pH->State_Neutral Interaction_Clean Interaction: Pure Hydrophobic Partitioning (C18 Interaction) State_Neutral->Interaction_Clean Result_Sharp Result: Sharp Gaussian Peak Interaction_Clean->Result_Sharp

Figure 1: Mechanism of pH-dependent silanol interactions affecting 2,4-DNOP peak shape.[1]

Part 2: Troubleshooting "Split" Peaks

Symptom: The main peak appears as a doublet, or has a "shoulder," despite good symmetry.[1]

Scenario A: Isomer Separation (The "False" Failure)

Commercial "Dinocap" and its metabolites are often isomeric mixtures.[1] The "1-methylheptyl" group contains a chiral center, and technical grades may contain:

  • Positional Isomers: 2,4-dinitro vs. 2,6-dinitro isomers.

  • Alkyl Isomers: 1-methylheptyl vs. 1-ethylhexyl isomers.[1]

Diagnosis: If the "split" ratio is consistent (e.g., always 80:20) and resolution improves with a flatter gradient, you are likely separating isomers [3].[1] This is a success , not a failure.

  • Action: Confirm with a pure analytical standard of the specific isomer (e.g., Meptyldinocap metabolite) if a single peak is required.

Scenario B: Solvent Mismatch (The "True" Failure)

If the peak shape is erratic or the "split" disappears at lower injection volumes, the issue is the injection solvent.

  • Cause: 2,4-DNOP is highly soluble in pure ACN but insoluble in water.[1] Injecting a 100% ACN sample into a mobile phase that is 40% water causes the analyte to precipitate momentarily or travel faster than the mobile phase at the column head.[1]

  • Protocol: Dissolve the sample in the starting mobile phase composition (e.g., 60% ACN / 40% Acidified Water). If solubility is poor, use Isopropyl Alcohol (IPA) as a co-solvent, but keep the injection volume < 5 µL.[1]

Part 3: Troubleshooting Retention Drift

Symptom: Retention time (


) decreases over sequential runs, or ghost peaks appear.
Root Cause: Column Fouling

The lipophilic octyl chain binds extremely strongly to the C18 phase.[1] Isocratic runs may not fully elute highly retained matrix components or late-eluting isomers, which slowly modify the stationary phase surface.[1]

Protocol: The "Sawtooth" Wash

Implement a gradient wash at the end of every injection:

  • Elution: Gradient up to 95% or 100% ACN.

  • Hold: Hold at 100% B for at least 3-5 column volumes.

  • Re-equilibration: Return to initial conditions for 5-7 column volumes.

  • Note: If using a Phenyl-Hexyl column (often used for nitro-aromatics), ensure the column is compatible with 100% aqueous conditions if your method starts at low organic (though for this molecule, starting <50% B is rarely advised).[1]

Summary: The "Gold Standard" Method

If you are starting from scratch, use this protocol to ensure baseline separation and symmetry.

ParameterSettingRationale
Column C18 (End-capped) or Phenyl-HexylEnd-capping reduces silanol activity.[1] Phenyl-Hexyl offers

-

selectivity for nitro groups.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard dimensions; sub-2µm for UHPLC.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA (pH ~2) provides stronger ion pairing and suppression than formic acid, often yielding sharper peaks for nitro-phenols.[1]
Mobile Phase B Acetonitrile + 0.1% TFAMatches the additive in A to prevent baseline drift.[1]
Flow Rate 1.0 mL/minStandard.[1]
Temperature 35°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer for the bulky alkyl tail.[1]
Injection 10 µL (in Mobile Phase)Prevent solvent mismatch.
Troubleshooting Logic Tree

TroubleshootingTree Start Problem: Poor Peak Shape Check_Sym Is Peak Tailing? (As > 1.5) Start->Check_Sym Check_Split Is Peak Split/Doublet? Start->Check_Split Check_pH Check Mobile Phase pH Check_Sym->Check_pH Check_Inj Check Injection Solvent Check_Split->Check_Inj Action_Acidify Action: Lower pH to < 3.0 (Use Phosphate or TFA) Check_pH->Action_Acidify pH > 3.5 Check_Col Check Column Type Check_pH->Check_Col pH is OK Action_Endcap Action: Switch to High-Purity End-capped C18 Check_Col->Action_Endcap Action_Solvent Action: Match Solvent to Mobile Phase Check_Inj->Action_Solvent Solvent is 100% Strong Check_Iso Check Standard Purity Check_Inj->Check_Iso Solvent is Matched Action_Iso Conclusion: Isomer Separation (Confirm with pure std) Check_Iso->Action_Iso

Figure 2: Step-by-step troubleshooting decision tree for 2,4-DNOP analysis.

References

  • PubChem. (n.d.).[1][5] 2,4-Dinitro-6-(1-methylheptyl)phenol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • University of Hertfordshire. (2023).[1] Dinocap - PPDB: Pesticide Properties DataBase.[1] (Data regarding LogP and degradation products). Retrieved from [Link]

  • European Union Reference Laboratories (EURL). (2014).[1] Analysis of Dinocap and Meptyldinocap.[1][2][6][7] (Detailed discussion on isomer separation and phenol metabolites). Retrieved from [Link]

  • Restek Corporation. (n.d.).[1] HPLC Troubleshooting Guide: Peak Tailing. (General mechanism of silanol interactions).[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) in Non-Target Cells

Document ID: TSC-DNP-001-B Last Updated: February 1, 2026 Welcome to the technical support guide for researchers utilizing 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its related dinitrophenolic...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DNP-001-B Last Updated: February 1, 2026

Welcome to the technical support guide for researchers utilizing 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its related dinitrophenolic compounds. This document provides in-depth troubleshooting and practical guidance for mitigating unintended cytotoxicity in your in vitro experimental models. Our goal is to help you achieve your specific experimental aims—such as inducing metabolic stress or studying mitochondrial function—while preserving the viability and integrity of your non-target cell populations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding Dinoseb and its effects on cell culture systems.

Q1: What is 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) and why is it used in research?

A1: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) is a dinitrophenolic compound.[1] Historically, it was used as a pesticide, but its registration was suspended by the U.S. Environmental Protection Agency due to high toxicity.[2][3] In a research context, Dinoseb is a potent tool used to study cellular energy metabolism. Its primary and well-characterized function is the uncoupling of mitochondrial oxidative phosphorylation.[2][3][4] Researchers use it to intentionally disrupt the mitochondrial proton gradient, which allows for the study of cellular responses to acute energy depletion, mitochondrial stress, and compensatory metabolic pathways.

Q2: How does Dinoseb cause cytotoxicity? What is the primary mechanism?

A2: Dinoseb is a lipophilic weak acid that acts as a protonophore.[5] Its primary mechanism of cytotoxicity is the uncoupling of oxidative phosphorylation.[2][4] Normally, the electron transport chain (ETC) pumps protons (H+) into the mitochondrial intermembrane space, creating a powerful electrochemical gradient (proton-motive force). This gradient drives ATP synthase to produce ATP.[6] Dinoseb disrupts this process by shuttling protons back across the inner mitochondrial membrane, bypassing ATP synthase.[4][5] This leads to two major cytotoxic consequences:

  • Severe ATP Depletion: The cell's primary energy currency is no longer efficiently produced, starving it of the energy needed for essential functions.[2]

  • Increased Oxidative Stress: Although the ETC is uncoupled from ATP synthesis, it continues to consume oxygen at a high rate.[7] This hyperactive state can increase the leakage of electrons, leading to the formation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide, which damage cellular components.[8][9]

Q3: What are the typical signs of Dinoseb-induced cytotoxicity in my cell culture?

A3: Observable signs in cell culture include:

  • Rapid Loss of Viability: A sharp decrease in cell number or an increase in markers of cell death (e.g., positive staining with Trypan Blue, Propidium Iodide, or Annexin V).

  • Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture plate, consistent with apoptosis or necrosis.

  • Decreased Proliferation: A significant reduction in the rate of cell division.[10]

  • Increased Oxygen Consumption Rate (OCR): Initially, you may observe a spike in oxygen consumption as the ETC works maximally without the back-pressure of the proton gradient.[7]

  • Extracellular Acidification: Cells may switch to glycolysis to compensate for the lack of ATP from oxidative phosphorylation, leading to increased lactate production and acidification of the culture medium.

Q4: Is there a difference between Dinoseb and 2,4-Dinitrophenol (DNP)?

A4: Yes, they are structurally different but functionally similar. DNP is the parent compound. Dinoseb is a derivative with a sec-butyl group attached to the phenol ring (specifically, 2-(1-methylpropyl)-4,6-dinitrophenol).[1] This alkyl group increases its lipophilicity, which can affect its membrane permeability and potency. While both are potent uncouplers, their effective concentration ranges and kinetics may differ. It is critical not to use them interchangeably without performing separate dose-response validation for each compound in your specific cell model.

Part 2: Troubleshooting Guide for Unintended Cytotoxicity

This guide is structured to help you diagnose and solve issues of excessive cell death in your experiments.

Problem 1: Widespread Cell Death Observed Even at Low, Literature-Cited Concentrations

  • Probable Cause A: High Intrinsic Metabolic Rate of Your Cell Line.

    • Causality: Cell lines with a high basal rate of oxidative phosphorylation (e.g., highly proliferative cancer cells, neurons, cardiomyocytes) are more dependent on mitochondrial ATP production. They are exquisitely sensitive to uncouplers because they have a smaller metabolic buffer to withstand the energy crisis.

    • Suggested Solution: Characterize and Titrate.

      • Benchmark Your Cells: If possible, compare the sensitivity of your primary cell line to a cell line known for its glycolytic phenotype (e.g., some cancer cell lines) to understand its relative metabolic dependency.

      • Perform a Meticulous Dose-Response Curve: Do not rely solely on concentrations from the literature. The effective concentration can vary by an order of magnitude between cell types. Test a wide range of concentrations (e.g., from 1 µM to 500 µM) to identify the precise EC50 for cytotoxicity in your model. See Protocol 1 for guidance.

  • Probable Cause B: Secondary Cytotoxicity from Oxidative Stress.

    • Causality: The primary uncoupling event leads to a secondary wave of damage from ROS.[8][9] This ROS-induced damage to lipids, proteins, and DNA can be the ultimate driver of cell death, especially in longer-term ( > 6 hours) experiments. One study on DNP-treated cells found that apoptosis correlated with a rapid depletion of intracellular glutathione (GSH), a key antioxidant.[9]

    • Suggested Solution: Implement Antioxidant Co-treatment.

      • Introduce a ROS Scavenger: Co-incubate your cells with a well-characterized antioxidant such as N-acetylcysteine (NAC) . NAC serves as a precursor to glutathione, a critical intracellular antioxidant, and can help replenish GSH stores depleted by DNP/Dinoseb.[11][12][13]

      • Determine Optimal Antioxidant Dose: Perform a matrix titration. First, determine the cytotoxic dose of Dinoseb alone. Then, test a range of NAC concentrations (e.g., 1 mM, 5 mM, 10 mM) in combination with the cytotoxic Dinoseb concentration to find the dose that provides maximum protection without altering the baseline cellular phenotype. See Protocol 2 .

  • Probable Cause C: Complete Energy Collapse.

    • Causality: The uncoupling is so efficient that the cell cannot produce enough ATP from any source to maintain basic functions like ion gradients, leading to rapid necrotic death.

    • Suggested Solution: Provide an Alternative Glycolytic Substrate.

      • Supplement with Glucose: Ensure your cell culture medium contains a non-limiting concentration of glucose (e.g., 10-25 mM). This allows cells to maximize ATP production via glycolysis.

      • Monitor pH: Be aware that this will increase lactic acid production. If your medium lacks a strong buffering system (like HEPES), the resulting acidification can be a confounding source of cytotoxicity. Monitor the pH of your media during the experiment.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for mitigating Dinoseb cytotoxicity.

Part 3: Key Experimental Protocols

These protocols provide a starting point for validating and optimizing the use of Dinoseb in your specific system.

Protocol 1: Determining the Cytotoxic EC50 using a Luminescent Viability Assay
  • Cell Seeding: Seed your cells in a 96-well, opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of Dinoseb in your complete cell culture medium. A suggested starting range is 1 mM down to 1 µM. Include a "vehicle only" control (e.g., DMSO).

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x Dinoseb dilutions to each well. This brings the final concentration to 1x. Incubate for your desired experimental duration (e.g., 24 hours).

  • Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) that quantifies ATP levels.

  • Measurement: Shake the plate on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the results on a semi-log graph (Luminescence vs. log[Dinoseb]) and use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Preparation:

    • Prepare a 2x solution of Dinoseb at a concentration known to cause significant cytotoxicity (e.g., 2x the EC75 value from Protocol 1).

    • Prepare a 4x serial dilution of NAC in complete medium (e.g., from 40 mM down to 0.4 mM).

  • Co-treatment:

    • Add 50 µL of the 4x NAC dilutions to the appropriate wells.

    • Immediately add 50 µL of the 2x Dinoseb solution to all wells except the "no Dinoseb" controls.

    • For controls, add equivalent volumes of medium. Your final volume should be 200 µL.

  • Incubation & Assay: Incubate for the desired duration and perform a cell viability assay as described in Protocol 1.

  • Analysis: Compare the viability of cells treated with Dinoseb alone to those co-treated with Dinoseb and varying concentrations of NAC. This will identify the optimal concentration of NAC for cytoprotection.

Table 1: Hypothetical Results of a NAC Co-treatment Experiment
Dinoseb Conc. (µM)NAC Conc. (mM)% Cell Viability (Normalized to Control)
00100%
100025%
100145%
100585%
1001088%
01098%

This table illustrates how 5 mM NAC significantly rescues cells from Dinoseb-induced death, while having minimal effect on its own.

Part 4: Understanding the Core Mechanism

A clear understanding of the underlying mechanism is crucial for effective troubleshooting.

Mechanism of Action: Oxidative Phosphorylation Uncoupling

Dinoseb acts as a proton shuttle across the inner mitochondrial membrane, dissipating the proton motive force required for ATP synthesis.

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_membrane Inner Mitochondrial Membrane ATP ATP H_high High [H+] ATPsynth ATP Synthase H_high->ATPsynth H+ flow Dinoseb Dinoseb H_high->Dinoseb H+ binding ETC Electron Transport Chain (ETC) ETC->H_high H+ pumping ATPsynth->ATP ADP -> ATP NADH NADH NADH->ETC Dinoseb->ATP Bypasses Synthase, Depletes ATP

Caption: Dinoseb shuttles protons, bypassing ATP synthase.

References

  • Egashira, K. (2021). Mitochondrial Uncoupling: A Fine-Tuning Knob for Mitochondria-Targeting Therapeutics for Coronary Artery Disease. Journal of Atherosclerosis and Thrombosis. Available at: [Link]

  • Diniz, L. R. L., et al. (2021). The mitochondrial uncoupler 2,4-dinitrophenol modulates inflammatory and oxidative responses in Trypanosoma cruzi-induced acute myocarditis in mice. International Immunopharmacology. Available at: [Link]

  • Çetin, E. S., et al. (2021). Protective Effects of N-Acetyl Cysteine against Paclitaxel-Induced Cardiotoxicity Through Modulation of Transient. Gazi Medical Journal. Available at: [Link]

  • Patel, S. P., et al. (2014). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Bioenergetics and Biomembranes. Available at: [Link]

  • Im, I., et al. (2020). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Antioxidants. Available at: [Link]

  • Robb, E. L., et al. (2018). Uncoupling Proteins in the Mitochondrial Defense Against Oxidative Stress. Antioxidants & Redox Signaling. Available at: [Link]

  • Azarapira, M., et al. (2024). Mechanisms of Protection Against Oxidative Stress During Hibernation. International Journal of Molecular Sciences. Available at: [Link]

  • Badanthadka, M. (2018). Dinoseb. ResearchGate. Available at: [Link]

  • Yedjou, C. G., et al. (2010). N-acetyl-cysteine protects against DNA damage associated with lead toxicity in HepG2 cells. Ethnicity & Disease. Available at: [Link]

  • Galiano-Landeira, J., et al. (2020). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Disease. Available at: [Link]

  • Adlam, V. J., et al. (2005). Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implications. Current Medicinal Chemistry. Available at: [Link]

  • Kim, Y. H., et al. (2008). 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH. Cell Biology International. Available at: [Link]

  • ResearchGate. (n.d.). 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation.... Available at: [Link]

  • ResearchGate. (n.d.). Dinoseb. Request PDF. Available at: [Link]

  • Sousa, T. D., et al. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Toxicology and Applied Pharmacology. Available at: [Link]

  • Younis, H. M., & Mohanty, P. (1980). Inhibition of electron flow and energy transduction in isolated spinach chloroplasts by the herbicide dinoseb. Chemico-Biological Interactions. Available at: [Link]

  • Wikipedia. (n.d.). Dinoseb. Available at: [Link]

  • Ezero, P., et al. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. International Journal of Molecular Sciences. Available at: [Link]

  • Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Available at: [Link]

  • Li, W., et al. (2014). Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells. Molecular and Clinical Oncology. Available at: [Link]

  • Gound, V., et al. (2024). Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells. International Journal of Molecular Sciences. Available at: [Link]

  • AERU. (n.d.). Pesticide properties for Dinoseb. Available at: [Link]

  • Khailova, L. S., et al. (2022). Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants. Biomolecules. Available at: [Link]

  • Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Available at: [Link]

  • Lamprecht, D. A., et al. (2021). Oxidative Phosphorylation—an Update on a New, Essential Target Space for Drug Discovery in Mycobacterium tuberculosis. Antibiotics. Available at: [Link]

Sources

Troubleshooting

"2,4-Dinitro-6-(1-methylheptyl)phenol" improving extraction efficiency from environmental samples

[1] Case ID: 24-DNOP-EXT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 24-DNOP-EXT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Analyte Focus: 2,4-Dinitro-6-(1-methylheptyl)phenol (2,4-DNOP) Parent Compound Context: Meptyldinocap / Dinocap[1]

Executive Summary: The Physicochemical Trap

Welcome to the technical support hub. If you are experiencing low recovery (<60%) or high variability with 2,4-Dinitro-6-(1-methylheptyl)phenol , the issue is almost certainly a mismatch between your extraction pH and the compound's dissociation constant (pKa).[1]

The Science: This compound acts as a chemical chameleon .[1]

  • pKa: ~4.09 [1, 2].[1][2]

  • LogP (Neutral): ~6.27 (Highly Lipophilic) [2, 3].[1]

  • LogP (Ionized): < 1 (Hydrophilic).[1]

The Consequence: At neutral pH (7.0), the compound is >99% ionized (anionic). Standard organic solvents (Hexane, DCM) or generic QuEChERS methods will fail to extract it efficiently because ions do not partition into non-polar solvents.[1] You must drive the equilibrium to the neutral form by acidifying the matrix.

Module 1: Optimized Extraction Protocols

Protocol A: Aqueous Samples (Groundwater/Surface Water)

Best for: Trace analysis (<1 ppb), high enrichment factors.

Method: Acidified Solid Phase Extraction (SPE) Recommended Sorbent: Polymeric Reversed-Phase (e.g., HLB, DVB) or Weak Anion Exchange (WAX).[1]

StepActionTechnical Rationale
1. Pre-treatment Adjust sample pH to < 2.0 using 6M HCl.[1]Suppresses ionization (pH << pKa), forcing the phenol into its neutral, hydrophobic state.
2. Conditioning 5 mL MeOH followed by 5 mL acidified water (pH 2).Matches the solvation environment to the sample; prevents "shock" precipitation.
3.[1] Loading Load sample at 5–10 mL/min.Slow flow ensures interaction time for the bulky methylheptyl group to bind to the polymer.
4.[1] Washing 5 mL 5% MeOH in Water (pH 2).[1]Removes salts and highly polar interferences without eluting the target.[1]
5. Drying Vacuum dry for 10–15 mins.[1]Critical. Residual water blocks the elution solvent from penetrating the pores.[1]
6. Elution 2 x 3 mL Methanol or Acetonitrile.The neutral phenol is highly soluble in pure organic solvent.[1]
Protocol B: Solid Matrices (Soil/Sediment/Plant Tissue)

Best for: Complex matrices, routine monitoring.

Method: Acidified QuEChERS (Citrate Buffered) Note: Standard EN 15662 methods may yield poor results without modification.[1]

StepActionTechnical Rationale
1. Weighing Weigh 10 g homogenized sample into 50 mL tube.--
2. Hydration Add 10 mL water.[1] Vortex. Pores must be accessible.[1][2] Dry soil traps residues.[1]
3. Extraction Add 10 mL Acetonitrile + 100 µL Formic Acid .CRITICAL STEP. Acidification ensures the phenol partitions into the ACN layer rather than staying in the aqueous phase.
4. Partitioning Add salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate).[1] Shake vigorously 1 min.Salting out drives the ACN (and the neutral phenol) away from the water.
5. Cleanup (dSPE) Transfer aliquot to dSPE tube containing PSA + C18 .[1]WARNING: Use minimal PSA (Primary Secondary Amine).[1] PSA removes organic acids.[1] Since 2,4-DNOP is acidic, excess PSA will irreversibly bind your analyte , causing 0% recovery.[1]
6. Alternative If PSA losses are high, use C18 + GCB (Graphitized Carbon Black) only.[1]Avoids the acid-base interaction issue entirely.[1]

Module 2: Troubleshooting Center (FAQs)

Q1: My recovery is consistently low (<40%) in soil samples. Why?

Diagnosis: You are likely using a standard dSPE cleanup with too much PSA (Primary Secondary Amine).[1] Mechanism: PSA is a weak anion exchanger designed to remove fatty acids and organic acids from the matrix.[1] 2,4-DNOP is a weak acid.[1][3][4] The PSA sorbent binds your analyte, removing it along with the interferences. Fix:

  • Reduce PSA amount significantly.[1]

  • Switch to CaCl2 or C18-only cleanup.[1]

  • Ensure the extraction solvent was acidified (pH < 2) to keep the phenol neutral during the initial partition.[1]

Q2: I see "ghost peaks" or degradation in my GC-MS analysis.

Diagnosis: Thermal degradation. Mechanism: Dinitrophenols and their parent esters (Dinocap) are thermally labile.[1] The high temperatures of a GC injector (250°C+) can cause breakdown or adsorption to active sites in the liner [4, 5]. Fix:

  • Switch to LC-MS/MS: This is the gold standard.[1] Use ESI Negative mode (Electrospray Ionization).[1] The phenolic proton is easily removed, creating a strong [M-H]- signal (m/z ~295) [5].[1]

  • If GC is mandatory: Derivatize the phenol using diazomethane or BSTFA to form a stable ether/silyl ether.[1] This improves volatility and thermal stability.[1] Use a cool on-column injection if possible.[1]

Q3: Can I just measure the parent ester (Meptyldinocap) to estimate the phenol?

Diagnosis: Risky assumption.[1] Mechanism: The parent ester hydrolyzes to the phenol naturally in the environment (half-life can be hours to days depending on pH) [5]. Furthermore, alkaline extraction conditions can artificially induce hydrolysis during your experiment, leading to false positives for the phenol and false negatives for the parent. Fix:

  • To measure Total Residue : Add base (NH3) to force complete hydrolysis, then measure the phenol [5].[1]

  • To measure Specific Phenol : Maintain acidic conditions strictly to prevent artificial hydrolysis of any remaining parent compound.[1]

Module 3: Logic Visualization

Diagram 1: The pH-Extraction Decision Tree

Caption: This logic flow dictates the mandatory acidification steps required based on the matrix type to prevent ionization loss.

ExtractionLogic Start Start: Sample Containing 2,4-Dinitro-6-(1-methylheptyl)phenol CheckMatrix Identify Matrix Start->CheckMatrix Water Aqueous Sample (Water/Urine) CheckMatrix->Water Solid Solid Sample (Soil/Plant) CheckMatrix->Solid CheckpH Check pH vs pKa (4.09) Water->CheckpH ActionQue Action: Acidify ACN with Formic Acid Proceed to QuEChERS Solid->ActionQue Neutral pH 7 (Neutral) CheckpH->Neutral No Adjustment Acidic pH < 2 (Acidified) CheckpH->Acidic Add HCl ResultBad Analyte Ionized (Anionic) High Water Solubility POOR EXTRACTION Neutral->ResultBad ResultGood Analyte Neutral High Lipophilicity (LogP 6.27) EFFICIENT PARTITIONING Acidic->ResultGood ActionSPE Action: Acidify with HCl Proceed to SPE (HLB) ResultGood->ActionSPE ActionQue->ResultGood Ensures Neutrality

Diagram 2: Analytical Workflow & Speciation

Caption: Mechanistic view of how pH impacts the molecular state and detection method selection.

Speciation Substance 2,4-DNOP (pKa 4.09) AcidEnv AcidEnv Substance->AcidEnv BaseEnv BaseEnv Substance->BaseEnv NeutralForm Neutral Form (R-OH) LogP ~6.3 Soluble in Organic Solvents GC-Amenable (with derivatization) AcidEnv->NeutralForm Protonation IonForm IonForm BaseEnv->IonForm Deprotonation Detection Detection Strategy NeutralForm->Detection Extraction Target IonForm->Detection Direct Injection (Water only)

Module 4: Physicochemical Reference Data

PropertyValueImplication for Extraction
Molecular Weight 265.35 g/mol Suitable for GC and LC analysis.[1]
pKa 4.09 (at 25°C) [1, 2]High Priority: Must extract at pH < 2.[1]
LogP (Octanol/Water) 6.27 [2, 3]Highly hydrophobic only when neutral.[1] Sticks to plastic/glass if not in solvent.[1]
Solubility Water: < 30 µg/L [3] Methanol: SolubleUse Methanol or Acetonitrile for stock solutions.[1]
Stability Hydrolysis: Stable in acid.[1][2] Photolysis: Unstable.[1]Store samples in amber vials. Protect from light.

References

  • Pearce, P. J., & Simkins, R. J. J. (1968).[1][2] Acid strengths of some substituted picric acids. Canadian Journal of Chemistry, 46(2), 241-248.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol (Analogous structure data).[1]

  • ChemicalBook. 2,4-Dinitro-6-(1-methylheptyl)phenol Properties and Safety.

  • European Union Reference Laboratories (EURL) for Residues of Pesticides. (2022).[1] Analytical Observations Report: Analysis of Meptyldinocap and Dinocap.

Sources

Optimization

"2,4-Dinitro-6-(1-methylheptyl)phenol" addressing matrix effects in mass spectrometry

The following technical guide addresses the specific challenges of analyzing 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7), the primary bioactive metabolite and hydrolysis product of the fungicide Dinocap . This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of analyzing 2,4-Dinitro-6-(1-methylheptyl)phenol (CAS: 3687-22-7), the primary bioactive metabolite and hydrolysis product of the fungicide Dinocap .

This compound is an acidic dinitrophenol derivative (pKa ~3.8–4.0).[1][2][3] In mass spectrometry, it presents a unique "perfect storm" for matrix effects: it requires Negative Electrospray Ionization (ESI-) , a mode highly susceptible to suppression by co-eluting acidic matrix components (e.g., phospholipids, organic acids), and it possesses high adsorption potential ("stickiness") in LC flow paths.[1][2]

Topic: Mitigating Matrix Effects in LC-MS/MS Analysis

Part 1: The Core Problem – Mechanism of Suppression

User Question: Why does my signal for 2,4-DNOP drop by >50% when I switch from solvent standards to matrix extracts, even after QuEChERS cleanup?

Technical Diagnosis: You are experiencing Charge Competition and Droplet Saturation in the ESI source.

  • Ionization Mode: 2,4-DNOP must be analyzed in ESI(-) due to its acidic phenolic protons.[1][2][3]

  • The Interferences: Biological and environmental matrices are rich in endogenous acids (fatty acids, phospholipids, fulvic acids).[1][2] These co-elute with 2,4-DNOP on standard C18 gradients.[1][2][3]

  • The Mechanism: In the ESI droplet, these matrix components accumulate at the droplet surface.[2] Because they are often present at concentrations

    
     times higher than your analyte, they consume the available surface charge and prevent the 2,4-DNOP ions from entering the gas phase.
    

Visualizing the Suppression Mechanism:

MatrixSuppression cluster_ESI ESI Droplet Dynamics (Negative Mode) Droplet Charged Droplet (High Voltage) Surface Droplet Surface (Limited Charge Sites) Droplet->Surface Competition MS_Inlet Mass Spec Detector (Low Signal) Surface->MS_Inlet Ion Release (Coulombic Fission) Evap Solvent Evaporation Analyte 2,4-DNOP (Trace Level) Analyte->Droplet Analyte->Surface Blocked Matrix Matrix Acids (High Conc.) Matrix->Droplet Matrix->Surface Dominates Surface (Suppression)

Caption: Mechanism of ion suppression where high-concentration matrix components block the analyte from accessing the droplet surface necessary for gas-phase release.[1][2]

Part 2: Troubleshooting Workflow & Protocols
Module A: Sample Preparation (The "PSA" Trap)

Q: I used a standard QuEChERS kit with PSA (Primary Secondary Amine) cleanup, but my recovery is near zero. Is the matrix destroying the compound?

A: STOP using PSA.

  • The Cause: PSA is a weak anion exchanger designed to remove organic acids (like fatty acids) from extracts.[1][2][3] 2,4-DNOP is an acidic phenol.[1][2][3][4] The PSA sorbent binds your analyte irreversibly under typical extraction conditions.[1][2][3]

  • The Solution: Use a PSA-Free cleanup step.[1][2][3]

Recommended Protocol: Acidified Extraction

  • Extraction: Use QuEChERS Citrate Buffered method (EN 15662).[1][2][3][5]

    • Modification: Ensure the pH is < 5.[1][2][3] If the matrix is alkaline, add 0.1% Formic Acid to the acetonitrile extraction solvent.

  • Cleanup (dSPE):

    • Do Use: C18 (removes lipids) and GCB (Graphitized Carbon Black - removes pigments/chlorophyll).[1][2][3]

    • Do NOT Use: PSA or Aminopropyl phases.[1][2][3]

    • Alternative:Z-Sep+ (Zirconia-based) sorbents are excellent for removing phospholipids (major suppressors) without retaining acidic phenols.[1][2][3]

Module B: Chromatography & Separation

Q: I see a broad peak and shifting retention times. How can I separate the analyte from the suppression zone?

A: 2,4-DNOP is hydrophobic (LogP ~3.8–4.[1][2][3]0) but ionizable.[1][2][3] You need to lock its protonation state.[1][2][3]

Optimized LC Conditions:

Parameter Setting Rationale
Column C18 with Polar Endcapping (e.g., Acquity HSS T3 or Zorbax SB-C18) withstands acidic pH; prevents peak tailing caused by silanol interactions.[1][2][3]
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.01% Acetic Acid Buffer is critical.[1][2][3] Acetate enhances ionization in ESI(-).[1][2][3] Avoid Formic Acid if possible, as it can suppress negative ion signal compared to acetate.[1][2][3]
Mobile Phase B Methanol or Acetonitrile Methanol often provides better sensitivity for nitrophenols in ESI(-).[1][2][3]
Gradient Start at 30% B, ramp to 95% B. Elute phospholipids (suppressors) late in the run (wash step) to separate them from the analyte.[1][2]

| Flow Rate | 0.3 – 0.4 mL/min | Lower flow rates improve desolvation efficiency in ESI(-).[1][2][3] |

Module C: Internal Standards (The "Golden Rule")

Q: I cannot buy isotopically labeled 2,4-DNOP. What should I use to correct for matrix effects?

A: Without a matched stable isotope standard (SIL), matrix effects will destroy quantitative accuracy.[1][2] If custom synthesis of


-2,4-DNOP  is not possible, use a Structural Analog .

Selection Hierarchy:

  • Gold Standard:

    
    -2,4-Dinitrophenol (if available) or Deuterated Dinocap (Dinocap-d9).[1][2][3]
    
  • Silver Standard (Structural Analog): Dinoseb (2-sec-butyl-4,6-dinitrophenol).[1][2][3]

    • Why: It is structurally almost identical (butyl vs. methylheptyl chain) and has similar pKa/ionization properties.[1][2][3]

    • Risk:[1][2] You must ensure Dinoseb is not present in the sample (it is a banned herbicide).[1][2]

  • Bronze Standard: DNOC (2-methyl-4,6-dinitrophenol).[1][2][3][6]

    • Why: Commercially available.[1][2][3][7]

    • Warning: Elutes earlier than 2,4-DNOP; may not experience the exact same suppression zone.[1][2][3]

Part 3: Mass Spectrometry Parameters

MRM Transition Table for 2,4-Dinitro-6-(1-methylheptyl)phenol Note: Precursor ion is based on the deprotonated molecule [M-H]-.[1][2][3]

Precursor Ion (m/z)Product Ion (m/z)Loss IDPurposeCollision Energy (V)
295.3 249.2

Quantifier 20 - 25
295.3 219.2

Qualifier30 - 35
295.3 265.2

Qualifier15 - 20

Technical Note: The "1-methylheptyl" chain is an isomeric mixture in technical Dinocap.[1][2][3] Ensure your integration window covers the cluster of isomers if you are analyzing the technical grade mixture, although the 2,4-dinitro isomer specifically usually elutes as a defined peak or close doublet.[2]

Part 4: Decision Matrix for Troubleshooting

TroubleshootingTree Start Start: Low Recovery or Variable Signal Step1 Check Extraction pH Start->Step1 Step2 Check Cleanup Sorbent Step1->Step2 If pH OK Action1 Acidify Extraction (pH < 5) Step1->Action1 If pH > 6 Step3 Check Internal Standard Response Step2->Step3 No PSA Used Action2 REMOVE PSA/Amines Use C18/Z-Sep Step2->Action2 Used PSA? Action3 Use Matrix-Matched Calibration Step3->Action3 ISTD also suppressed Check Source/Inlet Cleanliness Check Source/Inlet Cleanliness Step3->Check Source/Inlet Cleanliness ISTD stable, Analyte varies

Caption: Decision tree for diagnosing low recovery. The most common error is using PSA cleanup which strips the acidic analyte.

References
  • European Union Reference Laboratories (EURL-SRM). (2022).[1][2][3] Analysis of Dinocap and Meptyldinocap by modified QuEChERS. Retrieved from [1][2][3]

  • Food and Agriculture Organization (FAO). Dinocap: Residue and Analytical Aspects.[1][2][3] FAO Plant Production and Protection Paper.[1][2][3][8] Retrieved from [1][2][3]

  • Niessen, W. M. A. (2010).[1][2][3] Matrix effects in LC–MS/MS: Causes, Assessment and Strategies for Elimination. Journal of Chromatography A. (General reference for ESI- suppression mechanisms).[1][2][3]

  • PubChem. 2,4-Dinitro-6-(1-methylheptyl)phenol Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

Sources

Troubleshooting

"2,4-Dinitro-6-(1-methylheptyl)phenol" avoiding explosive reactions with bases

Topic: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap Isomer) Ticket ID: DNP-ISO-SAFETY-001 Urgency: CRITICAL CRITICAL SAFETY ALERT STOP AND READ: 2,4-Dinitro-6-(1-methylheptyl)phenol is a dinitrophenol (DNP) derivative ....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap Isomer) Ticket ID: DNP-ISO-SAFETY-001 Urgency: CRITICAL

CRITICAL SAFETY ALERT

STOP AND READ: 2,4-Dinitro-6-(1-methylheptyl)phenol is a dinitrophenol (DNP) derivative . While the alkyl chain increases lipophilicity, the dinitro-aromatic core retains the properties of an energetic material.

THE HAZARD: Reaction with bases (NaOH, KOH, Ammonia) forms anhydrous nitrophenolate salts . These salts are shock-sensitive, friction-sensitive, and thermally unstable explosives, similar to picrates.

Module 1: The Chemistry of the Hazard (FAQ)

Q1: Why is adding a base to this compound considered an explosion hazard?

A: The danger lies in the transition from a covalent phenol to an ionic salt.

  • Mechanism: The two nitro groups on the ring are strongly electron-withdrawing. This delocalizes the negative charge on the phenoxide oxygen (formed after deprotonation by a base), stabilizing the anion.

  • The Trap: While the solution of the salt is generally stable, the solid anhydrous salt possesses high crystal lattice energy and oxygen balance favorable for rapid decomposition.

  • Trigger: If you allow a basic solution of this compound to dry (e.g., on a rotary evaporator or a spill on the bench), the resulting solid residue is a high explosive.

Q2: Does the 1-methylheptyl (sec-octyl) chain prevent this explosivity?

A: No. While the bulky alkyl group makes the free phenol an oily liquid (or low-melting solid) and reduces water solubility, it does not neutralize the explosive potential of the dinitro-aromatic core in its salt form. In fact, the alkyl group can complicate decontamination by making the compound adhere to surfaces, where it can inadvertently react with alkaline cleaning agents.

Q3: How do I know if I have formed the dangerous salt?

A: Look for Color Change and Precipitation .

  • Free Phenol: Typically yellow/orange oil or solid.

  • Phenolate Salt: Deep red or dark orange.

  • Warning Sign: If you see a deep red precipitate forming upon addition of a base, you have generated the nitrophenolate salt. Do not filter or dry this solid.

Module 2: Safe Handling & Neutralization Protocols

Protocol A: Safe Extraction/Workup (The "Always Acidic" Rule)

Use this protocol when isolating the compound from a reaction mixture.

Objective: Ensure the compound remains in its protonated (free phenol) state during all concentration steps.

ParameterCritical Limit / Instruction
pH Control Maintain pH < 4.0 at all times during isolation.
Solvent Keep the compound dissolved in organic solvent (DCM, EtOAc).
Temperature Do not exceed 50°C during evaporation.

Step-by-Step Workflow:

  • Quenching: If your reaction mixture is basic, cool to 0°C.

  • Acidification: Slowly add 1M HCl or H₂SO₄ with stirring. Monitor pH.

    • Target: pH 1–2.

    • Visual Check: Color should shift from dark red (salt) to lighter yellow (free phenol).

  • Phase Cut: Extract into an organic solvent (e.g., Dichloromethane). The nitrophenol will move to the organic layer.

  • Washing: Wash the organic layer with brine/water.

    • Validation: Check the pH of the aqueous waste. It must be acidic. If it is basic, you risk leaving residual explosive salts in the aqueous waste trap.

  • Drying: Dry the organic layer over MgSO₄ or Na₂SO₄.

  • Concentration: You may now safely rotovap the organic solvent, provided the pre-wash was acidic .

Protocol B: Decontamination of Spills

Never use standard alkaline cleaners (like Bleach or Ammonia) on DNP spills.

  • Isolate: Evacuate the immediate area.

  • Solvate: If the spill has dried to a crust, do not scrape . Mist gently with water or ethanol to desensitize.

  • Neutralize: Apply a dilute acid solution (5% acetic acid or citric acid) to ensure the substance is in the phenol state.

  • Clean: Absorb with inert material (sand/vermiculite). Dispose of as hazardous chemical waste (clearly labeled "Dinitrophenol - Explosive Hazard").

Module 3: Troubleshooting & Emergency Response

Scenario: "I added NaOH and a red solid precipitated. What do I do?"

Status: HIGH DANGER. You have precipitated the shock-sensitive salt.

  • Stop: Do not scrape, stir vigorously, or attempt to filter the solid.[1]

  • Re-solvate: Immediately add a large volume of water or ethanol to redissolve the solid.

  • Re-acidify: Slowly add dilute acid (HCl) to the mixture until the red solid dissolves and the solution turns yellow/orange.

  • Extract: Proceed with Protocol A (Extraction) to move the compound back into a safe organic solvent.

Scenario: "The rotary evaporator bath turned red."

Status: Contamination Risk. You likely bumped a basic solution into the bath.

  • Acidify the Bath: Immediately add technical grade acid (citric or acetic) to the water bath until the red color dissipates.

  • Disposal: Treat the bath water as hazardous waste. Do not pour down the drain (reacts with metal plumbing).

Module 4: Process Visualization

Diagram 1: The Danger Pathway vs. The Safe Pathway

This logic flow illustrates the critical decision points that lead to stability or explosion.

G Start Start: 2,4-Dinitro-6-(1-methylheptyl)phenol BaseAdd Action: Add Base (NaOH/KOH) Start->BaseAdd SaltSol Forms Nitrophenolate Anion (Deep Red Solution) BaseAdd->SaltSol Deprotonation Dry Action: Evaporate/Dry SaltSol->Dry CRITICAL ERROR AcidAdd Action: Acidify (pH < 4) SaltSol->AcidAdd CORRECTIVE ACTION Explosion RESULT: EXPLOSION (Shock Sensitive Salt) Dry->Explosion Thermal/Shock Trigger PhaseCut Extraction: Organic Layer AcidAdd->PhaseCut SafeIso RESULT: Stable Free Phenol PhaseCut->SafeIso

Caption: Figure 1. The "Red Path" indicates the formation of the unstable salt. The "Green Path" demonstrates the required acidification step to return the molecule to its stable phenol state.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. PubChem.[2] Retrieved February 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Dinocap - Substance Information. Retrieved February 1, 2026, from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (P. G.[3][4][5][6][7] Urben, Ed.) (8th ed.). Elsevier. (Standard reference for polynitroaryl explosive hazards).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol and 2,4-Dinitrophenol (DNP) Activity

A Senior Application Scientist's Guide for Researchers This guide provides an in-depth, objective comparison of the biological activities of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its struct...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

This guide provides an in-depth, objective comparison of the biological activities of 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, and its structural analog, 2,4-Dinitrophenol (DNP). Both compounds are potent metabolic agents, but their distinct applications—Dinoseb as a herbicide and DNP as a notorious weight-loss agent—stem from crucial differences in their chemical structure and resulting toxicological profiles.

Introduction: A Tale of Two Dinitrophenols

2,4-Dinitrophenol (DNP) and Dinoseb share a common dinitrophenol core, which is responsible for their profound biological effects.[1] Historically, DNP was utilized as a diet aid due to its ability to dramatically increase metabolic rate, while Dinoseb was developed as a non-selective contact herbicide.[1] Both have been largely discontinued for these uses in many parts of the world due to severe toxicity concerns.[1][2]

The primary structural difference lies in the alkyl substituent at the 6-position of the phenol ring. DNP is unsubstituted at this position, whereas Dinoseb possesses a 1-methylheptyl (or sec-butyl) group.[2] This seemingly minor addition significantly alters the molecule's lipophilicity and, consequently, its potency and toxicological profile.

The Shared Mechanism: Uncoupling of Oxidative Phosphorylation

Both DNP and Dinoseb exert their primary effect by acting as protonophores, which uncouple oxidative phosphorylation in mitochondria.[1][2][3][4] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton motive force. This electrochemical gradient is then used by ATP synthase to produce ATP, the cell's energy currency.

Dinitrophenols disrupt this process. Being weakly acidic and lipid-soluble, they can pick up a proton in the acidic intermembrane space, diffuse across the inner mitochondrial membrane, and release the proton into the alkaline mitochondrial matrix.[2] This action dissipates the proton gradient, effectively short-circuiting the ATP synthase.[1] Instead of being converted into ATP, the energy from the proton gradient is lost as heat, leading to a significant increase in basal metabolic rate and body temperature.[1][5][6]

Seahorse_XF_Workflow A 1. Cell Seeding Seed cells (e.g., C2C12 myoblasts) in a Seahorse XF plate and allow to adhere. B 2. Compound Preparation Prepare serial dilutions of DNP and Dinoseb. Load into the injector ports of the sensor cartridge. A->B C 3. Assay Execution Place the cell plate in the XF Analyzer. Establish baseline OCR. B->C D 4. Injection Sequence Inject DNP or Dinoseb to measure uncoupled respiration. Inject Oligomycin (ATP synthase inhibitor). Inject FCCP (a potent uncoupler, for maximal respiration). Inject Rotenone/Antimycin A (Complex I/III inhibitors) to measure non-mitochondrial respiration. C->D E 5. Data Analysis Normalize OCR data to cell number. Calculate basal respiration, maximal respiration, and spare respiratory capacity. Compare dose-response curves for DNP and Dinoseb. D->E

Caption: Workflow for assessing uncoupler activity via respirometry.

Detailed Step-by-Step Methodology
  • Cell Culture: Plate an appropriate cell line (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at a density that achieves 80-90% confluency on the day of the assay. Incubate under standard conditions.

  • Hydration of Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with sterile water and keep it in a non-CO2 incubator overnight.

  • Preparation of Assay Medium: On the day of the assay, replace the hydrating water with Seahorse XF Calibrant and incubate the sensor cartridge at 37°C in a non-CO2 incubator for at least 1 hour.

  • Cell Plate Preparation: Remove the cell culture medium from the cells, wash twice with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine), and add the final volume of assay medium to each well. Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Compound Loading: Prepare stock solutions of DNP and Dinoseb and dilute them to the desired working concentrations. Load the compounds into the appropriate injector ports of the sensor cartridge. A typical experiment would include a vehicle control and a range of concentrations for each compound to generate a dose-response curve.

  • Running the Assay: Calibrate the Seahorse XF Analyzer with the sensor cartridge. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay protocol. The protocol will consist of baseline measurements followed by sequential injections of the test compounds.

  • Data Analysis: After the run, normalize the OCR data, typically to cell count or protein concentration per well. Plot the OCR against time to visualize the effects of each injection. The key parameter for comparison is the stimulation of OCR following the injection of DNP or Dinoseb. A more potent uncoupler will elicit a greater increase in OCR at a lower concentration.

Causality Note: The injection of oligomycin after the test uncoupler is a critical control. [7]It confirms that the increased respiration is indeed due to uncoupling, as the oxygen consumption will remain high, whereas in coupled mitochondria, it would decrease significantly.

Conclusion and Future Perspectives

Both 2,4-Dinitrophenol and Dinoseb are powerful mitochondrial uncouplers that disrupt cellular energy production. The key differentiator is the 1-methylheptyl group in Dinoseb, which enhances its lipophilicity, likely increasing its uncoupling potency and contributing to its distinct toxicological profile, including severe reproductive and developmental toxicity. [2][8][9]This makes Dinoseb a potent herbicide but renders it exceptionally hazardous to non-target organisms, including humans.

While the use of these specific compounds is now highly restricted due to their narrow therapeutic index and high toxicity, the mechanism of mitochondrial uncoupling remains an area of intense research interest. [6]The development of controlled, tissue-specific uncouplers holds therapeutic promise for metabolic diseases such as obesity and non-alcoholic fatty liver disease. Understanding the structure-activity relationships and toxicological profiles of classic uncouplers like DNP and Dinoseb provides an essential foundation for the rational design of safer, next-generation metabolic therapies.

References

  • 2,4-Dinitrophenol - Wikipedia. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. [Link]

  • Canada.ca. (2021). Screening assessment dinoseb. [Link]

  • Dinoseb - Wikipedia. [Link]

  • EXTOXNET PIP. (n.d.). DINOSEB. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

  • Koopman, W. J. H., Verkaart, S., Hajnóczky, G., & Willems, P. H. G. M. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences, 74(18), 3349–3380. [Link]

  • Matsumoto, M., et al. (2010). Update on the Dinoseb Public Health Goal. OEHHA - CA.gov. [Link]

  • Minnesota Department of Health. (2018). Dinoseb Toxicological Summary. [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf. [Link]

  • O'Neal, M. A., & Zheng, J. (2015). 2,4 Dinitrophenol as Medicine. Molecular and Cellular Endocrinology, 418, 1-6. [Link]

  • University of Hertfordshire. (n.d.). Dinoseb (Ref: HOE 26150). AERU. [Link]

  • Eto, K. (2011). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. SciSpace. [Link]

Sources

Comparative

Comparative Analysis of Alkyl-Substituted Dinitrophenols: Dinoseb vs. 2,4-Dinitro-6-(1-methylheptyl)phenol

[1] Executive Summary: The Lipophilic Shift This guide analyzes the structure-activity relationship (SAR) between two potent mitochondrial uncouplers: Dinoseb (2-sec-butyl-4,6-dinitrophenol) and 2,4-Dinitro-6-(1-methylhe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Lipophilic Shift

This guide analyzes the structure-activity relationship (SAR) between two potent mitochondrial uncouplers: Dinoseb (2-sec-butyl-4,6-dinitrophenol) and 2,4-Dinitro-6-(1-methylheptyl)phenol (often referred to as Dinocap phenol or 2,4-DNOP).[1]

While both molecules share the 2,4-dinitrophenol (DNP) pharmacophore responsible for protonophoric uncoupling, the variation in the alkyl side chain—a 4-carbon sec-butyl group in Dinoseb versus an 8-carbon 1-methylheptyl group in 2,4-DNOP—fundamentally alters their physiochemical properties.[1] This "lipophilic shift" dictates their divergent utility: Dinoseb acts as a systemic broad-spectrum herbicide/insecticide with high acute mammalian toxicity, while 2,4-DNOP functions primarily as a surface-acting fungicide/acaricide with a distinct toxicological profile.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

The efficacy and toxicity of these compounds are governed by their ability to partition into the mitochondrial inner membrane (MIM).[1] The LogP value is the critical determinant here.[1]

FeatureDinoseb 2,4-Dinitro-6-(1-methylheptyl)phenol
Common Name DinosebDinocap Phenol (2,4-DNOP)
CAS Number 88-85-73687-22-7
Alkyl Chain sec-Butyl (C4)1-Methylheptyl (C8)
Molecular Weight 240.21 g/mol 266.29 g/mol
Lipophilicity (LogP) ~3.6~6.3
pKa ~4.6~5.6
Primary Use Herbicide (Banned in EU/US), InsecticideFungicide, Acaricide (Hydrolysis product of Dinocap)
Physical State Orange/Brown Solid or LiquidDark Brown Viscous Liquid/Oil

Scientist's Insight: Dinoseb's LogP of ~3.6 places it in the "Goldilocks zone" for systemic bioavailability in mammals, allowing it to cross biological barriers (gut, blood-brain barrier) rapidly.[1] 2,4-DNOP, with a LogP >6, is extremely lipophilic.[1] It tends to sequester in lipid bilayers and has lower systemic mobility, which restricts its acute lethality but enhances its persistence in fungal membranes.[1]

Mechanism of Action: Protonophoric Uncoupling

Both compounds function as protonophores.[1] They shuttle protons (H+) from the mitochondrial intermembrane space (IMS) back into the matrix, bypassing ATP Synthase.[1] This collapses the proton motive force (


), leading to maximum respiration rates (State 4 respiration) without ATP production—energy is dissipated as heat.[1]
Mechanistic Pathway (DOT Visualization)[1]

MitochondrialUncoupling IMS Intermembrane Space (High H+) DNP_O DNP- (Anion) Membrane Impermeable IMS->DNP_O H+ Binding (pKa dependent) ATPS ATP Synthase (Bypassed) IMS->ATPS Normal Path (Blocked) Matrix Mitochondrial Matrix (Low H+) Matrix->DNP_O Deprotonation (Release H+) Heat Heat Generation (Hyperthermia) Matrix->Heat Energy Dissipation DNP_O->IMS Return to IMS (Electrogenic) DNP_OH DNP-H (Neutral) Membrane Permeable DNP_O->DNP_OH Protonation DNP_OH->Matrix Diffusion across MIM

Caption: The Protonophore Cycle. The phenolic hydroxyl group accepts a proton in the acidic IMS, diffuses across the lipid membrane, and releases the proton in the alkaline matrix.[1]

Efficacy Comparison

Dinoseb: The Systemic Toxicant[1]
  • Performance: Dinoseb is a highly potent uncoupler of oxidative phosphorylation.[1] Its relatively small size and moderate lipophilicity allow it to penetrate plant cuticles and mammalian tissues rapidly.[1]

  • Application: Historically used to control broadleaf weeds and insects.[1] It kills by rapid energy depletion and cellular necrosis.[1]

  • Limitation: Lack of selectivity.[1] It uncouples mitochondria in crops, pests, and farmers with equal efficiency.[1]

2,4-DNOP: The Surface-Active Fungicide[1]
  • Performance: The C8 alkyl chain anchors the molecule into the lipid bilayer of fungal spores (e.g., powdery mildew).[1]

  • Selectivity: Its extreme lipophilicity limits systemic translocation within the plant (and the mammal).[1] It acts primarily as a contact toxicant.[1]

  • Efficacy Data: In comparative assays, 2,4-DNOP shows high efficacy against Erysiphe species (powdery mildew) where Dinoseb causes excessive phytotoxicity to the host plant before controlling the fungus.[1]

Toxicity Profile & Safety

This is the critical differentiator for drug development and regulatory approval.[1]

Acute Toxicity (Mammalian)[1]
  • Dinoseb:

    • LD50 (Rat, Oral): ~25–50 mg/kg.[1]

    • Symptoms: Hyperthermia (cooking from the inside), sweating, tachycardia, death within hours.[1]

    • Status: Banned/Severely Restricted globally due to narrow therapeutic index and teratogenicity.[1]

  • 2,4-DNOP:

    • LD50 (Rat, Oral): ~980 mg/kg (significantly less toxic acutely).[1]

    • Reasoning: The high LogP results in slower absorption from the gut and sequestration in adipose tissue, preventing the rapid "spike" in plasma concentration that causes fatal hyperthermia.[1]

Teratogenicity (Developmental Toxicity)

Both compounds are teratogens, but the risk profile differs.[1]

  • Mechanism: Uncoupling in the embryo/fetus leads to ATP depletion during critical organogenesis.[1]

  • Dinoseb: A potent teratogen (neural tube defects, skeletal anomalies) at low doses.[1]

  • 2,4-DNOP: Also teratogenic.[1][2] In mice, it causes cleft palate and neural tube defects.[1] This toxicity is the primary reason the parent compound (Dinocap) has faced regulatory scrutiny and replacement by specific isomers (Meptyldinocap) or alternative chemistries.[1]

Experimental Protocols

To objectively compare these compounds, researchers must use self-validating assays that measure mitochondrial function directly.[1]

Protocol A: Mitochondrial Respiration Assay (Seahorse XF / Clark Electrode)

Objective: Determine the EC50 for uncoupling (stimulation of State 4 respiration).[1]

  • Isolation: Isolate rat liver mitochondria (RLM) via differential centrifugation in mannitol/sucrose buffer (pH 7.4).[1]

  • Basal Measurement: Incubate RLM (0.5 mg protein/mL) in respiration buffer with succinate (Substrate) and rotenone (Complex I inhibitor).[1]

  • State 3 Induction: Add ADP to stimulate ATP synthesis.[1] Wait for depletion (return to State 4).

  • Titration: Sequentially inject Dinoseb or 2,4-DNOP (0.1 µM to 50 µM).[1]

  • Readout: Measure Oxygen Consumption Rate (OCR).

    • Expectation: Both will increase OCR.[1] Dinoseb will likely peak at lower concentrations.[1] 2,4-DNOP may show a "cutoff" effect where high concentrations inhibit respiration due to membrane perturbation.[1]

  • Validation: Use FCCP as a positive control for maximal uncoupling.

Protocol B: Cytotoxicity vs. Uncoupling (Therapeutic Index)

Objective: Differentiate between uncoupling efficacy and cell death.

  • Cell Line: HepG2 or L6 Myoblasts.[1]

  • Treatment: Treat cells with increasing concentrations of compounds for 4 hours.[1]

  • Dual Assay:

    • ATP Levels: CellTiter-Glo (Luminescence).[1]

    • Viability: LDH Release (Membrane integrity).[1]

  • Analysis: Plot ATP depletion curves against LDH release curves.

    • Dinoseb: Curves often overlap (Toxic dose is close to effective uncoupling dose).[1]

    • 2,4-DNOP: Look for a wider window where ATP drops without massive LDH release.[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitochondrial Assay cluster_2 Phase 3: Toxicity Profile Step1 Compound Prep (DMSO Solubilization) Step3 Isolated Mitochondria (Rat Liver) Step1->Step3 Step5 Cell Viability (MTT/LDH) Step1->Step5 Step2 LogP Determination (HPLC/Shake-flask) Step4 Seahorse XF / Oxygraph (Titration 0.1-50µM) Step3->Step4 Result1 Output: EC50 Uncoupling Step4->Result1 Step6 Teratogenicity Screen (Zebrafish/Mouse Model) Step5->Step6 Result2 Output: LD50 / NOAEL Step6->Result2

Caption: Integrated workflow for comparing uncoupling potency against toxicological endpoints.

References

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity.[1] Biochemical Pharmacology, 18(6), 1389-1401.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2003).[1] Reregistration Eligibility Decision (RED) for Dinocap.[1] EPA Archives.[1] Link

  • Rogers, J. M., et al. (1988).[1] Developmental toxicity of dinocap in the mouse is not due to two isomers of the major active ingredient.[1] Teratogenesis, Carcinogenesis, and Mutagenesis, 8(6), 365-373.[1] Link

  • Starkov, A. A., & Wallace, K. B. (2002).[1] Structural determinants of fluorochemical-induced mitochondrial dysfunction. Toxicological Sciences, 66(2), 244-252.[1] (Provides context on LogP and uncoupling). Link[1]

Sources

Validation

Comparative Analysis Guide: 2,4-Dinitro-6-(1-methylheptyl)phenol (2,4-DNOP) vs. Mitochondrial Uncouplers

Executive Summary & Chemical Identity 2,4-Dinitro-6-(1-methylheptyl)phenol (referred to herein as 2,4-DNOP ) is the active uncoupling metabolite of the fungicide Meptyldinocap (and the legacy mixture Dinocap). While hist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,4-Dinitro-6-(1-methylheptyl)phenol (referred to herein as 2,4-DNOP ) is the active uncoupling metabolite of the fungicide Meptyldinocap (and the legacy mixture Dinocap). While historically categorized as an agrochemical, its pharmacological profile as a lipophilic protonophore necessitates a rigorous comparison with standard research uncouplers like FCCP , 2,4-Dinitrophenol (DNP) , and the mitochondria-selective BAM15 .

Key Technical Insight: Unlike the classic DNP, 2,4-DNOP possesses a branched 8-carbon lipophilic tail (1-methylheptyl). This structural modification significantly alters its membrane partition coefficient (


), enhancing its association with the Inner Mitochondrial Membrane (IMM) but also increasing its retention in lipid-rich tissues compared to the water-soluble DNP.
Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 2,4-Dinitro-6-(1-methylheptyl)phenol

  • Common Aliases: 2,4-DNOP, Dinocap Phenol, Dinitrooctylphenol.

  • Mechanism: Protonophore (H

    
     ionophore).
    
  • Primary Utility: Toxicology screening, pesticide metabolite analysis, comparative bioenergetics.

Mechanism of Action: The Protonophoric Cycle

All agents in this comparison function as protonophores. They act as lipid-soluble weak acids that shuttle protons across the IMM, dissipating the protonmotive force (


) required for ATP synthesis.[1] This induces "uncoupled" respiration, where oxygen consumption maximizes as the Electron Transport Chain (ETC) fights to restore the gradient.
Mechanistic Diagram (Graphviz)

ProtonophoreCycle cluster_Membrane Inner Mitochondrial Membrane (IMM) IMS Intermembrane Space (High [H+]) UH Protonated Uncoupler (UH) IMS->UH H+ Binding (Acidic pH) Matrix Mitochondrial Matrix (Low [H+]) U_minus Deprotonated Anion (U-) Matrix->U_minus H+ Release (Basic pH) UH->Matrix Diffusion across IMM U_minus->IMS Return via Electrophoresis

Figure 1: The futile cycle of protonophores. 2,4-DNOP (UH) crosses the lipid bilayer, releases a proton in the matrix, and returns as an anion (U-) driven by the membrane potential.[2][3][4]

Comparative Performance Analysis

The following analysis benchmarks 2,4-DNOP against the "Gold Standard" (FCCP), the "Classic Toxicant" (DNP), and the "Next-Gen" tool (BAM15).

Table 1: Physicochemical and Functional Comparison
Feature2,4-DNOP (Target)DNP (Reference)FCCP (Standard)BAM15 (Modern)
Structure Dinitrophenol + Octyl TailSimple DinitrophenolHydrazonePyrazine
Lipophilicity High (Sticky)Low/ModerateModerateModerate
Potency (EC50) High (< 5 µM)*Low (~20-50 µM)Very High (< 1 µM)High (1-5 µM)
Plasma Membrane Depolarization Yes (High Risk)Yes Yes No (Selective)
Therapeutic Index Narrow (Toxic)Narrow (Lethal)N/A (Research only)Wide
Primary Use Case Toxicology / Pesticide ResearchHistorical / ReferenceMax Respiration AssaysMetabolic Disease Research

*> Note: Potency is cell-type dependent. The lipophilic tail of 2,4-DNOP generally increases potency over DNP but alters kinetics due to membrane retention.

Critical Analysis: Specificity vs. Potency
  • 2,4-DNOP vs. BAM15: This is the most critical distinction for drug development. BAM15 is unique because it selectively uncouples the mitochondrial membrane without affecting the plasma membrane potential. 2,4-DNOP, sharing the core structure of DNP, lacks this selectivity. It will depolarize the plasma membrane, leading to potential cytotoxicity independent of mitochondrial ATP depletion.

  • 2,4-DNOP vs. DNP: 2,4-DNOP is essentially "Super-DNP." The 1-methylheptyl chain facilitates rapid insertion into the lipid bilayer. While this makes it a more effective uncoupler at lower molar concentrations, it also makes it harder to wash out of the system compared to the water-soluble DNP.

Experimental Validation: Respirometry Protocols

To validate 2,4-DNOP activity, we utilize a Mitochondrial Stress Test (Seahorse XF or Oroboros O2k). The goal is to determine the Maximal Respiration Rate without inducing inhibition (the "bell-shaped" curve effect).

Protocol: Dose-Response Titration

Objective: Determine the EC50 and toxicity threshold of 2,4-DNOP in live cells (e.g., HepG2 or C2C12).

  • Preparation:

    • Seed cells at 20,000 cells/well (XF96) 24h prior.

    • Media: Unbuffered DMEM (pH 7.4) with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.

    • Crucial Step:Do NOT add BSA (Bovine Serum Albumin) to the assay media initially. BSA binds lipophilic uncouplers like 2,4-DNOP, shifting the EC50 curve artificially to the right.

  • Workflow (Seahorse XF):

    • Basal Measure: 3 cycles (Mix 3 min / Measure 3 min).

    • Injection A (Oligomycin): 1.5 µM. Inhibits ATP Synthase. Forces cells to rely on leak.

    • Injection B (2,4-DNOP Titration):

      • Design: Load ports with varying concentrations to achieve final well concentrations of 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µM across different columns.

    • Injection C (Rotenone/Antimycin A): 0.5 µM. Shuts down ETC to calculate non-mitochondrial respiration.

  • Data Interpretation:

    • Plot Oxygen Consumption Rate (OCR) vs. Concentration.[5][6]

    • Look for the peak. If OCR drops at 10-20 µM, you have reached the inhibitory threshold (depolarization is so severe that ETC complexes stall or plasma membrane toxicity occurs).

Experimental Logic Diagram

RespirometryWorkflow Start Start: Basal Respiration Oligo Inj A: Oligomycin (Block ATP Synthase) Start->Oligo Uncoupler Inj B: 2,4-DNOP Titration (0.5 - 20 µM) Oligo->Uncoupler Eval Evaluate OCR Response Uncoupler->Eval Result_Peak Peak OCR: Maximal Uncoupling Eval->Result_Peak Optimal Dose Result_Drop OCR Drop: Toxicity/Inhibition Eval->Result_Drop Overdose

Figure 2: Logical flow for determining the optimal uncoupling concentration. 2,4-DNOP requires careful titration due to its narrow therapeutic window.

Safety & Toxicology Profile

Warning: 2,4-DNOP exhibits a classic "Runaway Uncoupling" toxicity profile.

  • Hyperthermia: By dissipating the proton gradient, energy is released as heat. Unlike BAM15, which has a wider safety margin, 2,4-DNOP can rapidly raise organismal temperature to lethal levels.

  • Ocular Toxicity: Historical data on Dinocap (the parent ester) suggests a risk of cataracts, a side effect shared with DNP.

  • Handling:

    • LD50 (Oral, Rat): Approx. 20-50 mg/kg (inferred from Dinocap data).

    • PPE: Full respiratory protection is required. The compound is readily absorbed through the skin due to the 1-methylheptyl tail.

Conclusion

2,4-Dinitro-6-(1-methylheptyl)phenol (2,4-DNOP) is a potent, lipophilic mitochondrial uncoupler. While it shares the fundamental protonophoric mechanism of FCCP and DNP , its physicochemical properties (high lipophilicity) make it distinct.

  • For Research: It serves as an excellent positive control for uncoupling in toxicology studies, particularly when assessing the impact of environmental pollutants.

  • For Therapy: It is inferior to BAM15 . BAM15 provides equivalent uncoupling capacity without the off-target plasma membrane depolarization that characterizes the dinitrophenol class.

References

  • Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism. Link

    • Context: Establishes BAM15 as the superior alternative to DNP/FCCP deriv
  • Childers, C. C., et al. (2014). Dinocap and its hydrolysis products. Pesticide Biochemistry and Physiology. Context: Identifies 2,4-dinitro-6-(1-methylheptyl)phenol as the active toxicant of Dinocap.
  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology. Link

    • Context: found
    • Context: Toxicology data and hydrolysis p
  • Perry, R. J., et al. (2015). Reversal of hypertriglyceridemia, fatty liver, and insulin resistance by a liver-targeted mitochondrial uncoupler. Cell Metabolism. Link

    • Context: Comparative efficacy of DNP derivatives vs.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 2,4-Dinitro-6-(1-methylheptyl)phenol

Executive Summary: The Lipophilic Protonophore Challenge In the search for safe mitochondrial uncouplers to treat metabolic dysfunction-associated steatohepatitis (MASH) and obesity, 2,4-Dinitro-6-(1-methylheptyl)phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Protonophore Challenge

In the search for safe mitochondrial uncouplers to treat metabolic dysfunction-associated steatohepatitis (MASH) and obesity, 2,4-Dinitro-6-(1-methylheptyl)phenol (hereafter referred to as DNHP ) represents a critical case study in Structure-Activity Relationship (SAR).

DNHP is the active hydrolysis product of the agricultural fungicide Dinocap . While historically used for crop protection, its chemical structure—a classic dinitrophenol core modified with a branched lipophilic tail—offers vital data points for medicinal chemists. This guide objectively compares DNHP against the archetypal 2,4-Dinitrophenol (DNP) and the modern benchmark BAM15 , analyzing how the 1-methylheptyl tail alters mitochondrial specificity, membrane residence time, and the therapeutic index (TI).

Key Insight: The addition of the 1-methylheptyl group significantly increases lipophilicity (


) compared to 2,4-DNP. While this enhances membrane association, it introduces complex pharmacokinetic challenges regarding albumin binding and cytotoxicity that modern alternatives like BAM15 aim to resolve.

Mechanism of Action & SAR Logic

The Protonophore Cycle

DNHP functions as a protonophore. It cycles between the mitochondrial intermembrane space (IMS) and the matrix, dissipating the proton motive force (


) as heat rather than ATP synthesis.

Figure 1: Protonophore Mechanism of Action This diagram illustrates the catalytic cycle of DNHP within the Inner Mitochondrial Membrane (IMM).

G Figure 1: The DNHP molecule shuttles protons across the IMM, bypassing ATP Synthase. cluster_IMS Intermembrane Space (High H+) cluster_IMM Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low H+) H_IMS H+ (Proton) DNHP_H_IMS DNHP-H (Protonated) H_IMS->DNHP_H_IMS DNHP_Anion_IMS DNHP- (Anion) DNHP_Anion_IMS->DNHP_H_IMS Protonation (pKa ~4-5) Diffusion_In Membrane Diffusion (Lipophilic) DNHP_H_IMS->Diffusion_In DNHP_H_Matrix DNHP-H (Protonated) Diffusion_In->DNHP_H_Matrix Diffusion_Out Anion Return (Charge Delocalization) Diffusion_Out->DNHP_Anion_IMS H_Matrix H+ (Released) DNHP_H_Matrix->H_Matrix DNHP_Anion_Matrix DNHP- (Anion) DNHP_H_Matrix->DNHP_Anion_Matrix Deprotonation DNHP_Anion_Matrix->Diffusion_Out

SAR Analysis: The 1-Methylheptyl Tail

The defining feature of DNHP is the C8 branched alkyl chain at the ortho position (relative to the hydroxyl group).

  • Lipophilicity (

    
    ): 
    
    • 2,4-DNP:

      
      . Rapidly absorbed but also rapidly cleared; high systemic toxicity (hyperthermia) due to lack of tissue specificity.
      
    • DNHP:

      
      . The 1-methylheptyl tail anchors the molecule in lipid bilayers.
      
  • pKa Modulation: The electron-withdrawing nitro groups lower the pKa of the phenol, allowing it to exist as both an anion and a neutral species at physiological pH (essential for the cycle). The alkyl group has a mild electron-donating effect but primarily influences steric bulk and solubility.

Figure 2: SAR Decision Tree Impact of structural modifications on therapeutic outcomes.

SAR Figure 2: How the alkyl tail modifies the pharmacological profile of the DNP core. Core 2,4-Dinitrophenol Core Mod_Tail Add 1-Methylheptyl Tail Core->Mod_Tail Effect_LogP Increase LogP (Lipophilicity) Mod_Tail->Effect_LogP Effect_pKa Maintain pKa ~4-5 (Proton Cycling) Mod_Tail->Effect_pKa Result_Membrane Increased Membrane Residence Time Effect_LogP->Result_Membrane Result_Tox High Albumin Binding (Reduced Free Fraction) Effect_LogP->Result_Tox Outcome DNHP Profile: Potent Uncoupler but Complex PK/Tox Effect_pKa->Outcome Result_Membrane->Outcome Result_Tox->Outcome

Comparative Performance Guide

This section contrasts DNHP with the industry standard (DNP) and the modern therapeutic candidate (BAM15).

Table 1: Physicochemical & Biological Comparison
Feature2,4-DNP (Classic)DNHP (1-methylheptyl isomer)BAM15 (Modern)
Structure Unsubstituted PhenolBranched Alkyl PhenolPyrazine-based
Primary Use Research / Toxic Ref.Agrochemical (Fungicide)Metabolic Research
Uncoupling Potency (EC50) High (Low

M range)
High (Low

M range)
Moderate-High
Mitochondrial Specificity Low (Affects PM*)Moderate (Lipophilic anchor)High (Mito-specific)
Cytotoxicity Window Very Narrow (TI < 2)Narrow (TI ~2-5)Wide (TI > 15)
Plasma Half-life Short (Rapid elimination)Long (High protein binding)Short/Moderate
Key Risk Acute HyperthermiaCataractogenesis / Repro-toxLow oral bioavailability

*PM = Plasma Membrane (depolarization of PM leads to off-target toxicity).

Technical Analysis[1][2][3][4]
  • DNP causes rapid, systemic uncoupling leading to fatal hyperthermia because it depolarizes plasma membranes as well as mitochondria.

  • DNHP shows improved mitochondrial retention due to the tail. However, highly lipophilic DNPs (like DNHP) strongly bind to plasma albumin. This creates a reservoir effect—the "free" drug concentration is low, but the total body burden is high. This can lead to chronic toxicities (e.g., cataracts, a known side effect of Dinocap exposure) rather than just acute heat production.

  • BAM15 avoids the plasma membrane depolarization entirely, offering a much safer safety profile, though it struggles with oral bioavailability due to solubility issues.

Experimental Protocols (Self-Validating)

To evaluate DNHP in your own lab, use the Seahorse XF Mito Stress Test . This protocol includes built-in quality controls to ensure data integrity.

Protocol: Mitochondrial Uncoupling Assessment

Objective: Determine the EC50 of DNHP uncoupling vs. cytotoxicity.

Reagents:
  • Cell Line: HepG2 or C2C12 myoblasts (Standard metabolic models).

  • Assay Medium: XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Compounds:

    • DNHP (Stock 10 mM in DMSO).

    • Oligomycin (ATP Synthase inhibitor).

    • FCCP (Positive Control).

    • Rotenone/Antimycin A (ETC inhibitors).

Workflow:
  • Seeding: Seed cells at 20,000 cells/well in XF96 plate 24h prior.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection A (Oligomycin 1.5

    
    M):  Inhibits ATP synthesis. Validation: OCR should drop significantly. Remaining OCR is "Proton Leak."
    
  • Injection B (DNHP Titration): Inject varying concentrations of DNHP (e.g., 0.1, 0.5, 1.0, 5.0, 10

    
    M).
    
    • Validation: If DNHP is working, OCR will rise rapidly (Maximal Respiration).

    • Warning: If OCR drops immediately after injection, the dose is cytotoxic (membrane lysis or complex inhibition).

  • Injection C (Rot/AA): Shuts down ETC. Validation: OCR must drop to non-mitochondrial background levels.

Data Calculation:


  • Plot OCR vs. [DNHP].

  • The peak of the bell-shaped curve is the Maximal Uncoupling Dose .

  • The drop-off after the peak indicates Mitochondrial Toxicity (depolarization beyond recovery).

References

  • Childress, E. S., et al. (2018). "BAM15 Mediated Mitochondrial Uncoupling Protects Against Obesity and Improves Glycemic Control." EMBO Molecular Medicine. Available at: [Link]

  • Perry, R. J., et al. (2015). "Controlled-Release Mitochondrial Protonophore Reverses Diabetes and Steatohepatitis in Rats." Science. (Context: Discusses DNP-methyl ether, a related alkylated DNP strategy). Available at: [Link]

  • Blaikie, F. H., et al. (2006). "Targeting Dinitrophenol to Mitochondria: Limitations to the Development of a Self-Limiting Mitochondrial Uncoupler." Bioscience Reports. Available at: [Link]

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 10800, 2,4-Dinitro-6-(1-methylheptyl)phenol." Available at: [Link]

  • Ilivicky, J., & Casida, J. E. (1969). "Uncoupling Action of 2,4-Dinitrophenols, 2-Trifluoromethylbenzimidazoles and Certain Other Pesticide Chemicals Upon Mitochondria from Different Sources and Its Relation to Toxicity." Biochemical Pharmacology. (Foundational SAR on alkyl-DNPs). Available at: [Link]

Validation

A Comparative Analysis of 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) Efficacy in Modern Agriculture

In the landscape of crop protection, the efficacy of a pesticide is a primary determinant of its utility. This guide provides a detailed technical comparison of the historical pesticide 2,4-Dinitro-6-(1-methylheptyl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of crop protection, the efficacy of a pesticide is a primary determinant of its utility. This guide provides a detailed technical comparison of the historical pesticide 2,4-Dinitro-6-(1-methylheptyl)phenol, commonly known as Dinoseb, with contemporary commercial pesticides. As a compound banned in many countries for decades due to its high toxicity, a direct head-to-head comparison in recent field trials is not feasible.[1][2] Therefore, this analysis will juxtapose the known efficacy of Dinoseb from historical data with the performance of modern alternatives in similar applications, supported by recent experimental findings. This guide is intended for researchers, scientists, and professionals in drug development to understand the evolution of pest control methodologies and the performance benchmarks of current technologies.

Introduction to Dinoseb: A Historical Perspective

Dinoseb, a member of the dinitrophenol family, was a widely used pesticide from the mid-1940s until its ban in the United States in 1986.[1] It functioned as a non-selective contact herbicide, insecticide, and fungicide.[1] Its broad spectrum of activity made it a versatile tool for farmers, who used it for controlling broadleaf weeds in various crops, including soybeans, fruits, and nuts, as well as for desiccating potato vines before harvest and controlling mites in fruit orchards.[1]

The primary mode of action for Dinoseb is the uncoupling of oxidative phosphorylation in mitochondria.[3][4] By disrupting the proton gradient across the inner mitochondrial membrane, it inhibits the production of ATP, the energy currency of the cell, leading to rapid cell death.[1] This mechanism is non-selective, affecting a wide range of plants and animals, which contributed to both its efficacy and its high toxicity.

Efficacy of Dinoseb: A Retrospective Look

Dinoseb was recognized for its rapid and effective action. As a contact pesticide, it caused visible injury to plant foliage within hours of application. Its efficacy was dependent on environmental factors such as temperature and humidity, with warmer conditions generally enhancing its activity. While precise, comparative efficacy data from the era of its use is not as rigorously documented as in modern studies, historical accounts and regulatory documents attest to its effectiveness. For instance, before its ban, Dinoseb accounted for 70% of the herbicides used for potato vine desiccation due to its effectiveness in warm weather.[5]

Modern Commercial Pesticides: A Comparative Efficacy Analysis

The prohibition of Dinoseb spurred the development and adoption of a new generation of pesticides with improved safety profiles and more specific modes of action. Below, we compare the efficacy of modern commercial pesticides in applications where Dinoseb was historically used.

Broadleaf Weed Control in Soybeans

Dinoseb was a key tool for post-emergence broadleaf weed control in soybeans. Today, a variety of herbicides, often used in conjunction with herbicide-tolerant crop varieties, have replaced it.

Herbicide Active IngredientMode of ActionEfficacy (% Weed Control)Target WeedsSource
Glyphosate EPSP synthase inhibitor (Group 9)90-99%Broad spectrum, including many broadleaf weeds and grasses[6]
Glufosinate Glutamine synthetase inhibitor (Group 10)65-82% (variable with conditions)Broad spectrum, including many broadleaf weeds and grasses[7]
Dicamba Synthetic auxin (Group 4)Excellent control of broadleaf weedsBroadleaf weeds, including waterhemp[8]
2,4-D Synthetic auxin (Group 4)Effective control of broadleaf weedsBroadleaf weeds, including waterhemp[8][9]
Fomesafen + Quizalofop-P-tefuryl PPO inhibitor (Group 14) + ACCase inhibitor (Group 1)72-88%Broadleaf and grass weeds[10]

Causality in Experimental Choices: The selection of modern herbicides for soybean weed control is driven by the prevalence of herbicide-resistant weeds, particularly those resistant to glyphosate.[11] The use of herbicides with different modes of action, such as synthetic auxins (Dicamba, 2,4-D) and PPO inhibitors (Fomesafen), is a key strategy to manage resistance and achieve effective weed control.[12] The development of herbicide-tolerant soybean varieties has been instrumental in enabling the use of these potent broad-spectrum herbicides.

Weed Control in Fruit and Nut Crops

Dinoseb was also utilized for weed management in orchards and vineyards. Modern practices rely on a combination of pre- and post-emergence herbicides to maintain weed-free strips.

Herbicide Active IngredientMode of ActionEfficacyTarget WeedsSource
Glyphosate EPSP synthase inhibitor (Group 9)Effective on a wide range of weedsBroad spectrum[13][14]
Paraquat Photosystem I inhibitor (Group 22)Rapid, non-selective contact actionBroad spectrum[15][16]
Glufosinate Glutamine synthetase inhibitor (Group 10)Effective on emerged weedsBroad spectrum[17]

Trustworthiness of Protocols: Efficacy trials for these herbicides are typically conducted over multiple seasons and in various geographical locations to ensure the reliability of the data. Protocols involve randomized complete block designs with multiple replications to minimize the influence of environmental variability.

Potato Vine Desiccation

The desiccation of potato vines prior to harvest is crucial for facilitating mechanical harvesting and improving tuber quality. Dinoseb was a highly effective desiccant, and its modern replacements are evaluated on their speed and completeness of vine kill.

Desiccant Active IngredientMode of ActionEfficacy (% Vine Desiccation)Time to EfficacySource
Diquat Photosystem I inhibitor (Group 22)88% (7 days after treatment)Rapid[5]
Glufosinate Glutamine synthetase inhibitor (Group 10)65% (7 days after treatment)Slower than Diquat[5]
Carfentrazone-ethyl PPO inhibitor (Group 14)Increased efficacy when mixed with glufosinateModerate[4]
Saflufenacil PPO inhibitor (Group 14)Increased efficacy when mixed with glufosinateModerate[5]

Authoritative Grounding: The efficacy data presented is sourced from peer-reviewed scientific journals and extension publications from reputable agricultural institutions, ensuring the scientific validity of the findings.

Insect and Mite Control in Grapes and Other Fruits

Dinoseb also saw use as an insecticide and miticide. Modern integrated pest management (IPM) programs in fruit production utilize a range of targeted insecticides and miticides to control pests while minimizing harm to beneficial organisms.

Pesticide Active IngredientClassTarget PestsEfficacySource
Carbaryl CarbamateVarious insects, including Japanese beetle and grape berry mothHighly effective[18]
Malathion OrganophosphateWide range of insectsEffective[19]
Abamectin AvermectinMites and some insectsHigh reduction in mite populations[20]
Spiromesifen Tetronic and Tetramic acid derivativesMitesHighly effective[21]

Experimental Methodologies

To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential.

Herbicide Efficacy Field Trial Protocol
  • Site Selection: Choose a field with a uniform and representative population of the target weed species.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications. Plot sizes should be sufficient to minimize edge effects (e.g., 3m x 10m).

  • Treatments: Include an untreated control, the test herbicide(s) at various application rates, and a commercial standard for comparison.

  • Application: Apply herbicides using a calibrated research sprayer to ensure accurate and uniform application. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Efficacy Assessment: Visually assess weed control at predefined intervals (e.g., 7, 14, and 28 days after treatment) using a 0 to 100% scale, where 0% represents no control and 100% represents complete weed death.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Insecticide/Miticide Efficacy Trial Protocol
  • Crop and Pest Selection: Select a crop variety and a target pest population of sufficient density for meaningful evaluation.

  • Experimental Design: Utilize a randomized complete block design with multiple replications. Individual plants or small plots can serve as experimental units.

  • Treatments: Include an untreated control, the test insecticide/miticide at various concentrations, and a commercial standard.

  • Application: Apply treatments to the point of runoff using a handheld or backpack sprayer, ensuring thorough coverage of the plant foliage.

  • Pest Population Assessment: Count the number of live pests (adults, nymphs, larvae, and/or eggs) on a representative sample of leaves or plant parts before and at set intervals after treatment.

  • Data Analysis: Calculate the percentage of pest reduction for each treatment relative to the control and analyze the data statistically to determine treatment efficacy.

Visualizing Mechanisms and Workflows

Mode of Action: Dinoseb vs. Modern Herbicides

G cluster_dinoseb Dinoseb (Dinitrophenol) cluster_modern Modern Herbicides (Example: Glyphosate) Dinoseb Dinoseb Mitochondrion Inner Mitochondrial Membrane Dinoseb->Mitochondrion Disrupts ProtonGradient Proton Gradient (H+) Dinoseb->ProtonGradient Dissipates Mitochondrion->ProtonGradient ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP_Production ATP Production (Energy) ProtonGradient->ATP_Production Inhibited ATP_Synthase->ATP_Production Glyphosate Glyphosate EPSPS EPSP Synthase (Enzyme) Glyphosate->EPSPS Inhibits AminoAcids Aromatic Amino Acid Synthesis EPSPS->AminoAcids PlantGrowth Plant Growth EPSPS->PlantGrowth Inhibited Shikimate Shikimate Pathway Shikimate->EPSPS AminoAcids->PlantGrowth

Caption: Comparison of Dinoseb's and Glyphosate's modes of action.

Experimental Workflow for Herbicide Efficacy Trial

G cluster_workflow Herbicide Efficacy Trial Workflow Start Site Selection (Uniform Weed Population) Design Randomized Complete Block Design Start->Design Treatments Treatment Application (Control, Test, Standard) Design->Treatments Assessment Efficacy Assessment (Visual Rating at Intervals) Treatments->Assessment Analysis Statistical Analysis (ANOVA) Assessment->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: A typical workflow for conducting a herbicide efficacy field trial.

Conclusion

While 2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb) was an effective broad-spectrum pesticide in its time, its high toxicity and non-selective mode of action have led to its replacement by a diverse array of modern commercial pesticides. These newer compounds generally exhibit more specific modes of action, lower toxicity to non-target organisms, and comparable or superior efficacy in controlling target pests. The data presented in this guide, derived from rigorous scientific studies, demonstrates that the agricultural industry has successfully transitioned to safer and often more effective alternatives for weed, insect, and mite control, as well as for crop desiccation. Continuous research and development in the field of crop protection are essential for addressing the ongoing challenges of pest management in a sustainable and environmentally responsible manner.

References

  • Field Advisor. (2019, June 12). Postemergence Herbicide Recommendations in Soybeans. [Link]

  • MDPI. (2021, September 26). Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri. [Link]

  • Canada.ca. (2021, February 5). Screening assessment dinoseb. [Link]

  • Journal of Plant Protection Research. (2019, April 4). Desiccant activity of nonanoic acid on potato foliage in Poland. [Link]

  • NCSU Extension. (2018, October 2). Are There Alternatives to Glyphosate for Weed Control in Landscapes?. [Link]

  • Maxwel Coura Oliveira. (2017, June 1). Weed Control in Soybean with Preemergence‐ and Postemergence‐applied Herbicides. [Link]

  • Comunicata Scientiae. (2021, August 2). Desiccation of potato haulm with contact herbicides and the final quality of tubers. [Link]

  • Wikipedia. (n.d.). Dinoseb. [Link]

  • ResearchGate. (2020, July 28). (PDF) Glufosinate‐ammonium: a review of the current state of knowledge. [Link]

  • MDPI. (2024, May 15). Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand. [Link]

  • UT Hort. (n.d.). Common Herbicides for Fruit and Vegetable Weed Control. [Link]

  • Penn State Extension. (2023, March 9). Home Orchards: Table 4.6. Efficacy of Insecticides and Miticides. [Link]

  • Taylor & Francis Online. (2022, November 28). Pesticides use and its effects on grape production: A review. [Link]

  • Cambridge University Press. (2021, December 13). Weed response to 2,4-D, 2,4-DB, and dicamba applied alone or with glufosinate. [Link]

  • North Central Weed Science Society. (n.d.). Comparison of glyphosate, glufosinate, and conventional herbicides. [Link]

  • MSU College of Agriculture and Natural Resources. (2023, October 23). Weed management in fruit trees starts with fall herbicide application. [Link]

  • 24d.info. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. [Link]

  • ASHS Journals. (2019, August 7). Comparison of Diquat, Glufosinate, and Saflufenacil for Desiccation of 'Dark Red Norland' Potato. [Link]

  • SciELO. (2023). Efficacy of selected pesticides on Citrus Brown Mite, Eutetranychus orientalis (Acari: Tetranychidae) and the side effects on th. [Link]

  • CABI Digital Library. (2020). BIO-EFFICACY OF DIFFERENT PESTICIDES AGAINST MITE ( ) ON TOMATO ( MILL) TETRANYCHUS URTICAE LYCOPERSICON ESCULENTUM. [Link]

  • MSU Extension Gardening in Michigan. (n.d.). Pest Control in Small Vineyards. [Link]

  • Oklahoma State University Extension. (n.d.). Weed Management in Small Fruit Crops. [Link]

Sources

Comparative

Technical Comparison Guide: Environmental Persistence of 2,4-Dinitro-6-(1-methylheptyl)phenol

Executive Summary This guide provides a comparative analysis of the environmental fate of 2,4-Dinitro-6-(1-methylheptyl)phenol (hereafter referred to as 2,4-DNOP ). 2,4-DNOP is the primary bioactive metabolite and hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the environmental fate of 2,4-Dinitro-6-(1-methylheptyl)phenol (hereafter referred to as 2,4-DNOP ).

2,4-DNOP is the primary bioactive metabolite and hydrolysis product of the fungicide/acaricide Dinocap (specifically Meptyldinocap). While the parent ester formulation degrades rapidly (hours to days), 2,4-DNOP represents the environmentally relevant species that persists in soil and sediment.

Key Findings:

  • Persistence: Classified as moderately non-persistent (Soil DT50: 4–15 days), significantly shorter than modern systemic fungicides (e.g., Azoxystrobin).

  • Mobility: Unlike its structural analog DNOC (which leaches), 2,4-DNOP exhibits high soil adsorption (Koc ~500–2000) , limiting groundwater contamination risks.

  • Mechanism: Degradation is driven primarily by photolysis and aerobic microbial metabolism , with hydrolysis playing a negligible role for the phenol itself (unlike the parent ester).

Chemical Context & Identity

To understand the persistence of 2,4-DNOP, one must distinguish it from the parent formulation. 2,4-DNOP is an uncoupler of oxidative phosphorylation , disrupting ATP synthesis in target organisms.

  • Parent Compound: Dinocap (Crotonate ester) – Rapidly hydrolyzes.

  • Target Analyte: 2,4-DNOP (Phenol) – The stable toxicophore.

Mechanistic Pathway Diagram

The following diagram illustrates the genesis of 2,4-DNOP from Dinocap and its subsequent environmental fate.

EnvironmentalFate Dinocap Dinocap (Parent Ester) (Hydrolytically Unstable) Hydrolysis Hydrolysis (t1/2: < 24h) Dinocap->Hydrolysis DNOP 2,4-DNOP (Phenol) (Bioactive Metabolite) Hydrolysis->DNOP Cleavage of Crotonate Photo Photolysis (Surface Water) DNOP->Photo UV Exposure Microbial Microbial Metabolism (Aerobic Soil) DNOP->Microbial Soil Bacteria Bound Soil Bound Residues (High Koc) DNOP->Bound Adsorption CO2 Mineralization (CO2) Photo->CO2 Microbial->CO2

Figure 1: Environmental degradation pathway of Dinocap yielding the persistent metabolite 2,4-DNOP.

Comparative Persistence Analysis

This section compares 2,4-DNOP against DNOC (a historical dinitrophenol standard) and Azoxystrobin (a modern systemic fungicide) to benchmark its performance.

Comparative Data Table
Feature2,4-DNOP (Subject)DNOC (Historical Analog)Azoxystrobin (Modern Standard)
Chemical Class DinitrophenolDinitrophenolStrobilurin
Primary Degradation Photolysis & Aerobic MetabolismMicrobial (Slow)Photolysis & Hydrolysis
Soil Half-Life (DT50) 4 – 15 days (Non-persistent)14 days – 2 months (Variable)70 – 180 days (Persistent)
Mobility (Koc) 500 – 2000 mL/g (Immobile)< 20 mL/g (Highly Mobile)200 – 600 mL/g (Moderately Mobile)
Water Solubility Low (< 0.2 mg/L)High (~130 mg/L)Low (6 mg/L)
Groundwater Risk Low (Binds to soil)High (Leaching potential)Medium (Runoff potential)
Toxicity Mode Oxidative Uncoupling (Acute)Oxidative Uncoupling (Acute)Respiration Inhibition (Chronic)
Analysis of Causality
  • Vs. DNOC: Although structurally similar, the 1-methylheptyl chain on 2,4-DNOP significantly increases lipophilicity compared to the methyl group on DNOC. This causes 2,4-DNOP to bind tightly to soil organic matter (High Koc), preventing the leaching issues associated with DNOC.

  • Vs. Azoxystrobin: Modern fungicides are designed for systemic activity and longer residual protection, leading to higher persistence (DT50 > 100 days). 2,4-DNOP degrades relatively quickly, reducing long-term accumulation but requiring more frequent application for efficacy.

Experimental Protocol: Determination of Soil Half-Life (OECD 307 Adapted)

To validate the persistence claims of 2,4-DNOP, researchers must isolate the phenol from the unstable ester. The following protocol is adapted from OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil), optimized for phenolic metabolites.

Workflow Diagram

Protocol SoilPrep 1. Soil Acclimatization (7 days @ 40% WHC) Dosing 2. Dosing (Apply 14C-Dinocap or DNOP) SoilPrep->Dosing Incubation 3. Incubation System (Dark, 20°C, Flow-through air) Dosing->Incubation Sampling 4. Sampling Intervals (0, 1, 3, 7, 14, 30 days) Incubation->Sampling Extraction 5. Acidic Extraction (Acetonitrile + 0.1% Formic Acid) Sampling->Extraction Analysis 6. HPLC-LSC / MS Analysis (Quantify Phenol vs. Ester) Extraction->Analysis

Figure 2: Workflow for determining the aerobic soil metabolism rate of 2,4-DNOP.

Detailed Methodology
Step 1: Soil Collection & Preparation
  • Objective: Ensure microbial viability.

  • Protocol: Collect fresh topsoil (0-20 cm) from an agricultural field with no history of dinitrophenol use in the last 3 years. Sieve (2 mm) and adjust moisture to 40% Water Holding Capacity (WHC). Acclimatize in the dark at 20°C for 7 days to restore microbial activity.

Step 2: Dosing (Critical Control Point)
  • Causality: Dinocap hydrolyzes rapidly. If measuring the genesis of 2,4-DNOP, dose with the parent ester. If measuring the decay of the metabolite specifically, dose directly with pure 2,4-DNOP.

  • Dose Rate: 1.0 mg/kg dry soil (simulating maximum field rate).

Step 3: Incubation & Sampling[1]
  • System: Flow-through system trapping volatile organics (PUF plugs) and CO2 (NaOH traps).

  • Intervals: Samples must be taken at t=0, 6h, 12h (to capture ester hydrolysis), then Days 1, 3, 7, 14, 30, 60.

Step 4: Extraction Strategy (Self-Validating)
  • Challenge: Phenols can bind irreversibly to soil (bound residues).

  • Solution: Perform a stepwise extraction :

    • Shake with Acetonitrile:Water (80:20) for 30 mins.

    • Centrifuge and decant.

    • Acidify the soil pellet (pH 2) and re-extract with Acetonitrile (protonates the phenol, releasing it from soil binding sites).

    • Combust remaining soil to quantify non-extractable residues (NER).

Step 5: Analysis
  • Technique: LC-MS/MS (Negative Mode ESI) or HPLC-UV (if concentrations allow).

  • Validation: Recovery must be 90-110%. The appearance of 2,4-DNOP should peak within 24-48 hours (if dosed with parent) and then decline following First Order Kinetics (

    
    ).
    

References

  • U.S. Environmental Protection Agency (EPA). (2003). Reregistration Eligibility Decision (RED) for Dinocap. EPA 738-R-03-006.

  • Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[1][2] OECD Guidelines for the Testing of Chemicals.[2][3][4]

  • PubChem. (2023). Compound Summary: 2,4-Dinitro-6-(1-methylheptyl)phenol.[5][6] National Library of Medicine.

  • Mackay, D., et al. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. CRC Press.

Sources

Validation

Technical Comparison Guide: 2,4-Dinitro-6-(1-methylheptyl)phenol vs. Standard Styrene Polymerization Inhibitors

[1] Executive Summary: The "Heavy" Dinitrophenol Strategy In the stabilization of styrene monomer (SM), 2,4-Dinitro-6-(1-methylheptyl)phenol (referred to herein as DNHP ; chemically synonymous with the active isomer of M...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Heavy" Dinitrophenol Strategy

In the stabilization of styrene monomer (SM), 2,4-Dinitro-6-(1-methylheptyl)phenol (referred to herein as DNHP ; chemically synonymous with the active isomer of Meptyldinocap) represents a specific class of "heavy" dinitrophenol inhibitors.[1] While 2-sec-butyl-4,6-dinitrophenol (DNBP) remains the industry benchmark for high-temperature distillation inhibition, DNHP offers a distinct physicochemical profile due to its lipophilic isooctyl (1-methylheptyl) side chain.[1]

This guide objectively compares DNHP against DNBP, Quinone Methides (QM), and Nitroxides (TEMPO), focusing on the trade-offs between volatility , molar efficiency , and toxicity .[1]

Mechanistic Architecture

To understand the efficacy of DNHP, we must analyze the radical scavenging mechanism common to dinitrophenols (DNPs) and how it contrasts with alternatives.[2]

The Dinitrophenol "Trapping" Mechanism

Unlike TBC (4-tert-butylcatechol), which requires oxygen to function, DNPs like DNHP and DNBP are anaerobic inhibitors .[1] They function effectively in the oxygen-starved environment of a vacuum distillation column.

Mechanism:

  • Radical Interception: The acidic phenolic hydrogen is abstracted by a growing styryl radical, or the nitro-group facilitates electron transfer/addition.

  • Resonance Stabilization: The resulting phenoxyl radical is highly stabilized by the electron-withdrawing nitro groups (

    
    ) at the ortho and para positions.
    
  • Termination: The radical intermediate couples with another styryl radical or disproportionates, effectively terminating two radical chains per molecule of inhibitor (stoichiometric factor

    
    ).
    
Comparative Pathways (DOT Diagram)

The following diagram illustrates the divergent pathways of DNHP (Scavenging) versus Nitroxides (Recombination) and TBC (Oxidative).

InhibitionMechanism Styrene Styrene Monomer Radical Styryl Radical (R•) Styrene->Radical Spontaneous Generation Heat Thermal Initiation (110°C+) Heat->Radical DNHP DNHP (Dinitrophenol) [Anaerobic] Radical->DNHP H-Abstraction TEMPO Nitroxide (TEMPO) [Recombination] Radical->TEMPO Fast Recombination TBC TBC + O2 [Aerobic] Radical->TBC Requires O2 Phenoxyl Stable Phenoxyl Radical DNHP->Phenoxyl -H• NonRadical Non-Radical Adduct (Polymerization STOP) TEMPO->NonRadical R-ON Adduct Phenoxyl->NonRadical +R• (Coupling)

Figure 1: Mechanistic divergence of styrene inhibitors.[1] DNHP functions similarly to DNBP via phenoxyl radical stabilization, independent of oxygen.

Performance Comparison: DNHP vs. Alternatives[1]

The critical differentiator for DNHP is the 1-methylheptyl side chain (


) compared to the sec-butyl chain  (

) of DNBP.[1]
Volatility and Column Distribution

In continuous distillation towers, "heavy" inhibitors are preferred for the bottom stages where temperatures are highest (


).
  • DNBP (BP: ~300°C): Moderate volatility.[1] Some loss to overheads can occur, requiring downstream removal.[1]

  • DNHP (BP: >350°C estimated): The longer alkyl chain significantly lowers vapor pressure.

    • Advantage: Better retention in the reboiler/bottoms, providing maximum protection where thermal polymer formation is most aggressive.

    • Disadvantage: Higher molecular weight (MW 296 vs. MW 240 for DNBP) means lower molar efficiency per kilogram (approx. 20% mass penalty).[1]

Quantitative Comparison Matrix
FeatureDNHP (Meptyldinocap) DNBP (Standard) Nitroxides (TEMPO) Quinone Methide (QM)
CAS Number 131-72-688-85-72564-83-2Various
Inhibition Type True Inhibitor (Anaerobic)True Inhibitor (Anaerobic)True Inhibitor (Fast)Retarder (Slow)
Molar Mass 296.3 g/mol 240.2 g/mol 156.2 g/mol ~200-300 g/mol
Volatility Low (Reboiler focused)Medium-LowHigh (often requires heavy analogs)Low
Toxicity High (Uncoupler)High (Uncoupler)Low/ModerateLow
Env.[1] Impact Potential NOx emissionsPotential NOx emissionsCleanClean
Induction Time HighHighVery HighLow (Retardation only)

Critical Insight: DNHP is best utilized as a "Bottoms Specialist" in hybrid systems, potentially paired with a lighter inhibitor (like a Nitroxide) for the upper trays.

Experimental Protocol: Self-Validating Inhibition Test

To verify the efficacy of DNHP versus DNBP, a standard induction time test using Differential Scanning Calorimetry (DSC) is recommended. This method is self-validating because the onset of the exotherm provides an unambiguous endpoint.

Protocol: Isothermal DSC Induction Measurement

Objective: Determine the "Induction Period" (time until polymerization onset) at 120°C.

Materials:

  • Inhibitor-free Styrene Monomer (washed with NaOH to remove TBC, dried over

    
    ).[1]
    
  • DNHP (Analytical Grade) and DNBP (Control).[1]

  • High-pressure DSC pans (Stainless steel, to contain vapor pressure).[1]

Workflow:

  • Preparation: Prepare 500 ppm solutions of DNHP and DNBP in fresh styrene.

  • Encapsulation: Seal 5-10 mg of the solution in a high-pressure DSC pan.

  • Equilibration: Purge DSC cell with Nitrogen (50 mL/min).

  • Isothermal Run:

    • Ramp quickly (20°C/min) to 120°C .

    • Hold isothermally at 120°C.

  • Data Capture: Monitor Heat Flow (W/g).

    • Baseline: Flat line (Inhibition phase).[1]

    • Onset: Sharp increase in exothermic heat flow (Polymerization runaway).[1]

  • Calculation:

    
    .
    
Experimental Workflow Diagram (DOT)

ExperimentalProtocol Start Start: Inhibitor-Free Styrene Dosing Dosing: Add DNHP/DNBP (500 ppm) Start->Dosing DSC_Setup Load High-Pressure DSC Pan Dosing->DSC_Setup Isotherm Isothermal Hold @ 120°C (N2 Purge) DSC_Setup->Isotherm Analysis Detect Exotherm Onset (Induction Time) Isotherm->Analysis Monitor Heat Flow Validation Compare t(ind) vs Control Analysis->Validation

Figure 2: Workflow for validating inhibitor efficiency using Isothermal DSC.

Safety & Handling (The "Self-Validating" Safety Check)

Dinitrophenols are notoriously hazardous.[1] DNHP, like DNBP, is a metabolic uncoupler and can be explosive if allowed to dry out.[1]

  • Hydration Rule: Always handle DNHP as a wetted paste or solution (e.g., in ethylbenzene).[1] Never allow it to dry to a crystalline powder.[1]

  • NOx Warning: Incineration of DNP-laden residues releases Nitrogen Oxides.[1] Scrubber systems must be validated for NOx capacity.[1]

References

  • PubChem. (n.d.).[1] 2,4-Dinitro-6-(1-methylheptyl)phenol (Meptyldinocap) Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link][1]

  • Ondyak, J., Noland, J., & Ramaswamy, P. N. (2009).[1] Comparing DNBP replacement options in styrene production. Hydrocarbon Processing. Retrieved February 1, 2026, from [Link]

  • Darvishi, A., & Raeissi, S. (2019).[1][3] A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Processes, 7(10), 677. MDPI.[1][3] Retrieved February 1, 2026, from [Link][1]

  • Corteva Agriscience. (2023).[1][4] Safety Data Sheet: KARATHANE STAR™. Retrieved February 1, 2026, from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dinitro-6-(1-methylheptyl)phenol

Topic: Personal protective equipment for handling 2,4-Dinitro-6-(1-methylheptyl)phenol Content Type: Operational Safety & Logistics Guide[1] Executive Safety Summary Immediate Action Required: Treat this compound not mer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,4-Dinitro-6-(1-methylheptyl)phenol Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Summary

Immediate Action Required: Treat this compound not merely as a chemical irritant, but as a metabolic poison .

2,4-Dinitro-6-(1-methylheptyl)phenol (Dinocap phenol) is a dinitrophenol derivative. Unlike standard laboratory acids or bases, its primary threat is mitochondrial uncoupling . It possesses high lipophilicity, allowing it to rapidly penetrate intact skin and cell membranes. Once systemic, it bypasses the body's thermal regulation, potentially leading to fatal hyperthermia that is unresponsive to standard antipyretics.

Core Directive: The goal of your PPE strategy is to prevent all dermal contact and inhalation.[2] There is no "safe" level of skin exposure.

The Hazard Mechanism: Why We Protect

To understand the strict PPE requirements, you must understand the cellular failure mode. This compound acts as a protonophore.[3] It inserts itself into the inner mitochondrial membrane and shuttles protons (


) back into the matrix, bypassing ATP synthase.

The Consequence: The cell burns fuel (glucose/fat) rapidly to restore the gradient, but generates heat instead of ATP. This leads to systemic overheating and metabolic collapse.

MitochondrialUncoupling cluster_membrane Inner Mitochondrial Membrane IMS Intermembrane Space (High H+ Concentration) ATPSynthase ATP Synthase (Blocked Pathway) IMS->ATPSynthase Normal H+ Flow Uncoupler 2,4-Dinitro-phenol (Proton Shuttle) IMS->Uncoupler H+ Leak (Short Circuit) Matrix Mitochondrial Matrix (Low H+ Concentration) Heat Uncontrolled Heat (Hyperthermia) Matrix->Heat Energy dissipated as ATP ATP Production ATPSynthase->ATP Generates Energy Uncoupler->Matrix H+ Re-entry

Figure 1: Mechanism of Action.[4] The compound short-circuits the mitochondrial battery, converting chemical energy directly into lethal heat.

PPE Selection Matrix

Standard "lab safety" is insufficient. Use this tiered approach based on the operation.

Protection ZoneComponentSpecification (Critical)Scientific Rationale
Dermal (Hands) Primary Glove Silver Shield / 4H (Laminate) Nitrile degrades rapidly against nitro-aromatics. Laminate film offers >4hr breakthrough time.
Secondary Glove Extended Cuff Nitrile (min 8 mil)Worn over the Silver Shield to provide dexterity and grip (laminate is slippery).
Respiratory Engineering Class II, Type A2 Biosafety Cabinet or Fume HoodPrimary containment. Never weigh this powder on an open bench.
PPE Backup N100/P100 Respirator (Full Face preferred)Only required if working outside a hood (e.g., spill cleanup). Surgical masks are useless.
Body Suit Tyvek® 400 or ChemMAX® 1Cotton lab coats absorb phenols and hold them against the skin. Impervious suits are mandatory.
Ocular Eye Wear Indirect Vent Chemical GogglesSafety glasses do not seal against vapors or aerosols.
Operational Protocol: Solubilization & Handling

Scenario: Preparation of a 10mM stock solution in DMSO.

Phase 1: Engineering Setup
  • Verify Fume Hood flow is >100 fpm.

  • Place a static dissipative mat inside the hood. Dinitrophenols can be shock-sensitive if dry/impure; static discharge must be minimized.

  • Pre-weigh waste bags and leave them inside the hood.

Phase 2: The Workflow

HandlingWorkflow Start Start: PPE Donning (Silver Shield + Nitrile) Check Static Check (Grounding) Start->Check Weigh Weighing (Closed Balance in Hood) Check->Weigh Avoid Friction Solubilize Add Solvent (DMSO) (Immediate Dissolution) Weigh->Solubilize Minimize Dust Decon Decontaminate Tools (Ethanol Wipe -> Soap) Solubilize->Decon Waste Solid Waste (Double Bagged) Decon->Waste

Figure 2: Operational workflow emphasizing static control and immediate containment.

Phase 3: Step-by-Step Execution
  • Don PPE: Put on Tyvek suit. Don Silver Shield gloves, then pull 8-mil nitrile gloves over them. Tape the cuff of the suit to the outer glove.

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not scrape the threads of the bottle. Friction on dry dinitrophenols can trigger rapid decomposition.[1]

  • Solubilization:

    • Add DMSO immediately to the weighed solid. The compound is safer in solution than as a dry powder.

    • Vortex inside the hood.[3] Cap tightly.

  • Decontamination:

    • Wipe the balance and exterior of the stock bottle with an ethanol-soaked Kimwipe.

    • Place the Kimwipe immediately into the hazardous waste bag.

    • Do not remove hands from the hood until outer gloves are wiped down.

Emergency Response & Disposal
Spill Response (Powder)
  • Evacuate the immediate area to let aerosols settle (15 mins).

  • Don PPE: Full-face respirator (P100) + Tyvek + Silver Shield gloves.

  • Neutralize: Do not use dry sweeping. Cover spill with wet paper towels (water/detergent mix) to suppress dust.

  • Clean: Scoop up the wet slurry. Wipe area with 5% Sodium Bicarbonate solution (phenols are acidic; this helps solubilize for removal) followed by detergent.

Disposal (Critical Compliance)
  • No Drain Disposal: This compound is a marine pollutant and highly toxic to aquatic life [1].

  • Segregation: Collect as "P-List" equivalent acute hazardous waste.

  • Labeling: Clearly mark as "Dinitrophenol Derivative - Metabolic Uncoupler."

  • Destruction: Must be sent for high-temperature incineration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3032447, 2,4-Dinitro-6-(1-methylheptyl)phenol. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. (Applicable derivative class safety data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. (Mechanistic reference). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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